4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
4-[(4-fluorophenoxy)methyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10;/h1-4,10,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNWBPFYWQAZTII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70589392 | |
| Record name | 4-[(4-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
614731-44-1 | |
| Record name | 4-[(4-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70589392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride is a synthetic molecule belonging to the diverse and pharmacologically significant class of piperidine derivatives. The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, from analgesics to antipsychotics.[1] The specific structural motifs of the title compound—a 4-substituted piperidine ring linked to a fluorophenoxy group via a methylene ether bridge—strongly suggest its interaction with key players in neurotransmission. This guide will provide a detailed exploration of the putative mechanism of action of this compound, drawing upon structure-activity relationships (SAR) of closely related compounds to elucidate its primary molecular targets and downstream signaling consequences.
Postulated Primary Mechanism of Action: Inhibition of Monoamine Transporters
Based on extensive evidence from analogous chemical structures, the primary mechanism of action for this compound is proposed to be the inhibition of monoamine transporters, specifically the serotonin transporter (SERT) and potentially the norepinephrine transporter (NET).
Several lines of evidence support this hypothesis:
-
Structural Similarity to Known Reuptake Inhibitors: The molecule shares a core architecture with established serotonin and norepinephrine reuptake inhibitors. For instance, patent literature describes 4-[(Aryl)(aryloxy)methyl]piperidine derivatives as potent inhibitors of serotonin and/or noradrenaline reuptake, with applications in treating depression and anxiety disorders.[2]
-
High Affinity for SERT in Related Compounds: Research on 3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives, which are structurally very similar, has demonstrated high-affinity binding to the serotonin transporter.[3] These compounds competitively displace radiolabeled ligands like [3H]-paroxetine from SERT, with inhibition constants (Ki) in the nanomolar range, comparable to well-known antidepressants like fluoxetine.[3]
-
Paroxetine Analogy: The selective serotonin reuptake inhibitor (SSRI) paroxetine contains a 4-(4-fluorophenyl)piperidine moiety, highlighting the favorability of this particular substitution pattern for SERT interaction.[4][5]
The proposed interaction is depicted in the following workflow:
Figure 1: Proposed mechanism of action at the synapse.
Molecular Interaction with the Serotonin Transporter (SERT)
The serotonin transporter is a member of the SLC6 family of neurotransmitter transporters. These proteins function by binding to extracellular serotonin and co-transporting it with Na+ and Cl- ions into the presynaptic neuron, thus terminating the serotonergic signal.
The this compound molecule likely binds to the central binding site of SERT, which is also the binding site for serotonin and many antidepressant drugs. The key interactions are predicted to be:
-
Ionic Interaction: The protonated piperidine nitrogen forms a crucial salt bridge with a conserved aspartate residue (Asp98 in human SERT) in the first transmembrane domain (TM1) of the transporter.
-
Hydrophobic and Aromatic Interactions: The fluorophenoxy and piperidine rings are expected to engage in hydrophobic and π-stacking interactions with aromatic residues within the transporter's binding pocket, such as tyrosine and phenylalanine residues in transmembrane domains 3, 6, and 8. The fluorine atom can further modulate the electronic properties of the phenyl ring and potentially form specific interactions.
Potential for Dopamine Receptor Interaction: A Secondary Consideration
While the primary mechanism is likely SERT inhibition, the piperidine scaffold is also present in ligands for other receptors, notably dopamine receptors. Studies on 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives have identified them as potent and selective dopamine D4 receptor antagonists.[6][7] These compounds exhibit high binding affinity for the D4 receptor, with Ki values in the low nanomolar range.[6][7]
The structural differences between the title compound and these D4 antagonists (position of the phenoxymethyl group and the gem-difluoro substitution) are significant and likely alter the binding profile. However, a comprehensive characterization of this compound should include an assessment of its affinity for dopamine receptor subtypes. The basic nitrogen of the piperidine ring is a common pharmacophoric element for interaction with an aspartate residue in the third transmembrane domain of dopamine receptors (Asp115 in D4).[8]
Experimental Protocols for Mechanistic Elucidation
To definitively characterize the mechanism of action of this compound, a series of in vitro and cellular assays are required.
Radioligand Binding Assays
This is a fundamental technique to determine the binding affinity of the compound for its putative targets.
Objective: To determine the inhibition constant (Ki) of the test compound for SERT, NET, and dopamine transporters (DAT), as well as for key dopamine and serotonin receptor subtypes.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant transporter or receptor of interest (e.g., HEK293 cells expressing hSERT, hNET, hDAT, or dopamine receptors D1-D5).
-
Assay Buffer: Prepare an appropriate binding buffer for each target.
-
Competition Binding: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [3H]citalopram or [3H]paroxetine for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT, [3H]spiperone for D2/D3/D4 receptors) and a range of concentrations of the test compound.
-
Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Scintillation Counting: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC50 (concentration of compound that inhibits 50% of specific binding) and then derive the Ki value using the Cheng-Prusoff equation.
| Target | Radioligand | Typical Cell Line |
| Serotonin Transporter (SERT) | [3H]Citalopram | HEK293 |
| Norepinephrine Transporter (NET) | [3H]Nisoxetine | MDCK |
| Dopamine Transporter (DAT) | [3H]WIN 35,428 | CHO |
| Dopamine D4 Receptor | [3H]Spiperone | HEK293 |
Synaptosomal Uptake Assays
These functional assays measure the ability of the compound to inhibit the uptake of neurotransmitters into isolated nerve terminals (synaptosomes).
Objective: To determine the functional potency (IC50) of the test compound in inhibiting serotonin and norepinephrine uptake.
Protocol:
-
Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for dopamine, hippocampus or cortex for serotonin and norepinephrine).
-
Pre-incubation: Pre-incubate the synaptosomes with various concentrations of the test compound.
-
Uptake Initiation: Initiate neurotransmitter uptake by adding a low concentration of radiolabeled neurotransmitter (e.g., [3H]5-HT or [3H]NE).
-
Uptake Termination: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.
-
Quantification: Measure the amount of radioactivity taken up by the synaptosomes using scintillation counting.
-
Data Analysis: Calculate the IC50 value for the inhibition of uptake.
Figure 2: Workflow for a synaptosomal uptake assay.
Conclusion
References
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Saeedia, S., Vadukoot, A., & Hopkins, C. R. (2025). Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link][6]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. [Link][9]
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Saeedia, S., Vadukoot, A., & Hopkins, C. R. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. [Link][7]
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An In-Depth Technical Guide to the Pharmacological Profile of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Disclaimer: Direct experimental data for 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride is not extensively available in the current body of scientific literature. This guide provides a comprehensive overview of the predicted synthesis, pharmacological evaluation, and potential mechanisms of action based on its close structural similarity to the well-characterized selective serotonin reuptake inhibitor (SSRI), paroxetine, and other related phenoxymethylpiperidine analogs. The presented data and protocols should be considered representative for this class of compounds and are intended to guide future research.
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting the central nervous system (CNS). Within this class, 4-substituted piperidines have been extensively explored for their ability to modulate the activity of monoamine transporters. This compound is a phenylpiperidine derivative that shares significant structural homology with paroxetine, a potent and selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][2]
This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the predicted pharmacological profile of this compound. By examining the structure-activity relationships of analogous compounds, we will extrapolate its likely mechanism of action, pharmacodynamic and pharmacokinetic properties, and potential toxicological considerations.
Predicted Mechanism of Action: Selective Serotonin Reuptake Inhibition
Based on its structural similarity to paroxetine, the primary mechanism of action of this compound is predicted to be the potent and selective inhibition of the serotonin transporter (SERT).[2][3] The SERT is a presynaptic protein responsible for the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby terminating its signaling.[4] Inhibition of SERT by this compound would lead to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission. This enhanced signaling is the cornerstone of the therapeutic efficacy of SSRIs in treating mood and anxiety disorders.[2]
The key structural features supporting this predicted activity include the 4-fluorophenoxy moiety and the piperidine ring, which are known to be critical for high-affinity binding to the SERT.[5] It is also plausible that, similar to paroxetine, this compound may exhibit weak affinity for the norepinephrine transporter (NET) and negligible interaction with the dopamine transporter (DAT).[3][4]
Diagram of Predicted Mechanism of Action
Caption: A streamlined workflow for determining the in vitro binding affinity of the test compound to monoamine transporters.
In Vivo Behavioral Models for Antidepressant Activity
Objective: To evaluate the potential antidepressant-like effects of this compound in established rodent models.
Commonly Used Models:
-
Forced Swim Test (FST): This is a widely used primary screening test for potential antidepressant drugs. [6][7][8]The test is based on the principle that animals will exhibit immobility when placed in an inescapable container of water. Antidepressant treatment is expected to reduce the duration of immobility.
-
Tail Suspension Test (TST): Similar to the FST, the TST is another behavioral despair model where immobility is induced by suspending the animal by its tail. [9]A reduction in immobility time is indicative of antidepressant-like activity.
-
Chronic Unpredictable Mild Stress (CUMS): This is a more etiologically relevant model of depression that involves exposing animals to a series of mild and unpredictable stressors over several weeks. [7][8]This model can induce anhedonia (a core symptom of depression), which can be measured by a decrease in sucrose preference. The ability of a compound to reverse this anhedonia is a strong indicator of antidepressant efficacy.
Toxicological Profile
The toxicological profile of this compound has not been extensively studied. However, based on the known side effects of paroxetine and the presence of a fluorophenoxy group, potential areas of concern include:
-
Serotonin Syndrome: As with all serotonergic agents, there is a risk of serotonin syndrome, especially when co-administered with other drugs that increase serotonin levels.
-
Discontinuation Syndrome: Abrupt cessation of treatment may lead to withdrawal symptoms.
-
Hepatotoxicity: Paroxetine has been associated with hepatotoxicity in some cases. [10]* Fluorine-related Toxicity: While the fluorine atom can enhance metabolic stability and binding affinity, the potential for the formation of toxic metabolites from the fluorophenoxy group should be considered. [11][12][13]
Conclusion
This compound is a promising compound for further investigation as a potential therapeutic agent for CNS disorders. Based on its structural similarity to paroxetine, it is predicted to act as a potent and selective serotonin reuptake inhibitor. This in-depth technical guide provides a framework for its pharmacological evaluation, from in vitro transporter binding assays to in vivo behavioral models. Further research is warranted to definitively characterize its pharmacological profile and assess its therapeutic potential.
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An In--Depth Technical Guide to the Receptor Binding Profile of 4-[(4-Fluorophenoxy)methyl]piperidine Hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the predicted receptor binding profile of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, a key chemical intermediate in the synthesis of Paroxetine.[1][2] Paroxetine is a potent and selective serotonin reuptake inhibitor (SSRI) widely used in the treatment of depression and other psychiatric disorders.[1] Given its structural role as a direct precursor, it is hypothesized that this compound possesses a primary pharmacological affinity for the human serotonin transporter (SERT). This document outlines the scientific rationale for this hypothesis, details the authoritative experimental protocols required to empirically determine its binding affinity and selectivity, and discusses the interpretation of potential outcomes. The intended audience includes researchers in medicinal chemistry, pharmacology, and drug development who require a rigorous framework for characterizing novel or intermediate compounds targeting monoamine transporters.
Introduction: The Precursor to a Landmark SSRI
This compound is a phenylpiperidine derivative whose primary significance in the pharmaceutical landscape is its role as a direct precursor to Paroxetine. The synthesis of Paroxetine involves the coupling of this piperidine intermediate with a methylenedioxyphenol (sesamol) moiety.[1] The well-established mechanism of action for Paroxetine is its high-affinity blockade of the serotonin transporter (SERT), which increases the synaptic concentration of serotonin and underlies its therapeutic effects.
Understanding the pharmacological profile of key synthetic intermediates is critical for several reasons:
-
Impurity Profiling: Intermediates may persist as impurities in the final active pharmaceutical ingredient (API), potentially contributing to the overall pharmacological or toxicological profile.[1]
-
Early-Stage Discovery: The core scaffold of an intermediate can inform the structure-activity relationships (SAR) of the final drug, providing insights for the development of new chemical entities.
-
Mechanism of Action: Characterizing the precursor helps to confirm that the desired pharmacological activity (in this case, SERT affinity) is primarily conferred by the completed molecular structure of the final drug.
This guide will therefore focus on the logical, predicted binding profile of this compound and provide the detailed, field-proven methodologies for its empirical validation.
Chemical Structure and Relationship to Paroxetine
The structural lineage from the precursor to the final drug product is a critical concept in understanding its predicted activity. The core 4-(4-fluorophenyl)-3-(phenoxymethyl)-piperidine scaffold is present in both molecules.
Caption: Logical synthesis relationship from precursor to final API.
Predicted Receptor Binding Profile
While specific binding data for this compound is not extensively published, a predictive profile can be constructed based on its structural similarity to Paroxetine and other phenylpiperidine-based monoamine transporter ligands. The primary investigation must focus on its affinity for SERT, followed by a selectivity screen against the other major monoamine transporters, DAT and NET.
Primary Target: Serotonin Transporter (SERT)
The serotonin transporter is a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission.[3] High-affinity ligands that inhibit this process are foundational to the treatment of depression. Given that the core structure of the precursor is responsible for orienting the key fluorophenyl group, it is highly probable that it will exhibit inhibitory activity at SERT. The central scientific question is not if it binds, but with what affinity (Ki).
Selectivity Profile: Dopamine and Norepinephrine Transporters
To be classified as "selective," a compound's affinity for SERT must be significantly higher than its affinity for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). Cross-reactivity with these transporters can lead to different therapeutic effects or side-effect profiles.[4] For example, compounds with high affinity for both SERT and NET are classified as SNRIs (Serotonin-Norepinephrine Reuptake Inhibitors). A comprehensive binding assessment is therefore mandatory.
Potential Off-Target Interactions
The phenylpiperidine scaffold is known to interact with other receptors, which may lead to undesirable side effects. A thorough profiling campaign should include, at a minimum, screening against:
-
Sigma (σ) Receptors (σ₁ and σ₂): These receptors are known binding sites for various CNS-active drugs, including some SSRIs.[5]
-
Muscarinic Acetylcholine Receptors: Anticholinergic side effects (e.g., dry mouth, constipation) of early antidepressants were due to muscarinic receptor antagonism.
-
Adrenergic Receptors (e.g., α₁): Affinity for these receptors can be associated with cardiovascular side effects like orthostatic hypotension.[6]
Representative Target Affinity Table
The following table represents a hypothetical, yet ideal, data structure for summarizing the binding affinity of the compound. The values are for illustrative purposes to show the expected profile of a selective SERT ligand.
| Target Receptor/Transporter | Radioligand | Source | Predicted Kᵢ (nM) | Selectivity Ratio (Kᵢ / Kᵢ for SERT) |
| hSERT (human) | [³H]-Citalopram | HEK293 Cells | < 100 | 1.0 |
| hDAT (human) | [³H]-WIN 35,428 | HEK293 Cells | > 1000 | > 10 |
| hNET (human) | [³H]-Nisoxetine | HEK293 Cells | > 1000 | > 10 |
| hσ₁ (human) | [³H]-Haloperidol | Brain Tissue | > 2000 | > 20 |
| hσ₂ (human) | [³H]-DTG | Brain Tissue | > 2000 | > 20 |
Experimental Protocol: Radioligand Binding Affinity Assay
Radioligand binding assays are the gold standard for determining the affinity of a test compound for a target receptor due to their robustness and sensitivity.[7] The fundamental principle is competitive displacement, where the unlabeled test compound competes with a high-affinity radiolabeled ligand for binding to the receptor.[3][7]
Experimental Workflow Diagram
The following diagram illustrates the end-to-end workflow for a competitive radioligand binding assay.
Caption: Standard workflow for a competitive radioligand binding assay.
Detailed Protocol: hSERT Competitive Binding Assay
This protocol is a self-validating system for determining the binding affinity (Kᵢ) of this compound at the human serotonin transporter (hSERT).
A. Materials and Reagents
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, followed by serial dilutions in assay buffer.
-
Radioligand: [³H]-Citalopram or [³H]-Paroxetine, diluted in assay buffer to a final concentration near its Kₔ value (typically 1-2 nM).[3]
-
Membrane Preparation: Frozen membrane homogenates from a stable cell line (e.g., HEK293 or COS7) recombinantly expressing hSERT.[3][8] Protein concentration should be determined via a Bradford or BCA assay.[9]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-Specific Binding (NSB) Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine or Fluoxetine).
-
Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., GF/C, pre-soaked in polyethyleneimine), scintillation counter, and scintillation fluid.[9]
B. Membrane Preparation Procedure
-
Thaw frozen cell pellets or tissue on ice.
-
Homogenize in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl with protease inhibitors).[9]
-
Centrifuge at low speed (1,000 x g) to remove nuclei and large debris.[9]
-
Transfer the supernatant and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.[9]
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose), aliquot, and store at -80°C.[9]
C. Assay Procedure
-
In a 96-well plate, add reagents to achieve a final volume of 250 µL per well.[3][9]
-
Total Binding Wells: Add 50 µL of assay buffer.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of the NSB control compound (e.g., 10 µM Paroxetine).
-
Test Compound Wells: Add 50 µL of each serial dilution of this compound (typically spanning 10⁻¹¹ to 10⁻⁵ M).[3]
-
To all wells, add 50 µL of the diluted [³H]-Citalopram radioligand.[9]
-
To initiate the binding reaction, add 150 µL of the thawed and diluted hSERT membrane preparation (typically 5-20 µg of protein per well) to all wells.[3][9]
-
Incubate the plate for 60-120 minutes at room temperature (e.g., 25°C) with gentle agitation to allow the binding to reach equilibrium.[3]
-
Terminate the reaction by rapid vacuum filtration through the glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[9]
-
Wash the filters 3-4 times with 3 mL of ice-cold wash buffer to remove all traces of unbound radioligand.[3]
-
Dry the filter mat, add scintillation cocktail, and quantify the retained radioactivity in a scintillation counter.
D. Data Analysis
-
Calculate the Specific Binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.
-
Plot the specific binding CPM against the logarithm of the test compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC₅₀ value—the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[9]
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :
-
Kᵢ = IC₅₀ / (1 + [L]/Kₔ)
-
Where [L] is the concentration of the radioligand and Kₔ is the dissociation constant of the radioligand for the receptor.[9]
-
Conclusion
This compound, as the direct structural precursor to Paroxetine, is logically predicted to exhibit its primary binding affinity at the serotonin transporter. However, this hypothesis requires empirical validation. The competitive radioligand binding assay, as detailed in this guide, represents the authoritative and scientifically rigorous method for determining its precise affinity (Kᵢ) and selectivity profile against other key monoamine transporters and potential off-targets. The resulting data is essential for a complete understanding of the compound's pharmacological identity, whether as a final drug candidate, a reference molecule for SAR studies, or a potential active impurity in a final pharmaceutical product.
References
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays with Talopram. BenchChem.
- Der Pharma Chemica. (n.d.). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica.
- Stewart, A., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. PMC.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience.
- Sitte, H. H., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central.
- Google Patents. (n.d.).
- Google Patents. (n.d.).
- National Center for Biotechnology Information. (2006). [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine.
- Simson Pharma Limited. (2023). Paroxetine.
- PubMed. (n.d.). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter.
- PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist.
- PubMed. (n.d.). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters.
- PubMed. (n.d.). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161).
- PubMed. (n.d.). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist.
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- 2. WO2001029032A1 - Process for the preparation of paroxetine - Google Patents [patents.google.com]
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- 4. Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. Development of serotonin transporter reuptake inhibition assays using JAR cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
A Technical Guide to the Structure-Activity Relationship of 4-[(4-Fluorophenoxy)methyl]piperidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 4-[(4-Fluorophenoxy)methyl]piperidine scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The hydrochloride salt of this particular derivative is of significant interest for its potential modulation of various central nervous system (CNS) targets. This in-depth technical guide synthesizes the structure-activity relationship (SAR) for this compound class, drawing upon established principles from related piperidine-based ligands. We will explore the intricate interplay between structural modifications and biological activity, providing a framework for the rational design of novel therapeutic agents. This guide delves into the key structural components: the 4-fluorophenoxy moiety, the piperidine core, and the crucial methyl linker. We will examine how substitutions at each of these positions can profoundly influence receptor affinity, selectivity, and pharmacokinetic properties. Furthermore, this document provides detailed experimental protocols for the synthesis of analogs and the robust biological assays required to elucidate their SAR, ensuring scientific integrity and reproducibility.
Introduction: The Significance of the 4-[(4-Fluorophenoxy)methyl]piperidine Scaffold
The piperidine ring is a ubiquitous heterocyclic motif found in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it an ideal scaffold for interacting with biological macromolecules. When combined with a phenoxymethyl substituent at the 4-position, the resulting scaffold gains access to a diverse range of pharmacological targets, including G-protein coupled receptors (GPCRs) and neurotransmitter transporters.
The introduction of a fluorine atom at the para-position of the phenoxy ring is a strategic design element. Fluorine's unique properties—high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds—can significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions with target proteins. Specifically, the 4-fluoro substitution can alter the electronic properties of the aromatic ring and influence its interaction with receptor pockets.
This guide will systematically dissect the SAR of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, providing a roadmap for optimizing its biological activity for specific therapeutic applications.
Core Structure-Activity Relationship (SAR) Analysis
The biological activity of 4-[(4-Fluorophenoxy)methyl]piperidine derivatives is a composite of the contributions from its three primary structural components. Understanding the SAR of each component is paramount for designing analogs with desired pharmacological profiles.
The 4-Fluorophenoxy Moiety: Modulating Potency and Selectivity
The substituted phenoxy group is a critical determinant of a ligand's affinity and selectivity for its biological target.
-
Role of the Fluorine Atom: The para-fluoro substituent is a common feature in many CNS-active compounds. Its electron-withdrawing nature can influence the pKa of the piperidine nitrogen and the electrostatic potential of the aromatic ring. This can lead to enhanced binding affinity through favorable interactions with polar residues in the receptor binding pocket. Furthermore, the C-F bond is metabolically stable, often blocking sites of oxidative metabolism and thereby improving the pharmacokinetic profile of the compound. Studies on related fluorophenyl piperidine derivatives have shown that the position and number of fluorine substituents can have a profound effect on biological activity.[1]
-
Substitution on the Phenyl Ring: While the parent compound features a 4-fluoro substituent, further modifications to the phenyl ring can fine-tune activity. For instance, in related scaffolds, the introduction of other electron-withdrawing groups, such as a cyano group, has been shown to be beneficial for affinity at certain dopamine receptors.[2] Conversely, the addition of bulky or electron-donating groups may lead to a decrease in potency due to steric hindrance or unfavorable electronic interactions.
The Piperidine Ring: The Conformational Anchor
The piperidine ring serves as the central scaffold, and its conformational integrity is crucial for proper orientation of the side chains.
-
Substitution on the Piperidine Nitrogen: The secondary amine of the piperidine ring is a key site for modification. N-alkylation, for example with a methyl group, can significantly impact receptor affinity and selectivity. In studies of similar piperidine derivatives targeting the sigma-1 (σ1) receptor, N-methylation was found to enhance binding affinity.[3][4] The nature of the N-substituent can also influence the compound's pKa and, consequently, its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Substitution on the Piperidine Ring Carbons: Modifications to the carbon atoms of the piperidine ring can introduce conformational constraints and additional interaction points. For instance, the introduction of substituents at the 3- or 4-positions can create chiral centers, leading to stereospecific interactions with the target receptor.
The Methyl Linker: Spacing and Flexibility
The methylene bridge connecting the phenoxy group to the piperidine ring provides a critical spacer, ensuring the correct distance and orientation between the two key pharmacophoric elements. Altering the length or rigidity of this linker can have a dramatic impact on biological activity. Shortening or lengthening the linker would likely disrupt the optimal binding geometry. Introducing conformational constraints, for example, by incorporating the linker into a cyclic system, could enhance affinity by reducing the entropic penalty of binding, but this would require careful design to maintain the correct vector for the phenoxy group.
Experimental Protocols for SAR Elucidation
To systematically explore the SAR of this compound, a well-defined experimental workflow is essential. This involves the synthesis of a library of analogs followed by a cascade of in vitro and in vivo biological assays.
Synthesis of Analogs
The synthesis of 4-[(4-Fluorophenoxy)methyl]piperidine analogs can be achieved through various synthetic routes. A general and adaptable approach is outlined below.
General Synthetic Scheme:
Caption: General synthetic route for analog synthesis.
Step-by-Step Methodology:
-
Ether Formation: The synthesis typically begins with a commercially available starting material such as N-Boc-4-(hydroxymethyl)piperidine. The phenoxy ether linkage can be formed via a Mitsunobu reaction with a variety of substituted phenols or through a Williamson ether synthesis. This step allows for the introduction of diverse substituents on the phenoxy ring.[2]
-
Deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is then removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), to yield the secondary amine.
-
N-Functionalization: The resulting secondary amine can be further functionalized through various reactions such as reductive amination, acylation, or alkylation to introduce a wide range of substituents on the piperidine nitrogen.[3]
Biological Evaluation
A tiered approach to biological evaluation is recommended to efficiently screen and characterize the synthesized analogs.
3.2.1. Primary Screening: Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[5] These assays are highly sensitive and reproducible, making them ideal for initial screening of a compound library.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Preparation of Membranes: Prepare cell membrane homogenates from cells stably expressing the target receptor (e.g., dopamine D4 receptor, serotonin transporter).
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D4 receptors) and a range of concentrations of the unlabeled test compound.
-
Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Quantify the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
3.2.2. Secondary Screening: Functional Assays
Compounds that exhibit high affinity in binding assays should be further evaluated in functional assays to determine their intrinsic activity (i.e., whether they are agonists, antagonists, or inverse agonists).
Experimental Protocol: GPCR Functional Assay (cAMP Measurement)
-
Cell Culture: Culture cells stably expressing the GPCR of interest.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence or absence of a known agonist.
-
cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.
Caption: Simplified GPCR signaling pathway for functional assays.
3.2.3. In Vivo Evaluation
Promising lead compounds should be evaluated in animal models to assess their pharmacokinetic properties and in vivo efficacy. These studies are crucial for establishing a compound's potential as a therapeutic agent.
Data Presentation and Interpretation
Table 1: Illustrative SAR Data for 4-[(Phenoxy)methyl]piperidine Analogs
| Compound ID | R1 (Phenoxy Substituent) | R2 (Piperidine N-Substituent) | Target Binding Affinity (Ki, nM) |
| Parent | 4-F | H | [Hypothetical Value] |
| 1a | 4-CN | H | [Expected to be potent] |
| 1b | 3,4-diF | H | [Expected to be potent] |
| 1c | 4-OCH₃ | H | [Potency may vary] |
| 2a | 4-F | CH₃ | [Potency may increase] |
| 2b | 4-F | Ethyl | [Potency may decrease] |
| 2c | 4-F | Benzyl | [Potency may vary] |
Note: The binding affinity values in this table are hypothetical and serve to illustrate the expected trends based on the SAR of related compounds.[2][6]
Conclusion and Future Directions
The this compound scaffold is a versatile platform for the development of novel CNS-active agents. A thorough understanding of its SAR is critical for the rational design of compounds with optimized potency, selectivity, and pharmacokinetic profiles. The strategic modification of the 4-fluorophenoxy moiety, the piperidine ring, and the connecting linker allows for the fine-tuning of biological activity.
Future research in this area should focus on:
-
Exploring a wider range of substitutions on both the phenoxy and piperidine rings to further refine the SAR.
-
Investigating the stereochemical aspects of the scaffold by introducing chiral centers.
-
Conducting in-depth ADME and in vivo studies on lead compounds to assess their therapeutic potential.
By systematically applying the principles and experimental protocols outlined in this guide, researchers can unlock the full potential of this promising chemical scaffold.
References
- Hopkins, C. R., et al. (2021). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, 16(15), 2447-2458.
- Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.
- BenchChem. (2025).
- Hopkins, C. R., et al. (2022).
- Paudel, K. S., et al. (2019). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. Frontiers in Chemistry, 7, 73.
- Al-Ghananeem, A. M., et al. (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. Bioorganic & Medicinal Chemistry, 20(1), 336-345.
- Singh, T., et al. (2021). Design strategy and SAR of multi-targeted alkoxy-piperidines as antidepressants. Bioorganic Chemistry, 115, 105216.
- Carroll, F. I., et al. (2004). Synthesis and SAR study of Meperidine Analogues as Selective Serotonin Reuptake Inhibitors (SSRIs). Journal of Medicinal Chemistry, 47(2), 296-306.
- Wünsch, B., et al. (2022). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ 1 Receptor Ligands with Antiproliferative Properties. ChemMedChem, 17(8), e202100735.
Sources
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- 2. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride (CAS: 614731-44-1): Properties, Synthesis, and Analytical Characterization
An In-depth Technical Guide
Introduction
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, identified by CAS number 614731-44-1, is a substituted piperidine derivative of significant interest to the fields of medicinal chemistry and drug discovery. Its molecular architecture combines three key pharmacophoric elements: a piperidine ring, a fluorinated aromatic system, and an ether linkage. The piperidine moiety is a ubiquitous scaffold in pharmaceuticals, prized for its ability to improve aqueous solubility and serve as a versatile anchor for interacting with biological targets. The inclusion of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and membrane permeability.
This technical guide provides a comprehensive overview of this compound for researchers and drug development professionals. It consolidates available data on its physicochemical properties, outlines a robust and logical synthetic pathway, details the expected analytical characterization profile, and discusses critical safety and handling protocols. The objective is to furnish scientists with the foundational knowledge required to effectively utilize this compound as a building block in the synthesis of novel therapeutic agents.
Physicochemical and Structural Properties
The fundamental identity of this compound is established by its unique chemical structure and associated identifiers. While extensive experimental data such as melting and boiling points are not widely published in publicly accessible literature, its core properties can be summarized based on its molecular formula and structure.
Caption: Conceptual diagram of the core structural motifs.
Table 1: Core Compound Identifiers
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 614731-44-1 | |
| Chemical Name | This compound | |
| Molecular Formula | C₁₂H₁₇ClFNO | |
| Molecular Weight | 245.72 g/mol |
| PubChem CID | 17202828 |[1] |
Proposed Synthesis Pathway
The use of a nitrogen protecting group, such as tert-butyloxycarbonyl (Boc), is critical. It prevents the piperidine nitrogen, a secondary amine, from competing as a nucleophile in the ether formation step and avoids other potential side reactions.
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Experimental Protocol
-
Step 1: Activation of the Hydroxyl Group.
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (TEA, 1.5 eq.) dropwise, followed by the slow addition of methanesulfonyl chloride (MsCl, 1.2 eq.).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude mesylate intermediate, which can often be used in the next step without further purification.
-
-
Step 2: Williamson Ether Synthesis.
-
In a separate flask under nitrogen, suspend sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) in anhydrous dimethylformamide (DMF).
-
Add a solution of 4-fluorophenol (1.2 eq.) in DMF dropwise at 0 °C. Stir until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Add a solution of the mesylate intermediate from Step 1 (1.0 eq.) in DMF to the phenoxide solution.
-
Heat the reaction mixture to 60-80 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
After cooling, carefully quench the reaction by adding water. Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the N-Boc protected ether.
-
-
Step 3: N-Deprotection and Salt Formation.
-
Dissolve the purified N-Boc protected product (1.0 eq.) in a minimal amount of a suitable solvent like ethyl acetate or methanol.
-
Add an excess of a solution of hydrogen chloride (e.g., 4M HCl in 1,4-dioxane, 5.0 eq.) at room temperature.
-
Stir the mixture for 2-4 hours. The hydrochloride salt will typically precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product, this compound.
-
Analytical Characterization and Quality Control
Rigorous analytical testing is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic techniques provides a comprehensive characterization.
Caption: Standard analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. The predicted spectra for the free base in a solvent like CDCl₃ are as follows:
-
¹H NMR:
-
Aromatic Protons: Two sets of doublets (or more complex multiplets appearing as doublets of doublets) are expected in the ~6.8-7.1 ppm region, characteristic of a 1,4-disubstituted benzene ring.
-
Methylene Bridge (-O-CH₂-): A doublet is expected around ~3.8-4.0 ppm, coupled to the proton at the C4 position of the piperidine ring.
-
Piperidine Protons (C2, C6 - Axial & Equatorial): Complex multiplets are expected between ~2.5-3.2 ppm.
-
Piperidine Protons (C3, C5, C4 - Axial & Equatorial): Overlapping multiplets are expected in the ~1.2-2.0 ppm range.
-
Amine Proton (N-H): A broad singlet, typically around ~1.5-2.5 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
Aromatic Carbons: Four signals are expected in the aromatic region (~115-160 ppm). The carbon attached to fluorine (C-F) will show a large one-bond coupling constant (¹JCF), and the carbon attached to oxygen (C-O) will be downfield.
-
Methylene Bridge (-O-CH₂-): A signal is expected around ~75-78 ppm.
-
Piperidine Carbons (C2, C6): A signal around ~45-48 ppm.
-
Piperidine Carbon (C4): A signal around ~38-41 ppm.
-
Piperidine Carbons (C3, C5): A signal around ~30-33 ppm.
-
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) in positive ion mode is expected to show the protonated molecular ion of the free base.
-
Expected (M+H)⁺: 226.1298 m/z (for C₁₂H₁₇FNO)
Infrared (IR) Spectroscopy
IR spectroscopy helps to confirm the presence of key functional groups.
-
N-H Stretch: A broad absorption around 3300-3500 cm⁻¹ (as the hydrochloride salt, this may appear as a very broad N⁺-H stretch).
-
C-H Stretch (Aromatic & Aliphatic): Absorptions between 2850-3100 cm⁻¹.
-
C=C Stretch (Aromatic): Peaks around 1500-1600 cm⁻¹.
-
C-O-C Stretch (Aryl Ether): A strong, characteristic absorption around 1220-1260 cm⁻¹.
-
C-F Stretch: A strong absorption in the 1150-1250 cm⁻¹ region.
Safety, Handling, and Storage
-
Hazard Classification (Anticipated):
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.
-
Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber) inspected prior to use.
-
Body Protection: Wear a laboratory coat. Ensure an emergency eyewash station and safety shower are accessible.
-
-
Handling and Storage:
Applications in Research and Development
This compound is primarily a research chemical, valued as an intermediate and building block for more complex molecules. Its utility stems from the favorable properties imparted by its constituent parts.
-
Scaffold for CNS-Active Agents: The piperidine ring is a well-established scaffold for agents targeting the Central Nervous System (CNS). Its basic nitrogen can be crucial for receptor interactions and for improving the pharmacokinetic profile of a drug candidate.
-
Modulation of Drug Properties: The 4-fluorophenyl group is a common substituent in modern drug design. The fluorine atom can block sites of metabolism, increasing a compound's half-life, and can participate in favorable hydrogen bonding or dipole-dipole interactions with protein targets.
-
Intermediate for Lead Optimization: In a drug discovery program, this compound can be used to synthesize a library of analogues. The piperidine nitrogen can be functionalized with various substituents to explore the structure-activity relationship (SAR) of a lead compound, a strategy seen in the development of treatments for neurological disorders.[4]
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An In-Depth Technical Guide to the In Vitro Characterization of 4-[(4-Fluorophenoxy)methyl]piperidine Hydrochloride
This guide provides a comprehensive framework for the in vitro characterization of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, a novel small molecule with potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document outlines a strategic and logical progression of assays to elucidate the compound's pharmacological profile, mechanism of action, and potential liabilities. The experimental choices described herein are grounded in established principles of drug discovery, emphasizing causality and self-validating systems to ensure scientific integrity.
Introduction: The Rationale for Characterization
The 4-[(4-Fluorophenoxy)methyl]piperidine scaffold is a key pharmacophore found in numerous biologically active compounds. Piperidine derivatives are known to interact with a wide array of biological targets, exhibiting activities such as anticancer, antiviral, analgesic, and anti-inflammatory effects.[1][2][3] The presence of a fluorophenoxy moiety suggests potential interactions with targets in the central nervous system (CNS), including G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, as well as sigma receptors.[4][5][6] A systematic in vitro characterization is therefore essential to identify the primary biological targets, understand the mechanism of action, and assess the drug-like properties of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to the design and interpretation of in vitro assays. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C12H17ClFNO | [7][8] |
| Molecular Weight | 245.72 g/mol | [7] |
| CAS Number | 614731-44-1 | [7] |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in water and DMSO | N/A |
| LogP (calculated) | ~2.5-3.0 | N/A |
| pKa (predicted) | ~9.0-10.0 (piperidine nitrogen) | N/A |
A Tiered Approach to In Vitro Characterization
A logical and cost-effective approach to characterizing a novel compound involves a tiered series of experiments. This strategy begins with broad screening to identify primary targets and progresses to more focused assays to elucidate mechanism and assess safety.
Caption: Tiered workflow for in vitro characterization.
Tier 1: Primary Screening and Target Identification
The initial phase of characterization aims to cast a wide net to identify potential biological targets and assess general cytotoxicity.
Broad Receptor Profiling
Given the structural alerts within this compound, a broad panel screen against a diverse set of receptors is the most efficient first step. This is typically performed using radioligand binding assays.
Rationale: This unbiased approach allows for the simultaneous assessment of affinity for hundreds of targets, providing a rapid overview of the compound's selectivity profile. The phenoxymethylpiperidine moiety is a known scaffold for ligands of aminergic GPCRs and sigma receptors.[4][5][6]
Experimental Protocol: Radioligand Binding Panel Screen
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) in a panel of radioligand binding assays. These assays utilize cell membranes or recombinant proteins expressing the target of interest and a specific radioligand.
-
Detection: The displacement of the radioligand by the test compound is measured by scintillation counting or other appropriate methods.[9]
-
Data Analysis: The results are expressed as the percentage of inhibition of radioligand binding. A significant inhibition (typically >50%) flags a potential interaction.
Initial Cytotoxicity Screening
An early assessment of cytotoxicity is crucial to distinguish between specific pharmacological effects and non-specific toxicity. The MTT assay is a widely used and robust method for this purpose.[10]
Rationale: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. This allows for the determination of a concentration range where the compound does not cause overt cell death, ensuring that observations in subsequent functional assays are due to specific target engagement.
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Seed a relevant cell line (e.g., HEK293, CHO, or a cancer cell line if anticancer activity is suspected) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[11]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a plate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the concentration that causes 50% inhibition of cell viability (IC50).
Tier 2: Target Validation and Mechanistic Studies
Once primary hits are identified, the next tier of experiments focuses on validating these interactions and elucidating the compound's mechanism of action.
Determination of Binding Affinity (Ki)
For the most promising targets identified in the panel screen, full concentration-response curves should be generated to determine the binding affinity (Ki).
Rationale: The Ki value is a quantitative measure of the affinity of a ligand for a receptor and is essential for structure-activity relationship (SAR) studies and for comparing the potency of different compounds.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Assay Setup: The assay is performed using membranes from cells expressing the target receptor, a fixed concentration of a suitable radioligand (typically at its Kd value), and a range of concentrations of the unlabeled test compound.[13][14]
-
Incubation: The reaction mixture is incubated to allow the binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.[9]
-
Detection: The amount of radioactivity trapped on the filter is quantified by scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A non-linear regression analysis is used to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Functional Assays
Demonstrating a functional effect of the compound on its target is critical to confirm that it is not a silent binder. The choice of functional assay depends on the nature of the validated target. For GPCRs, common assays include measuring changes in second messenger levels (e.g., cAMP, IP3) or β-arrestin recruitment.[3][15][16]
Rationale: Functional assays provide information on the efficacy of the compound, i.e., whether it acts as an agonist, antagonist, or inverse agonist. This is a crucial step in understanding its potential therapeutic effect.
Caption: Major G-protein coupled receptor signaling pathways.
Experimental Protocol: cAMP Assay for Gi/Gs-Coupled Receptors
-
Cell Culture: Use a cell line stably expressing the target receptor (e.g., CHO or HEK293 cells).
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound.
-
Stimulation: Add an adenylyl cyclase activator (e.g., forskolin) to stimulate cAMP production. For Gi-coupled receptors, the ability of the agonist to inhibit this stimulation is measured. For Gs-coupled receptors, the ability of the agonist to directly stimulate cAMP production is measured.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as a competitive immunoassay (e.g., HTRF, ELISA) or a reporter gene assay.[16]
-
Data Analysis: Plot the cAMP levels against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).
Tier 3: Early Safety and ADME Profiling
In parallel with mechanistic studies, it is essential to assess the compound's potential for off-target liabilities and to characterize its basic ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
hERG Channel Assay
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel is a major cause of drug-induced cardiac arrhythmias.[17] Therefore, early assessment of hERG liability is a critical step in safety pharmacology.
Rationale: The FDA recommends evaluating the potential for QT prolongation for new chemical entities.[18] An in vitro hERG assay is the standard first-line screen for this potential liability.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.
-
Electrophysiology: Utilize an automated patch-clamp system (e.g., QPatch or SyncroPatch) to measure the hERG current in response to a specific voltage protocol.[17][19]
-
Compound Application: Apply a range of concentrations of the test compound to the cells and record the corresponding inhibition of the hERG current.
-
Data Analysis: Determine the IC50 value for hERG channel inhibition. This value, in conjunction with the anticipated therapeutic plasma concentration, is used to assess the risk of QT prolongation.
Cytochrome P450 (CYP) Inhibition Assays
CYP enzymes are the primary enzymes responsible for the metabolism of most drugs.[20] Inhibition of these enzymes can lead to drug-drug interactions.
Rationale: Assessing the inhibitory potential of a new compound against the major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is a regulatory requirement and crucial for predicting potential clinical drug-drug interactions.[21][22]
Experimental Protocol: In Vitro CYP Inhibition Assay
-
Enzyme Source: Use human liver microsomes or recombinant human CYP enzymes.
-
Incubation: Incubate the enzyme source with a specific probe substrate for each CYP isoform in the presence and absence of various concentrations of the test compound.
-
Metabolite Quantification: After a set incubation time, stop the reaction and quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.[23]
-
Data Analysis: Calculate the IC50 value for the inhibition of each CYP isoform.
Metabolic Stability Assays
These assays determine how quickly a compound is metabolized by liver enzymes, providing an early indication of its likely in vivo clearance.
Rationale: A compound that is too rapidly metabolized may have a short duration of action, while a very stable compound may accumulate to toxic levels. This information is critical for guiding further chemical optimization.[24][25]
Experimental Protocol: Microsomal Stability Assay
-
Incubation: Incubate the test compound at a fixed concentration with liver microsomes (human and other species for cross-species comparison) and the necessary co-factors (e.g., NADPH).
-
Time Points: Remove aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quantification: Quench the reaction and analyze the concentration of the remaining parent compound in each aliquot by LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Data Summary and Interpretation
The data generated from this comprehensive in vitro characterization should be compiled and interpreted to build a holistic profile of this compound. This profile will inform decisions regarding the compound's potential for further development, including the design of in vivo efficacy and safety studies.
Conclusion
The systematic in vitro characterization of this compound, as outlined in this guide, provides a robust framework for elucidating its pharmacological and biopharmaceutical properties. By employing a tiered approach, from broad screening to detailed mechanistic and safety studies, researchers can efficiently and effectively gather the critical data needed to assess the therapeutic potential of this novel chemical entity.
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The CNS Therapeutic Potential of the 4-(Phenoxymethyl)piperidine Scaffold: A Technical Guide for Researchers
An In-depth Analysis of 4-[(4-Fluorophenoxy)methyl]piperidine Hydrochloride and its Analogs as Modulators of Key Central Nervous System Targets
For Immediate Distribution
[CITY, State, January 17, 2026] – This whitepaper provides a detailed technical guide for researchers, scientists, and drug development professionals on the potential Central Nervous System (CNS) activity of this compound. By examining the growing body of preclinical data on structurally related analogs, this document synthesizes the current understanding of this chemical scaffold's therapeutic promise, focusing on its interactions with key CNS receptors. The guide details established experimental protocols, presents critical quantitative data, and outlines the scientific rationale for further investigation into this promising class of compounds.
Introduction: The Promise of the 4-(Phenoxymethyl)piperidine Scaffold in CNS Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] Its prevalence in pharmaceuticals highlights its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] The 4-(phenoxymethyl)piperidine scaffold, in particular, has emerged as a promising framework for the development of novel CNS-active agents. This guide focuses on the potential of this compound, leveraging data from closely related analogs to build a compelling case for its investigation.
The rationale for exploring the CNS activity of this compound is rooted in the known interactions of its structural relatives with crucial neurotransmitter systems. Specifically, derivatives of the 4-(phenoxymethyl)piperidine scaffold have demonstrated high affinity and selectivity for dopamine D4 receptors (D4R) and sigma (σ) receptors, both of which are implicated in a variety of neurological and psychiatric disorders.[2][3][4]
Key CNS Targets and Potential Therapeutic Indications
Dopamine D4 Receptor (D4R) Antagonism
Recent research has illuminated the significant potential of 4-(phenoxymethyl)piperidine derivatives as D4R antagonists.[2][5] The D4 receptor is a G-protein coupled receptor predominantly expressed in the limbic system, prefrontal cortex, and basal ganglia, areas of the brain that are critical for cognition, emotion, and motor control.[5] Dysregulation of D4R signaling has been linked to schizophrenia, ADHD, and other psychiatric conditions.
Analogs of this compound have shown exceptional binding affinity for the D4 receptor, with some compounds exhibiting Ki values in the low nanomolar range.[2] This high affinity, coupled with selectivity over other dopamine receptor subtypes, suggests a potential therapeutic window for treating psychosis with a reduced risk of the motor side effects associated with less selective dopamine antagonists.
Sigma (σ) Receptor Modulation
The sigma receptor system, comprising at least two subtypes (σ1 and σ2), represents another compelling target for the 4-(phenoxymethyl)piperidine scaffold.[3][6] Sigma receptors are unique binding sites in the CNS that modulate various neurotransmitter systems, including the dopaminergic and glutamatergic pathways.[3] They are implicated in higher brain functions and may play a role in the pathophysiology of psychiatric disorders.[3]
Radiolabeled analogs, such as [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine, have been developed as potent σ1 receptor agonists for positron emission tomography (PET) imaging of the CNS.[3] The ability of this scaffold to potently interact with sigma receptors opens up therapeutic possibilities for conditions such as depression, anxiety, and neurodegenerative diseases.
Physicochemical Properties and CNS Multiparameter Optimization (MPO)
A critical aspect of developing CNS-active drugs is ensuring that the molecule can effectively cross the blood-brain barrier. The CNS Multiparameter Optimization (MPO) score is a valuable tool for predicting the brain penetration potential of a compound based on several physicochemical parameters, including lipophilicity (cLogP), molecular weight, and polar surface area. A CNS MPO score greater than 4 is generally considered desirable for a CNS drug candidate.
Studies on 4,4-difluoropiperidine analogs with phenoxy ethers have demonstrated that this scaffold can be readily modified to achieve excellent CNS MPO scores, often exceeding 5.0.[2] This suggests that this compound and its derivatives are likely to possess favorable pharmacokinetic properties for CNS penetration.
Experimental Protocols for Assessing CNS Activity
In Vitro Receptor Binding Assays
A fundamental step in characterizing the CNS activity of a novel compound is to determine its binding affinity for specific molecular targets. Competitive radioligand binding assays are a standard method for this purpose.
Protocol: Dopamine D4 Receptor Binding Assay
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human D4 receptor are cultured and harvested. The cell pellets are then homogenized in a buffer to prepare cell membranes.
-
Competitive Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]N-methylspiperone) is incubated with the cell membranes in the presence of varying concentrations of the test compound (e.g., this compound).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand.
-
Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
Caption: Workflow for determining D4 receptor binding affinity.
In Vivo Behavioral Models
To assess the functional consequences of receptor binding in a living organism, various behavioral models are employed. For potential antipsychotic activity stemming from D4R antagonism, the following model is relevant.
Protocol: Amphetamine-Induced Hyperlocomotion
-
Animal Acclimation: Rodents (e.g., rats or mice) are acclimated to the testing environment (e.g., open-field arenas).
-
Compound Administration: Animals are pre-treated with the test compound at various doses or a vehicle control.
-
Psychostimulant Challenge: After a set pre-treatment time, animals are administered a psychostimulant, such as d-amphetamine, to induce hyperlocomotor activity.
-
Behavioral Recording: Locomotor activity is recorded for a specified duration using automated activity monitors.
-
Data Analysis: The locomotor activity data is analyzed to determine if the test compound can attenuate the hyperlocomotion induced by the psychostimulant, which is indicative of potential antipsychotic efficacy.
Caption: Experimental design for the amphetamine-induced hyperlocomotion model.
Quantitative Data Summary
The following table summarizes key in vitro data for representative analogs of the 4-(phenoxymethyl)piperidine scaffold, highlighting their potential for CNS activity.
| Compound ID | Target | Binding Affinity (Ki, nM) | cLogP | CNS MPO |
| Analog 1 (3,4-difluorophenyl) | D4R | 5.5 | - | >4.5 |
| Analog 2 (4-Fluorophenyl) | D4R | 73 | - | >4.5 |
| Analog 3 (4-cyanophenoxy) | σ1 | 0.5 | 2.9 | - |
Data compiled from publicly available research on structural analogs.[2][4]
Future Directions and Conclusion
The 4-(phenoxymethyl)piperidine scaffold represents a promising starting point for the development of novel CNS therapeutics. The high affinity of its analogs for D4 and sigma receptors, coupled with favorable physicochemical properties for brain penetration, warrants further investigation of this compound.
Future research should focus on:
-
In-depth pharmacological characterization: Determining the binding profile of this compound across a wider range of CNS receptors.
-
Functional activity assessment: Elucidating whether the compound acts as an agonist, antagonist, or inverse agonist at its primary targets.
-
In vivo efficacy studies: Evaluating the therapeutic potential of the compound in relevant animal models of psychiatric and neurological disorders.
-
Pharmacokinetic and safety profiling: Establishing the absorption, distribution, metabolism, excretion, and toxicity profile of the compound.
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A Technical Guide to the Characterization of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride as a Putative Dopamine Receptor Ligand
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document serves as an in-depth technical guide for the comprehensive evaluation of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride as a potential ligand for dopamine receptors. Drawing upon established principles of receptor pharmacology and leveraging insights from structurally related compounds, this guide provides a strategic framework and detailed methodologies for its characterization.
Introduction: The Rationale for Investigation
Dopamine, a critical neurotransmitter in the central nervous system, modulates a wide array of physiological processes including motor control, cognition, motivation, and reward.[1] Its actions are mediated by five distinct G protein-coupled receptor (GPCR) subtypes, classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families.[1] The dysregulation of dopaminergic signaling is implicated in numerous neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction, making dopamine receptors premier targets for therapeutic intervention.
The piperidine scaffold is a well-established pharmacophore in dopamine receptor ligand design. While direct pharmacological data for this compound is not extensively available in the public domain, recent studies on structurally similar compounds, specifically a series of 4,4-difluoro-3-(phenoxymethyl)piperidine derivatives, have revealed potent and highly selective antagonists of the dopamine D4 receptor.[2][3][4][5] One such analog demonstrated exceptional binding affinity for the D4 receptor (Ki = 0.3 nM) with over 2000-fold selectivity against other dopamine receptor subtypes.[2][4][5]
This compelling evidence for high D4 affinity within a closely related chemical series provides a strong impetus for the thorough characterization of this compound. Its structural features, including the fluorophenoxy moiety, suggest the potential for significant and selective interaction with dopamine receptors. This guide outlines a systematic approach to elucidate its pharmacological profile, encompassing binding affinity, functional activity, and signaling pathway engagement.
Chemical Profile
-
Compound Name: this compound
-
CAS Number: 614731-44-1
-
Molecular Formula: C₁₂H₁₇ClFNO
-
Molecular Weight: 245.72 g/mol
Experimental Characterization Workflow
A multipronged approach is essential to fully characterize the interaction of this compound with dopamine receptors. The proposed workflow progresses from determining its binding affinity to elucidating its functional consequences on receptor signaling.
Caption: Proposed experimental workflow for ligand characterization.
Detailed Experimental Protocols
Radioligand Binding Assays: Determining Affinity and Selectivity
Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor. These assays measure the displacement of a high-affinity radiolabeled ligand by the unlabeled test compound.
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for each of the five human dopamine receptor subtypes (D1, D2, D3, D4, and D5).
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Materials:
-
Membrane preparations from cells stably expressing individual human dopamine receptor subtypes (e.g., HEK293 or CHO cells).
-
Radioligands:
-
D1/D5: [³H]-SCH23390
-
D2/D3: [³H]-Spiperone or [³H]-Raclopride
-
D4: [³H]-N-Methylspiperone
-
-
Non-specific binding control: A high concentration of a known, non-radioactive ligand (e.g., Haloperidol for D2-like receptors, SCH23390 for D1-like).
-
This compound, dissolved in an appropriate vehicle (e.g., DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).
-
Scintillation cocktail and a liquid scintillation counter.
Step-by-Step Protocol:
-
Preparation: Thaw the receptor membrane preparations on ice. Prepare serial dilutions of this compound.
-
Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the appropriate radioligand (typically at its Kd value), and varying concentrations of the test compound.
-
Total and Non-Specific Binding: For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Data Presentation:
| Receptor Subtype | Radioligand | Ki (nM) of Test Compound |
| D1 | [³H]-SCH23390 | TBD |
| D2 | [³H]-Spiperone | TBD |
| D3 | [³H]-Spiperone | TBD |
| D4 | [³H]-N-Methylspiperone | TBD |
| D5 | [³H]-SCH23390 | TBD |
Functional Assays: Assessing G Protein-Mediated Signaling
Functional assays determine whether a ligand acts as an agonist, antagonist, or inverse agonist by measuring the downstream consequences of receptor activation. For dopamine receptors, this typically involves measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Principle:
-
D1-like receptors (D1, D5) are coupled to the Gs protein, which stimulates adenylyl cyclase, leading to an increase in cAMP.
-
D2-like receptors (D2, D3, D4) are coupled to the Gi protein, which inhibits adenylyl cyclase, leading to a decrease in cAMP.[6]
Objective: To determine the efficacy and potency of this compound at each dopamine receptor subtype.
Assay Format: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This is a competitive immunoassay that measures cAMP levels in a cell lysate.[7]
Step-by-Step Protocol (for D2-like receptors - antagonist mode):
-
Cell Culture: Plate cells stably expressing the D2, D3, or D4 receptor in a 96- or 384-well plate and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound.
-
Antagonist Incubation: Add the diluted test compound to the cells and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add a known dopamine receptor agonist (e.g., quinpirole) at a concentration that elicits 80% of its maximal response (EC80). This will induce a decrease in cAMP levels.
-
Forskolin Co-stimulation: To amplify the signal for Gi-coupled receptors, cells are often co-stimulated with forskolin, an activator of adenylyl cyclase.
-
Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Incubation: Incubate in the dark at room temperature for approximately 60 minutes.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring fluorescence at two wavelengths. The ratio of these signals is inversely proportional to the intracellular cAMP concentration.
-
Data Analysis: Plot the HTRF ratio against the logarithm of the test compound concentration. An antagonist will reverse the agonist-induced decrease in the signal. Calculate the IC50 (for antagonists) or EC50 (for agonists) from the dose-response curve.
Data Presentation:
| Receptor Subtype | Functional Mode | Potency (EC50/IC50, nM) | Efficacy (% of Dopamine) |
| D1 | TBD | TBD | TBD |
| D2 | TBD | TBD | TBD |
| D3 | TBD | TBD | TBD |
| D4 | TBD | TBD | TBD |
| D5 | TBD | TBD | TBD |
β-Arrestin Recruitment Assay: Investigating Biased Signaling
In addition to G protein-mediated signaling, GPCRs can also signal through β-arrestin pathways.[8][9] Ligands that preferentially activate one pathway over the other are known as "biased agonists." Assessing β-arrestin recruitment is crucial for a complete understanding of a ligand's functional profile.
Objective: To determine if this compound induces the recruitment of β-arrestin to dopamine receptors.
Principle: Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET measures the proximity between two proteins tagged with a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., mVenus or YFP).[8][10] In this case, the receptor is fused to Rluc and β-arrestin is fused to the acceptor. Ligand-induced recruitment brings the donor and acceptor into close proximity, allowing for energy transfer and the emission of light by the acceptor.
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An In-depth Technical Guide to the Sigma-1 Receptor Binding of 4-[(4-Fluorophenoxy)methyl]piperidine Analogs
Abstract
The Sigma-1 receptor (S1R), a unique ligand-operated chaperone protein located at the endoplasmic reticulum, has emerged as a high-value therapeutic target for a spectrum of neurological and psychiatric disorders.[1][2][3] Its role in modulating critical cellular processes, including calcium homeostasis, ER stress, and neuronal survival, underscores the demand for potent and selective ligands.[1][4] This guide provides a comprehensive technical overview of the 4-[(4-Fluorophenoxy)methyl]piperidine scaffold, a promising chemotype for achieving high-affinity S1R binding. We will dissect the structural biology of the S1R, elucidate the structure-activity relationships (SAR) of this analog class, provide a detailed, field-proven protocol for radioligand binding assays, and explore the downstream signaling implications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to design, evaluate, and optimize novel S1R-targeting compounds.
The Sigma-1 Receptor: A Pluripotent Modulator of Cellular Homeostasis
The Sigma-1 receptor is not a classical G protein-coupled or ionotropic receptor but an intracellular chaperone protein.[5][6] Comprising 223 amino acids, it resides predominantly at the mitochondria-associated membrane (MAM), a critical interface between the endoplasmic reticulum (ER) and mitochondria.[4][7][8] This strategic localization positions the S1R to act as a dynamic regulator of inter-organelle communication and cellular stress responses.
1.1. Structural and Functional Hallmarks Recent crystallographic studies have revealed that the human S1R forms a homotrimer, with each protomer featuring a single transmembrane helix and a C-terminal ligand-binding domain with a cupin-like β-barrel fold.[6][9][10] In its inactive state, S1R is often complexed with another ER chaperone, BiP (Binding immunoglobulin protein).[7][8] Upon stimulation by ligand binding or cellular stress, S1R dissociates from BiP, enabling it to interact with a host of "client" proteins.[7][8] This chaperoning activity is central to its function, modulating key signaling pathways to promote cell survival and restore homeostasis.
1.2. Therapeutic Significance The S1R's extensive involvement in cellular regulation makes it a compelling drug target. Its modulation has shown therapeutic potential in:
-
Neurodegenerative Diseases: Including Alzheimer's, Parkinson's, and Amyotrophic Lateral Sclerosis (ALS), where S1R activation can confer neuroprotection.[1][2][11]
-
Psychiatric Disorders: Such as depression and schizophrenia.[6]
-
Neuropathic Pain: Where S1R antagonists have demonstrated significant antiallodynic effects.[12]
-
Ischemic Stroke: With S1R agonists showing promise in promoting post-stroke recovery.[1]
The 4-[(4-Fluorophenoxy)methyl]piperidine Scaffold: A Privileged Structure for S1R Binding
The piperidine ring is a foundational structural feature in a multitude of high-affinity S1R ligands.[13][14] When combined with a phenoxyalkyl moiety, it forms a scaffold that consistently yields compounds with high affinity and selectivity for S1R over the Sigma-2 receptor (S2R) subtype.[15]
2.1. Structure-Activity Relationship (SAR) Insights The design and optimization of S1R ligands based on this scaffold are governed by several key principles:
-
The Piperidine Core: The basic nitrogen of the piperidine ring is a crucial pharmacophoric feature, forming a key ionic interaction with an acidic residue (Asp126) within the S1R binding pocket.[6]
-
The Phenoxy Moiety: This group occupies a hydrophobic region of the binding site. The phenoxy portion is considered an optimal scaffold for conferring selectivity for S1R over S2R.[15]
-
The Fluorine Substituent: Halogen substitution on the aromatic ring, such as the para-fluoro group in this scaffold, can significantly influence binding affinity.[16][17] It can modulate the electronic properties of the ring and form specific interactions within the binding pocket, often enhancing affinity.
-
The Methyl Linker: The -(CH₂) - linker provides the appropriate spatial orientation for the piperidine and phenoxy groups to engage their respective sub-pockets within the receptor.
Quantitative Assessment: Radioligand Competition Binding Assay
To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of novel 4-[(4-Fluorophenoxy)methyl]piperidine analogs, the competitive radioligand binding assay is the gold-standard methodology. This protocol is designed as a self-validating system, ensuring robustness and reproducibility.
Experimental Rationale & Workflow
The assay measures the ability of a non-radioactive test compound to compete with a radioactive ligand (radioligand) for binding to the S1R. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀, which is then used to calculate the Kᵢ.
Detailed Step-by-Step Protocol
Materials:
-
Tissue Source: Guinea pig liver homogenate (high S1R density) or membranes from cells overexpressing human S1R.[18]
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4).
-
Radioligand: [³H]-(+)-pentazocine (specific activity ~30-60 Ci/mmol), a selective S1R ligand.[18][19]
-
Non-specific Determinate: Haloperidol or unlabeled (+)-pentazocine.
-
Test Compounds: 4-[(4-Fluorophenoxy)methyl]piperidine analogs, dissolved in a suitable vehicle (e.g., DMSO).
-
Apparatus: 96-well plates, rapid vacuum filtration manifold, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize fresh or frozen guinea pig liver in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a Bradford or BCA assay. Aliquot and store at -80°C.
-
-
Assay Plate Setup:
-
Prepare serial dilutions of the test compounds (e.g., 11 concentrations ranging from 10⁻¹¹ M to 10⁻⁵ M).
-
To each well of a 96-well plate, add the components in the following order:
-
The final assay volume is typically 200-250 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes with gentle agitation to allow the binding reaction to reach equilibrium. The choice of temperature and time should be empirically validated to ensure equilibrium is reached without significant degradation of the receptor or ligand.
-
-
Filtration and Washing:
-
Pre-soak the glass fiber filter mat in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
-
Terminate the incubation by rapidly filtering the contents of each well through the filter mat using a vacuum manifold.
-
Immediately wash each filter disc with ice-cold assay buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
-
Quantification:
-
Place the filter discs into scintillation vials.
-
Add scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a one-site competition model (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
-
Calculate the Inhibition Constant (Kᵢ):
-
Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ)
-
[L] = Concentration of [³H]-(+)-pentazocine used in the assay.
-
Kₑ = Dissociation constant of [³H]-(+)-pentazocine for S1R (must be determined separately via a saturation binding experiment).
-
-
Data Presentation: Binding affinities for a hypothetical series of analogs should be summarized for clear comparison.
| Compound ID | R¹ Substituent | R² Substituent | S1R Kᵢ (nM) | S2R Kᵢ (nM) | Selectivity (S2R Kᵢ / S1R Kᵢ) |
| Analog A-1 | H | H | 2.5 | 350 | 140 |
| Analog A-2 | 4-F | H | 0.8 | 410 | 512 |
| Analog A-3 | 4-Cl | H | 1.1 | 250 | 227 |
| Analog A-4 | 4-F | 3-CH₃ (piperidine) | 3.2 | 640 | 200 |
This table represents illustrative data.
From Binding to Function: S1R Signaling Pathways
High binding affinity is a critical first step, but it does not define the functional nature of the ligand (i.e., agonist vs. antagonist). The binding of a 4-[(4-Fluorophenoxy)methyl]piperidine analog can initiate a cascade of downstream events.
The Chaperone Activation Pathway
S1R agonism is canonically associated with its dissociation from BiP and subsequent interaction with client proteins. A primary and well-documented pathway involves the modulation of Ca²⁺ signaling at the MAM.
Upon binding of an agonist analog, the activated S1R chaperones the type 3 inositol 1,4,5-trisphosphate receptor (IP3R3), stabilizing it and prolonging its open state.[7][8] This enhances the transfer of Ca²⁺ from the ER into the mitochondria, which in turn stimulates mitochondrial dehydrogenases and boosts ATP production, thereby promoting cellular bioenergetics and survival under stress conditions.[7]
Conclusion and Future Directions
The 4-[(4-Fluorophenoxy)methyl]piperidine scaffold represents a highly tractable starting point for the development of potent and selective Sigma-1 receptor ligands. The technical protocols and theoretical framework presented herein provide a robust system for the discovery and characterization of such molecules. The combination of high-affinity binding, demonstrated by rigorous radioligand assays, with a favorable functional profile (e.g., agonism) is the cornerstone of advancing these compounds into preclinical models of CNS disease.[12] Future work will focus on fine-tuning the SAR to optimize pharmacokinetic properties for in vivo applications, including the development of PET radiotracers for clinical imaging and therapeutic agents for treating a host of debilitating neurological disorders.[21]
References
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Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
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Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (2024). PubMed. Retrieved January 17, 2026, from [Link]
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Structural Perspectives on Sigma-1 Receptor Function. (n.d.). PubMed. Retrieved January 17, 2026, from [Link]
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Sigma-1 Receptor-Modulated Neuroinflammation in Neurological Diseases. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
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Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (2024). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. (1998). PubMed. Retrieved January 17, 2026, from [Link]
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Sigma-1 receptor. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]
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Sigma 1 Receptor and Its Pivotal Role in Neurological Disorders. (2024). ACS Publications. Retrieved January 17, 2026, from [Link]
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Synthesis and Structure-Activity Relationships of N-(1-benzylpiperidin-4-yl)arylacetamide Analogues as Potent sigma1 Receptor Ligands. (2001). PubMed. Retrieved January 17, 2026, from [Link]
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The Sigma-1 Receptor in Cellular Stress Signaling. (2019). Frontiers. Retrieved January 17, 2026, from [Link]
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The activity of selective sigma-1 receptor ligands in seizure models in vivo. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
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A Review of the Human Sigma-1 Receptor Structure. (2017). PubMed. Retrieved January 17, 2026, from [Link]
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Sigma-1 Receptor: A Potential Therapeutic Target for Traumatic Brain Injury. (n.d.). Frontiers. Retrieved January 17, 2026, from [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (n.d.). ACS Chemical Neuroscience. Retrieved January 17, 2026, from [Link]
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Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic Activity. (n.d.). University of Bari Aldo Moro. Retrieved January 17, 2026, from [Link]
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SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH. Retrieved January 17, 2026, from [Link]
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A Review of the Human Sigma-1 Receptor Structure. (2017). ResearchGate. Retrieved January 17, 2026, from [Link]
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Sigma Receptor Binding Assays. (2015). PubMed - NIH. Retrieved January 17, 2026, from [Link]
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Synthesis and evaluation of sigma receptor ligands. (n.d.). MOspace Home. Retrieved January 17, 2026, from [Link]
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Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. (2020). RSC Publishing. Retrieved January 17, 2026, from [Link]
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Preclinical Evaluation of Sigma 1 Receptor Antagonists as a Novel Treatment for Painful Diabetic Neuropathy. (2024). ACS Pharmacology & Translational Science. Retrieved January 17, 2026, from [Link]
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A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (2025). OUCI. Retrieved January 17, 2026, from [Link]
-
Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. (2024). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
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Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro and in vivo tool compounds. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. Retrieved January 17, 2026, from [Link]
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Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. (2018). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. (n.d.). PMC - PubMed Central. Retrieved January 17, 2026, from [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (2004). PubMed. Retrieved January 17, 2026, from [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (n.d.). Rasayan Journal of Chemistry. Retrieved January 17, 2026, from [Link]
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Methodological & Application
Synthesis of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
An Application Note and Protocol for the
Authored by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, a key intermediate in pharmaceutical research and development. The described methodology is a robust, multi-step process centered around a pivotal Williamson ether synthesis. The protocol begins with the protection of the piperidine nitrogen using a tert-butoxycarbonyl (Boc) group, followed by the formation of an aryl ether linkage, and concludes with acidic deprotection to yield the final hydrochloride salt. This guide is intended for researchers, chemists, and drug development professionals, offering detailed, step-by-step protocols, explanations of the underlying chemical principles, and process validation checkpoints to ensure a reliable and reproducible synthesis.
Introduction and Synthetic Strategy
Piperidine derivatives are fundamental scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents.[1] The target molecule, this compound, serves as a versatile building block, combining the piperidine core with a fluorinated phenoxy moiety, a common feature for modulating metabolic stability and receptor binding affinity.
The synthetic approach detailed herein is a logical three-stage process designed for efficiency and control:
-
N-Protection: The secondary amine of the starting material, 4-(hydroxymethyl)piperidine, is nucleophilic and would otherwise compete in the subsequent ether formation step, leading to undesired N-alkylation. To prevent this, the nitrogen is protected as a tert-butoxycarbonyl (Boc) carbamate. The Boc group is ideal due to its stability under the basic conditions required for the ether synthesis and its facile removal under acidic conditions.[2][3]
-
Williamson Ether Synthesis: This classic and reliable reaction forms the core of the synthesis, creating the C-O-C ether linkage.[4] The synthesis involves the reaction of an alkoxide with an alkyl halide or sulfonate. In this protocol, 4-fluorophenol is deprotonated with a base to form the nucleophilic 4-fluorophenoxide. This phenoxide then displaces a suitable leaving group on the protected piperidine fragment. For optimal reactivity in this Sₙ2 reaction, the primary alcohol of N-Boc-4-(hydroxymethyl)piperidine is first converted to a tosylate, a superior leaving group.[5][6]
-
Deprotection and Salt Formation: The final step involves the removal of the Boc protecting group. Treatment with hydrochloric acid efficiently cleaves the carbamate, liberating the piperidine nitrogen.[7] This single step simultaneously forms the thermodynamically stable hydrochloride salt, which often aids in purification and improves the handling and stability of the final product.[2]
Overall Reaction Scheme
Caption: Overall synthetic route from 4-(hydroxymethyl)piperidine.
Detailed Experimental Protocols
PART A: N-Boc Protection of 4-(Hydroxymethyl)piperidine
This initial step protects the piperidine nitrogen to prevent side reactions.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| 4-(Hydroxymethyl)piperidine | 115.17 | 1.0 | 10.0 g (86.8 mmol) |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 1.1 | 20.8 g (95.5 mmol) |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 2.0 | 14.6 g (173.6 mmol) |
| Tetrahydrofuran (THF) | - | - | 100 mL |
| Deionized Water | - | - | 100 mL |
| Ethyl Acetate | - | - | For extraction |
| Brine | - | - | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | For drying |
Protocol
-
Combine 4-(hydroxymethyl)piperidine (10.0 g, 86.8 mmol), THF (100 mL), and water (100 mL) in a 500 mL round-bottom flask equipped with a magnetic stir bar.
-
Add sodium bicarbonate (14.6 g, 173.6 mmol) to the solution and stir until dissolved.
-
Add di-tert-butyl dicarbonate (20.8 g, 95.5 mmol) portion-wise over 15 minutes. Caution: CO₂ evolution may cause frothing.
-
Stir the reaction mixture vigorously at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reduce the volume of the mixture by approximately half using a rotary evaporator to remove the THF.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.[2]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine as a colorless oil or white solid, which can be used in the next step without further purification.
PART B: Williamson Ether Synthesis
This two-step part first activates the hydroxyl group and then forms the ether linkage.
Step B1: Tosylation of N-Boc-4-(hydroxymethyl)piperidine
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| N-Boc-4-(hydroxymethyl)piperidine | 215.29 | 1.0 | 18.7 g (86.8 mmol) |
| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 | 19.8 g (104.2 mmol) |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 18.2 mL (130.2 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | 200 mL |
| Saturated aq. Sodium Bicarbonate (NaHCO₃) | - | - | For washing |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | For drying |
Protocol
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (18.7 g, 86.8 mmol) in anhydrous DCM (200 mL) in a 500 mL flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (18.2 mL, 130.2 mmol), followed by the portion-wise addition of p-toluenesulfonyl chloride (19.8 g, 104.2 mmol).
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water (100 mL).
-
Separate the organic layer. Wash the organic layer sequentially with 1M HCl (1 x 50 mL), saturated aqueous NaHCO₃ (1 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford N-Boc-4-(tosyloxymethyl)piperidine, typically as a white solid.
Step B2: Sₙ2 Coupling with 4-Fluorophenol
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| N-Boc-4-(tosyloxymethyl)piperidine | 369.47 | 1.0 | 32.1 g (86.8 mmol) |
| 4-Fluorophenol | 112.11 | 1.2 | 11.7 g (104.2 mmol) |
| Potassium Carbonate (K₂CO₃), fine | 138.21 | 2.0 | 24.0 g (173.6 mmol) |
| N,N-Dimethylformamide (DMF), anh. | - | - | 150 mL |
Protocol
-
In a 500 mL flask, combine 4-fluorophenol (11.7 g, 104.2 mmol) and potassium carbonate (24.0 g, 173.6 mmol) in anhydrous DMF (150 mL).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide.
-
Add a solution of N-Boc-4-(tosyloxymethyl)piperidine (32.1 g, 86.8 mmol) in DMF (50 mL) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS. After completion, cool the mixture to room temperature and pour it into ice water (500 mL).
-
Extract the product with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts, wash with water (2 x 100 mL) and brine (1 x 100 mL) to remove residual DMF.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield pure N-Boc-4-[(4-fluorophenoxy)methyl]piperidine.
PART C: Boc Deprotection and Hydrochloride Salt Formation
This final step removes the protecting group and furnishes the desired salt.
Reagents and Materials
| Reagent/Material | M.W. ( g/mol ) | Quantity (molar eq.) | Amount |
| N-Boc-4-[(4-fluorophenoxy)methyl]piperidine | 309.38 | 1.0 | e.g., 20.0 g (64.6 mmol) |
| 4M HCl in 1,4-Dioxane | - | 5.0 - 10.0 | 80 - 160 mL |
| Diethyl ether | - | - | For trituration/washing |
Protocol
-
Dissolve the purified N-Boc-4-[(4-fluorophenoxy)methyl]piperidine (20.0 g, 64.6 mmol) in a minimal amount of a suitable solvent like ethyl acetate or DCM (optional, ~20 mL) in a 250 mL flask.
-
Add 4M HCl in 1,4-dioxane (e.g., 100 mL) to the solution at room temperature with stirring.[2]
-
Stir the mixture for 1-3 hours. A white precipitate of the hydrochloride salt should form.[2]
-
Monitor the deprotection by TLC until the starting material is no longer visible.
-
Upon completion, add diethyl ether (~100 mL) to facilitate further precipitation of the product.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with cold diethyl ether (2 x 50 mL) to remove any non-polar impurities.
-
Dry the product under high vacuum to yield this compound as a white to off-white solid.
Workflow and Characterization
Laboratory Workflow Diagram
Caption: Step-by-step laboratory workflow for the synthesis.
Expected Product Characterization
The final product, this compound (CAS: 614731-44-1), should be characterized to confirm its identity and purity.[8][9]
-
Appearance: White to off-white crystalline solid.
-
Molecular Formula: C₁₂H₁₇ClFNO
-
Molecular Weight: 245.72 g/mol
-
¹H NMR (DMSO-d₆, 400 MHz): Expected signals corresponding to the aromatic protons of the fluorophenoxy group, the piperidine ring protons (which may be broad due to the ammonium salt), and the methylene bridge protons.
-
¹³C NMR (DMSO-d₆, 100 MHz): Signals for the distinct carbons of the fluorophenoxy and piperidine rings.
-
Mass Spectrometry (ESI+): [M+H]⁺ (for the free base) expected at m/z = 210.1.
-
Purity (HPLC): ≥98% is typically expected for pharmaceutical intermediates.
Conclusion
The synthetic protocol detailed in this application note provides a reliable and scalable method for producing high-purity this compound. By employing a robust N-protection strategy followed by a classical Williamson ether synthesis and a clean, acid-mediated deprotection, this guide offers researchers a clear pathway to access this valuable chemical intermediate. Adherence to the procedural steps and in-process monitoring will ensure consistent and successful outcomes.
References
-
Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from Aapptec website. [Link]
-
Royal Society of Chemistry. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio. RSC Medicinal Chemistry. [Link]
-
PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from PMC website. [Link]
- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
Reddit. (2022). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from r/Chempros. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from Master Organic Chemistry website. [Link]
- Google Patents. (n.d.). US3845062A - 4-hydroxy-piperidine derivatives and their preparation.
-
Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from Chemistry Steps website. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from Wikipedia. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. Retrieved from Inno PharmChem website. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from PrepChem website. [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from Master Organic Chemistry website. [Link]
-
Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from Chemistry LibreTexts. [Link]
-
YouTube. (2013). Williamson Ether Synthesis. Retrieved from Michael Leonard. [Link]
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
PubChem. (n.d.). This compound. Retrieved from PubChem. [Link]
-
Rasayan Journal of Chemistry. (2020). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from Rasayan Journal. [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. 4-[(4-FLUOROPHENOXY)METHYL]PIPERIDINEHYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 9. 4-[(4-FLUOROPHENOXY)METHYL]PIPERIDINEHYDROCHLORIDE | 614731-44-1 [chemicalbook.com]
Application Notes and Protocols for the Analytical Characterization of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
For: Researchers, scientists, and drug development professionals.
Introduction
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride is a substituted piperidine derivative of interest in pharmaceutical research and development. As with any active pharmaceutical ingredient (API) or key intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This document provides a comprehensive guide to the analytical methodologies applicable to this compound, offering both theoretical grounding and practical, step-by-step protocols. While specific, validated methods for this exact molecule are not widely published, the protocols herein are based on established analytical principles for analogous piperidine structures and serve as a robust starting point for method development and validation.
This guide is structured to provide not just procedural steps, but also the scientific rationale behind the choice of techniques and experimental parameters, empowering the researcher to adapt and optimize these methods as required.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods, particularly for chromatography and sample preparation.
| Property | Value | Source |
| Chemical Formula | C₁₂H₁₇ClFNO | [PubChem]([Link] |
| Molecular Weight | 245.72 g/mol | [PubChem]([Link] |
| CAS Number | 614731-44-1 | |
| Appearance | Solid (predicted) | General knowledge |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General knowledge of hydrochloride salts. |
| pKa | Not experimentally determined. The piperidine nitrogen is basic. | General knowledge of piperidine structures. |
Chromatographic Analysis: Purity and Quantification
Chromatographic techniques are central to determining the purity of this compound and quantifying it in various matrices.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity assessment and assay of non-volatile and thermally labile compounds. A reversed-phase method is generally suitable for polar compounds like piperidine derivatives.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The C18 stationary phase provides a non-polar surface that retains the analyte based on its hydrophobicity. The fluorophenoxy and piperidine moieties will interact with the stationary phase.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (acetonitrile or methanol) allows for the elution of the analyte. The buffer controls the pH, which is critical for the ionization state of the basic piperidine nitrogen. Maintaining a consistent ionization state ensures reproducible retention times.
-
UV Detection: The presence of the fluorophenyl group provides a chromophore that allows for detection by UV spectrophotometry, a common and robust detection method in HPLC.
Protocol 1: Reversed-Phase HPLC for Purity and Assay
Objective: To determine the purity of this compound and to quantify it against a reference standard.
Instrumentation and Columns:
-
HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of aqueous buffer (e.g., 0.1% phosphoric acid in water) and acetonitrile. A typical starting gradient could be 90:10 (aqueous:acetonitrile) ramping to 10:90 over 20 minutes.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Prepare the sample to be analyzed at a similar concentration to the standard.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 220 nm (or a wavelength determined by UV scan of the standard).
-
-
Analysis: Inject the standard and sample solutions. The purity is determined by the area percentage of the main peak. The assay is calculated by comparing the peak area of the sample to that of the reference standard.
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% H₃PO₄ in Water, B: Acetonitrile |
| Gradient | 10% B to 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 30 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Diagram: HPLC Analytical Workflow
Caption: Workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For a hydrochloride salt like the target compound, derivatization is often necessary to increase volatility and improve chromatographic peak shape.
Causality Behind Experimental Choices:
-
Derivatization: The hydrochloride salt is non-volatile. Conversion to a less polar, more volatile derivative (e.g., by silylation or acylation of the secondary amine) is required for GC analysis.
-
GC Column: A non-polar or mid-polar capillary column (e.g., DB-5ms) is suitable for separating a wide range of derivatized compounds.
-
Mass Spectrometry Detection: MS provides structural information through fragmentation patterns, allowing for confident identification of the analyte and any impurities.
Protocol 2: GC-MS Analysis with Derivatization
Objective: To identify and quantify 4-[(4-Fluorophenoxy)methyl]piperidine and related volatile impurities.
Instrumentation and Columns:
-
GC-MS system with a capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
Anhydrous solvent (e.g., pyridine or acetonitrile)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation:
-
Accurately weigh about 1 mg of the sample into a vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
-
Analysis: Inject the derivatized sample. Identify the analyte peak by its retention time and mass spectrum.
Spectroscopic Analysis: Structural Elucidation
Spectroscopic methods are indispensable for confirming the chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule. ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
-
¹³C NMR: Shows the number of different types of carbon atoms in the molecule.
-
¹⁹F NMR: The presence of a fluorine atom makes ¹⁹F NMR a highly sensitive and specific technique for confirming the presence and chemical environment of the fluorine.[1][2][3][4][5]
-
Solvent: A deuterated solvent that can dissolve the hydrochloride salt, such as D₂O, DMSO-d₆, or CD₃OD, is required.
Protocol 3: NMR Spectroscopic Analysis
Objective: To confirm the structure of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Expected signals would include aromatic protons, the piperidine ring protons, and the methylene bridge protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals would correspond to the aromatic, piperidine, and methylene carbons.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled fluorine spectrum.
-
A single signal is expected for the fluorine atom on the phenyl ring.
-
Predicted ¹H NMR Chemical Shifts (based on analogous structures):
-
Aromatic protons: δ 6.9-7.2 ppm
-
-O-CH₂- protons: δ ~4.0 ppm
-
Piperidine protons: δ 1.5-3.5 ppm (complex multiplets)
-
NH₂⁺ proton (if in D₂O, it will exchange): δ ~9.0 ppm (in DMSO-d₆)
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Causality Behind Experimental Choices:
-
Functional Group Identification: FT-IR is excellent for confirming the presence of key functional groups such as N-H (from the protonated amine), C-O (ether linkage), and aromatic C-H and C=C bonds.[6][7][8][9]
Protocol 4: FT-IR Analysis
Objective: To identify the characteristic functional groups.
Instrumentation:
-
FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Procedure:
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands.
Expected Characteristic FT-IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) |
| N-H Stretch (amine salt) | 2400-3000 (broad) |
| C-H Stretch (aromatic) | 3000-3100 |
| C-H Stretch (aliphatic) | 2800-3000 |
| C=C Stretch (aromatic) | 1500-1600 |
| C-O Stretch (ether) | 1200-1250 and 1000-1100 |
| C-F Stretch | 1100-1300 |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern of the molecule, which aids in structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of compound.[10][11][12][13][14]
Protocol 5: ESI-MS Analysis
Objective: To determine the molecular weight of the free base.
Instrumentation:
-
Mass spectrometer with an ESI source.
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the sample in a solvent such as methanol or acetonitrile/water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
-
Analysis: The spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺, where M is the free base. The expected m/z for the protonated free base (C₁₂H₁₆FNO) is approximately 210.13.
Impurity Profiling and Forced Degradation Studies
Identifying potential impurities is a critical aspect of drug development. Impurities can arise from the synthesis process or from degradation of the drug substance over time.
Potential Process-Related Impurities
Based on common synthetic routes to piperidine derivatives, potential impurities could include:
-
Starting materials or reagents.
-
By-products from incomplete reactions.
-
Isomers of the final product.
-
Residual solvents.
Forced Degradation Studies
Forced degradation studies are performed to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical methods, as per ICH guidelines.[15][16][17][18]
Diagram: Forced Degradation Workflow
Caption: Forced degradation study workflow.
Protocol 6: Forced Degradation Study
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Procedure:
-
Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress media:
-
Acidic: 0.1 M HCl
-
Basic: 0.1 M NaOH
-
Oxidative: 3% H₂O₂
-
Aqueous (for thermal and photolytic): Water
-
-
Expose to Stress:
-
Hydrolysis: Store acidic and basic solutions at room temperature or elevated temperature (e.g., 60 °C) for a defined period (e.g., 24 hours). Neutralize samples before analysis.
-
Oxidation: Store the H₂O₂ solution at room temperature.
-
Thermal: Store the aqueous solution and solid sample at an elevated temperature (e.g., 60 °C).
-
Photolytic: Expose the aqueous solution and solid sample to light according to ICH Q1B guidelines.
-
-
Analysis: Analyze all stressed samples, along with a control sample, by the developed stability-indicating HPLC method (Protocol 1), potentially coupled with mass spectrometry to identify degradants.
Conclusion
The analytical methods and protocols detailed in this guide provide a comprehensive framework for the characterization of this compound. While these methods are based on sound scientific principles and experience with related molecules, it is imperative that they are validated for specificity, linearity, accuracy, precision, and robustness for this particular analyte to ensure compliance with regulatory standards. The application of these orthogonal techniques will ensure a thorough understanding of the identity, purity, and stability of this compound, which is fundamental to its successful development.
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ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, 2003. [Link]
-
BioPharmaSpec, Forced Degradation Studies | ICH Stability Testing. [Link]
-
Pharmaguideline, Forced Degradation Study in Pharmaceutical Stability. [Link]
-
ResolveMass Laboratories, Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
-
YouTube, Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]
-
ResearchGate, Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. [Link]
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ResearchGate, 19 F NMR Spectroscopy: Applications in Pharmaceutical Studies. [Link]
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ResearchGate, Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones. [Link]
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ResearchGate, Application of 19 F quantitative NMR to pharmaceutical analysis. [Link]
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ResearchGate, Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. [Link]
-
MDPI, Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. [Link]
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PubMed, Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
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PMC, New Frontiers and Developing Applications in 19F NMR. [Link]
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RSC, Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. [Link]
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ResearchGate, Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]
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ResearchGate, Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]
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Canadian Science Publishing, A beginner's guide to 19F NMR and its role in drug screening. [Link]
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Semantic Scholar, Gas chromatography/mass spectrometry in the elucidation of the structure of piperidine alkaloids. [Link]
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ResearchGate, List of the proton chemical shifts (ppm) of the NH piperidine, and the DTC derivatives. [Link]
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- 18. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Stability-Indicating HPLC Analysis of 4-[(4-Fluorophenoxy)methyl]piperidine Hydrochloride
Abstract
This comprehensive technical guide details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in quality control, stability testing, and formulation development. The guide provides a complete protocol, from method development rationale and experimental parameters to validation procedures and forced degradation studies, ensuring scientific integrity and adherence to regulatory expectations.
Introduction and Scientific Rationale
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its purity and stability are critical to the quality, safety, and efficacy of the final drug product. A validated, stability-indicating analytical method is therefore essential to quantify the active pharmaceutical ingredient (API) and to detect and quantify any process-related impurities or degradation products that may arise during manufacturing and storage.
The molecular structure, featuring a polar piperidine ring (a secondary amine hydrochloride salt), an ether linkage, and a fluorophenyl chromophore, presents specific analytical challenges. The basic nature of the piperidine moiety can lead to poor peak shape (tailing) on conventional silica-based columns due to interactions with residual silanols. The overall polarity of the molecule requires careful optimization of the mobile phase to achieve adequate retention on a reversed-phase column.
This application note addresses these challenges by presenting a method developed with a deep understanding of chromatographic principles. We will explain the causality behind the selection of the stationary phase, mobile phase composition, and detector settings to provide a method that is not only accurate and precise but also robust and reliable for routine use.
Chromatographic Method Development and Rationale
The primary objective was to develop a method capable of separating the main analyte from potential degradation products and impurities. The following parameters were selected based on the physicochemical properties of this compound.
Column Selection: Addressing Polarity and Peak Shape
Given the compound's polarity, a standard C18 column is a suitable starting point for reversed-phase chromatography.[1][2] To mitigate the risk of peak tailing associated with the basic piperidine nitrogen, a modern, high-purity, end-capped C18 column is selected. An alternative approach for highly polar compounds involves using columns specifically designed for use with highly aqueous mobile phases.[1][3]
-
Selected Column: Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Rationale: The Ethylene Bridged Hybrid (BEH) particle technology provides excellent stability across a wide pH range (1-12), which is advantageous when exploring mobile phase pH effects. The high-purity silica and advanced end-capping minimize silanol interactions, leading to improved peak symmetry for basic analytes.[4]
Mobile Phase Selection: Controlling Ionization and Retention
To ensure consistent retention and symmetrical peak shape, the ionization state of the piperidine amine must be controlled. By maintaining an acidic mobile phase pH, the amine will be consistently protonated (as a hydrochloride salt). An acidic pH of around 3.0 is chosen, which is well below the typical pKa of piperidinium ions (pKa ~11), ensuring full protonation.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Rationale: Formic acid is a volatile buffer, making it compatible with mass spectrometry (LC-MS) if further characterization of unknowns is required. It effectively buffers the mobile phase in the desired acidic range. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A gradient elution is employed to ensure elution of any less polar impurities and to clean the column after each injection, providing a robust and efficient separation.[5]
Detection Wavelength Selection
The 4-fluorophenyl group acts as a chromophore, allowing for UV detection. Based on the UV absorption characteristics of similar aromatic systems, a suitable detection wavelength was determined.[6][7] A photodiode array (PDA) detector is recommended during method development to screen for the optimal wavelength and to assess peak purity.
-
Detection Wavelength: 225 nm.
-
Rationale: Compounds containing a phenyl ring typically exhibit a strong absorbance band around 200-230 nm (the E2-band) and a weaker band around 250-270 nm (the B-band).[8] Detection at 225 nm provides high sensitivity for the analyte.
Experimental Protocols
Instrumentation and Chromatographic Conditions
The following table summarizes the finalized HPLC method parameters.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and PDA/UV Detector |
| Column | Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% (v/v) Formic Acid in HPLC-grade Water |
| Mobile Phase B | Acetonitrile, HPLC grade |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 17.0 | |
| 17.1 | |
| 20.0 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
| Run Time | 20 minutes |
Preparation of Solutions
-
Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with diluent.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh an amount of the test sample equivalent to 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent. Filter the solution through a 0.45 µm PTFE syringe filter before injection.
Stability-Indicating Method: Forced Degradation Protocol
Forced degradation studies are performed to demonstrate the specificity of the method and to understand the degradation pathways of the drug substance.[9] The goal is to achieve 5-20% degradation of the active ingredient.[10]
Caption: Workflow for the forced degradation study.
-
Acid Hydrolysis: To 1 mL of the 1.0 mg/mL stock solution, add 1 mL of 1.0 M HCl. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 8, 24 hours), cool, and neutralize with an equivalent amount of 1.0 M NaOH before diluting to the working concentration.
-
Base Hydrolysis: To 1 mL of the 1.0 mg/mL stock solution, add 1 mL of 1.0 M NaOH. Heat at 60°C. Withdraw samples at appropriate time points (e.g., 2, 8 hours), cool, and neutralize with an equivalent amount of 1.0 M HCl before diluting to the working concentration.
-
Oxidative Degradation: To 1 mL of the 1.0 mg/mL stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature. Monitor the reaction and sample at appropriate time points (e.g., 1, 4 hours) before diluting. The piperidine nitrogen is a potential site for oxidation, possibly forming an N-oxide.[11]
-
Thermal Degradation: Expose the solid drug substance to dry heat at 80°C for 48 hours. Dissolve the stressed solid in diluent to prepare the working concentration solution for analysis.
-
Photolytic Degradation: Expose the solid drug substance and a solution (1.0 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
An unstressed sample should be prepared and analyzed alongside the stressed samples. The analysis should confirm that degradation product peaks do not co-elute with the main analyte peak, demonstrating the specificity and stability-indicating nature of the method.
Method Validation Protocol
The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10]
Caption: Hierarchy of method validation parameters.
System Suitability
Before performing any validation experiments, the suitability of the chromatographic system must be verified. Inject the working standard solution six times.
System Suitability Parameters & Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is demonstrated through forced degradation studies (as described in Section 4). The method is specific if the analyte peak is resolved from all degradation products, impurities, and any placebo components. Peak purity analysis using a PDA detector should be performed.
Linearity
Prepare a series of at least five solutions from the standard stock solution over a concentration range of 50% to 150% of the working standard concentration (e.g., 0.05, 0.075, 0.1, 0.125, 0.15 mg/mL). Plot a graph of peak area versus concentration and determine the correlation coefficient.
Linearity Validation Data (Example)
| Concentration (mg/mL) | Peak Area (mAU*s) |
| 0.050 | 251050 |
| 0.075 | 375500 |
| 0.100 | 502100 |
| 0.125 | 624800 |
| 0.150 | 753200 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy (Recovery)
Accuracy is determined by applying the method to a sample matrix spiked with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). The percent recovery should be calculated.
Accuracy Validation Data (Example)
| Level | Spiked (mg/mL) | Recovered (mg/mL) | % Recovery |
| 80% (n=3) | 0.080 | 0.079 | 98.8% |
| 100% (n=3) | 0.100 | 0.101 | 101.0% |
| 120% (n=3) | 0.120 | 0.119 | 99.2% |
| Acceptance Criteria | 98.0% - 102.0% |
Precision
-
Repeatability (Intra-day Precision): Analyze six individual preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and equipment.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
Precision Validation Data (Example)
| Parameter | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Assay Result | ≤ 2.0% | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and observing the effect on the results.[12]
-
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
-
Column Temperature: ± 5°C (25°C and 35°C)
-
Mobile Phase A pH: ± 0.2 units
The system suitability parameters must be met under all varied conditions.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the quantitative determination of this compound. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control and stability testing in a regulated environment. The systematic approach to method development and validation outlined herein provides a comprehensive framework for ensuring the generation of reliable and scientifically sound analytical data.
References
- Jain, D., & Jain, R. (2014). Stability-indicating HPLC method for arteether and application to nanoparticles of arteether.
-
PharmaGuru. (2023). HPLC Method Development For Basic Molecules: A Case Study. Retrieved from [Link]
-
BioPharma Services Inc. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link]
- Zhu, S., Meng, X., Su, X., & Sun, Z. (2013). Development and Validation of a Stability-Indicating High Performance Liquid Chromatographic (HPLC) Method for the Determination of Micafungin and its Related Substances. International Journal of Molecular Sciences, 14(10), 20491-20503.
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
- Aswad, M., & Rifai, Y. (2019). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
-
Crawford Scientific. (n.d.). THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
- Bakshi, M., & Singh, S. (2013). Stability-Indicating HPLC Method for Arteether and Application to Nanoparticles of Arteether.
- Venkatesh, D. N., & Kumar, S. D. S. (2014).
-
Chromatography Forum. (2004). Amine hydrochloride in HPLC. Retrieved from [Link]
- Jørgensen, S., et al. (2016). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 120(4), 589-600.
-
IJTSRD. (2021). Stability Indicating HPLC Method Development –A Review. Retrieved from [Link]
-
Oxford Academic. (n.d.). Gas Chromatographic Quantitative Analysis of an Amine Hydrochloride by Regeneration of the Amine. Retrieved from [Link]
- Khan, I., et al. (2021). Analytical method development, validation and forced degradation studies for rutin, quercetin, curcumin, and piperine by RP-UFLC method. Drug Development and Industrial Pharmacy, 47(4), 562-568.
-
ResearchGate. (2020). Application of Reverse Phase High Performance Liquid Chromatography (RP-HPLC) in Analytical Method Development (AMV) and Validation of Amitriptyline HCL. Retrieved from [Link]
-
ResearchGate. (n.d.). Ultraviolet (UV) absorption spectra of the fluorophores in the dichloromethane (DCM) solution (left) and in the solid state (right). Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]
-
BJSTR. (2022). Forced Degradation – A Review. Retrieved from [Link]
-
IOSR Journal. (2020). UV-Visible absorption spectroscopy and Z-scan analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Representative UV absorbance and fluorescence emission spectra of the.... Retrieved from [Link]
-
NIH. (2025). The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Retrieved from [Link]
-
Michigan State University. (n.d.). UV-Visible Spectroscopy. Retrieved from [Link]
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Application Note: Structural Elucidation of 4-[(4-Fluorophenoxy)methyl]piperidine Hydrochloride using ¹H NMR Spectroscopy
Abstract
This application note provides a comprehensive guide to the acquisition and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride. This compound is a key building block in medicinal chemistry, and unambiguous structural confirmation is critical for its use in drug development. We present a detailed, field-proven protocol for sample preparation and data acquisition. Furthermore, a thorough analysis of the predicted ¹H NMR spectrum is provided, explaining the chemical shifts, multiplicity patterns, and integration values based on fundamental principles and spectral data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals requiring robust analytical characterization of piperidine-containing active pharmaceutical ingredients (APIs) and intermediates.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in modern pharmacology, appearing in a vast number of approved drugs and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding interactions make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound serves as a versatile intermediate, combining the piperidine core with a fluorinated aromatic moiety, a common strategy to enhance metabolic stability and receptor binding affinity.
Given its role as a critical precursor, ensuring the structural integrity and purity of this compound is paramount. ¹H NMR spectroscopy is the primary analytical technique for this purpose, offering detailed insights into the molecular structure at the atomic level.[1] The hydrochloride salt form, often used to improve solubility and stability, introduces specific spectral features that require careful consideration during analysis.[1] This note will address these nuances in detail.
Experimental Protocol
This section outlines a step-by-step methodology for preparing a high-quality NMR sample and acquiring a high-resolution ¹H NMR spectrum. The protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.
Materials and Equipment
-
Analyte: this compound (C₁₂H₁₇ClFNO)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)
-
Internal Standard: Tetramethylsilane (TMS) - although for DMSO-d₆, the residual solvent peak at ~2.50 ppm is often used as a secondary reference.[2]
-
NMR Tubes: High-precision 5 mm NMR tubes (e.g., Wilmad 528-PP or equivalent).
-
Equipment: Vortex mixer, analytical balance, Pasteur pipettes, NMR spectrometer (e.g., 400 MHz or higher).
Rationale for Solvent Selection
The choice of a deuterated solvent is critical for ¹H NMR.[1] For hydrochloride salts, which often have limited solubility in non-polar solvents like chloroform-d (CDCl₃), polar aprotic solvents like DMSO-d₆ or protic solvents like deuterium oxide (D₂O) are preferred.[1]
-
DMSO-d₆ is selected for this protocol because it readily solubilizes the hydrochloride salt and, importantly, allows for the direct observation of the exchangeable N-H protons of the piperidinium ion. In D₂O, these protons would rapidly exchange with deuterium, rendering them invisible in the spectrum.
-
The residual proton signal of DMSO-d₆ appears as a quintet at approximately 2.50 ppm, which typically does not overlap with the key signals of the analyte.[2]
Sample Preparation Workflow
The following workflow ensures a homogenous sample free of particulate matter, which is crucial for achieving high-resolution spectra.
Caption: Workflow for NMR sample preparation and data acquisition.
Step-by-Step Protocol:
-
Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.[3]
-
Dissolution: Add approximately 0.6 mL of DMSO-d₆ to the vial.[3]
-
Homogenization: Cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary, but allow the solution to return to room temperature before proceeding.
-
Filtration (if necessary): If any solid particles or cloudiness persist, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.[3] This prevents shimming problems caused by suspended solids.
-
Transfer: Carefully transfer the clear solution into a 5 mm NMR tube. Ensure the sample height is at least 4 cm to be within the detection region of the NMR coil.
-
Acquisition: Insert the sample into the NMR spectrometer. Perform standard instrument setup procedures, including locking onto the deuterium signal of the solvent, shimming the magnetic field to homogeneity, and acquiring the ¹H NMR spectrum.
Recommended Spectrometer Parameters
For a standard 400 MHz spectrometer, the following parameters provide a good starting point for obtaining a high-quality spectrum.
| Parameter | Recommended Value | Rationale |
| Pulse Angle | 30-45 degrees | Provides good signal-to-noise while allowing for a shorter relaxation delay. |
| Acquisition Time | 2-4 seconds | Ensures sufficient data points are collected for good resolution. |
| Relaxation Delay (d1) | 1-2 seconds | Allows for adequate relaxation of protons, leading to accurate integration. |
| Number of Scans | 16-64 | Signal-averaging improves the signal-to-noise ratio. Adjust as needed based on sample concentration. |
| Spectral Width | 0-12 ppm | Encompasses the typical chemical shift range for organic molecules. |
| Temperature | 298 K (25 °C) | Standard operating temperature for routine NMR. |
Spectral Interpretation and Data Analysis
The structure of this compound with proton labeling is shown below. The predicted ¹H NMR spectrum is a composite of signals from the piperidinium ring and the 4-fluorophenoxymethyl substituent.
Caption: Chemical structure of 4-[(4-Fluorophenoxy)methyl]piperidine.
Predicted ¹H NMR Data
The following table summarizes the predicted chemical shifts (δ), multiplicities, and integrations for the protons in the molecule when dissolved in DMSO-d₆.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| H-N⁺ (x2) | ~9.0 - 9.5 | Broad singlet (br s) | 2H | Protons on the positively charged nitrogen |
| Ha | ~7.15 - 7.25 | Triplet-like (dd) | 2H | Aromatic protons ortho to Fluorine |
| Hb | ~6.95 - 7.05 | Triplet-like (dd) | 2H | Aromatic protons ortho to Oxygen |
| Hc | ~3.90 - 4.00 | Doublet (d) | 2H | Methylene protons (-O-CH₂-) |
| Hd | ~3.25 - 3.40 | Multiplet (m) | 2H | Axial/Equatorial protons at C2 and C6 |
| He | ~2.85 - 3.00 | Multiplet (m) | 2H | Axial/Equatorial protons at C2 and C6 |
| Hf | ~1.90 - 2.10 | Multiplet (m) | 1H | Methine proton at C4 |
| Hg | ~1.50 - 1.70 | Multiplet (m) | 4H | Axial/Equatorial protons at C3 and C5 |
Detailed Peak-by-Peak Analysis
-
Piperidinium N-H Protons (H-N⁺, ~9.0-9.5 ppm): As a hydrochloride salt, the piperidine nitrogen is protonated, forming a secondary ammonium ion (-NH₂⁺-). In DMSO-d₆, these two protons typically appear as a broad singlet far downfield. The broadness is due to quadrupolar coupling with the ¹⁴N nucleus and potential chemical exchange. This signal is a definitive indicator of the salt's formation.
-
Aromatic Protons (Ha, Hb, ~6.95-7.25 ppm): The 4-fluorophenoxy group gives rise to a characteristic AA'BB' system.
-
Hb (~6.95-7.05 ppm): The two protons ortho to the electron-donating oxygen atom are shielded and appear further upfield. They will appear as a multiplet, often resembling a doublet of doublets or a triplet due to coupling with both the adjacent Ha protons and the distant fluorine atom.
-
Ha (~7.15-7.25 ppm): The two protons ortho to the electronegative fluorine atom are deshielded and appear further downfield. Their multiplicity will be similar to Hb.
-
-
Ether Methylene Protons (Hc, ~3.90-4.00 ppm): These two protons are adjacent to an oxygen atom, which deshields them significantly, shifting them downfield. They are coupled to the single methine proton at C4 (Hf), resulting in a doublet.
-
Piperidinium Ring Protons (Hd, He, Hf, Hg): The protonation of the nitrogen atom has a significant deshielding effect on the adjacent alpha-protons (C2 and C6).
-
Hd and He (C2/C6 Protons, ~2.85-3.40 ppm): These four protons are adjacent to the positively charged nitrogen, causing a substantial downfield shift compared to the free base (which would be around 2.5-3.0 ppm).[1] Due to the chair conformation of the piperidine ring, the axial and equatorial protons are chemically non-equivalent and will show complex splitting patterns due to both geminal and vicinal coupling. They often appear as two separate multiplets.
-
Hf (C4 Proton, ~1.90-2.10 ppm): This single methine proton is a complex multiplet due to coupling with the adjacent protons at C3, C5, and the methylene group (Hc).
-
Hg (C3/C5 Protons, ~1.50-1.70 ppm): These four protons are the most upfield of the ring protons, being furthest from the deshielding nitrogen and oxygen atoms. They will appear as a complex multiplet due to coupling with protons at C2, C4, and C6.
-
Conclusion
¹H NMR spectroscopy provides an unequivocal method for the structural confirmation of this compound. By following the detailed protocol for sample preparation in DMSO-d₆, a high-quality spectrum can be reliably obtained. The key spectral features—including the downfield signal of the N-H protons, the characteristic AA'BB' system of the fluorinated aromatic ring, and the deshielded piperidinium alpha-protons—allow for a confident and complete assignment of the molecular structure. This application note serves as a robust guide for researchers, ensuring the quality and integrity of this important pharmaceutical intermediate.
References
-
Kuznetsova, S. A., et al. "The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of tetrakis(4-aminophenyl)methane and 2,6-naphthalenedisulfonate as a new class of recyclable Brønsted acid catalysts - Supporting Information". Beilstein Journal of Organic Chemistry, 2020, 16, 1124–1134. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Accessed January 17, 2026. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities". The Journal of Organic Chemistry, 1997, 62(21), 7512–7515. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. Spectrometric Identification of Organic Compounds. 8th ed., John Wiley & Sons, 2014.
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. Accessed January 17, 2026. [Link]
-
University of Durham. How to make an NMR sample. Department of Chemistry. Accessed January 17, 2026. [Link]
Sources
Application Notes and Protocols for In Vivo Studies with 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine moiety is a cornerstone of modern medicinal chemistry, forming the structural basis for a multitude of FDA-approved drugs.[1] This nitrogen-containing heterocycle provides a versatile scaffold for developing therapeutics targeting a wide array of conditions, from central nervous system (CNS) disorders to pain management.[1][2] 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, a member of this prominent chemical class, presents a compelling profile for in vivo investigation. Its structural elements, particularly the fluorophenoxy group, are features found in several selective serotonin reuptake inhibitors (SSRIs), suggesting a potential mechanism of action related to serotonin transporter (SERT) modulation.[3][4][5]
These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive guide to conducting in vivo studies with this compound. The protocols outlined herein are grounded in established methodologies for evaluating novel therapeutic agents, with a particular focus on CNS applications.
Mechanism of Action: A Putative Serotonin Reuptake Inhibitor
While direct in vitro binding data for this compound is not yet extensively published, its structural similarity to known SSRIs, such as paroxetine, provides a strong rationale for investigating its effects on the serotonergic system.[6] SSRIs function by blocking the reabsorption of serotonin in the synaptic cleft, thereby increasing the extracellular concentration of this neurotransmitter and enhancing serotonergic signaling.[7] This mechanism is central to the treatment of depression, anxiety, and other mood disorders.[8][9]
Therefore, a primary focus of in vivo studies with this compound should be to assess its impact on behaviors and physiological markers known to be modulated by serotonergic activity. The following protocols are designed to test this hypothesis.
Pharmacokinetic Profiling: Understanding Bioavailability and Distribution
A thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) profile is critical for designing meaningful in vivo efficacy studies. The following protocol provides a general framework for a preliminary pharmacokinetic study in rodents.
Table 1: Representative Pharmacokinetic Parameters for a Piperidine Derivative in Various Species
| Parameter | Mouse | Rat | Dog | Monkey |
| Plasma Clearance (mL/min/kg) | 15.8 | 36.6 | 2.44 | 13.9 |
| Volume of Distribution (L/kg) | 2.1 | 9.0 | 2.5 | 4.8 |
| Terminal Half-life (h) | 2.9 | 1.67 | 16.3 | 3.5 |
| Oral Bioavailability (%) | 88.0 | 11.2 | 55.8 | 72.4 |
| Note: Data presented is for a different piperidine derivative and should be used for illustrative purposes only.[10] Actual values for this compound must be determined experimentally. |
Protocol 1: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-5 per group), 8-10 weeks old.
-
Compound Formulation: Prepare a clear, sterile solution of this compound in a suitable vehicle (e.g., 0.9% saline, 5% DMSO/95% corn oil). The formulation should be optimized for solubility and stability.
-
Dosing:
-
Intravenous (IV) Group: Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein.
-
Oral (PO) Group: Administer a single dose (e.g., 5-10 mg/kg) via oral gavage.
-
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) from the saphenous or jugular vein at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Sample Processing: Centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, Cmax, Tmax, AUC) using appropriate software (e.g., Phoenix WinNonlin).
In Vivo Efficacy Models for CNS Applications
Rodent models are indispensable for the initial screening of compounds with potential antidepressant and anxiolytic properties.[11] The following behavioral assays are widely used to evaluate the efficacy of SSRIs.[8][9]
Protocol 2: Forced Swim Test (FST) in Mice - A Model of Antidepressant Activity
The FST is a commonly used model to assess antidepressant-like activity.[11] A reduction in immobility time is indicative of an antidepressant effect.
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., intraperitoneal - IP, or oral gavage - PO) at various doses (e.g., 1, 5, 10 mg/kg) 30-60 minutes prior to testing. A positive control, such as fluoxetine (10-20 mg/kg), should be included.
-
Test Apparatus: A transparent cylinder (25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Gently place each mouse into the cylinder.
-
Record the behavior for a 6-minute session.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
-
Data Analysis: Compare the immobility time between the vehicle-treated and compound-treated groups using a one-way ANOVA followed by a post-hoc test.
Protocol 3: Elevated Plus Maze (EPM) in Rats - A Model of Anxiolytic Activity
The EPM is a widely accepted model for assessing anxiety-like behavior in rodents.[9] An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
Animal Model: Male Wistar rats, 8-10 weeks old.
-
Acclimation: Acclimate rats to the testing room under dim lighting for at least 1 hour.
-
Dosing: Administer this compound or vehicle (IP or PO) at various doses 30-60 minutes prior to testing. A positive control, such as diazepam (1-2 mg/kg), should be included.
-
Test Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.
-
Procedure:
-
Place the rat in the center of the maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera.
-
-
Data Analysis: Score the time spent in the open arms and the number of entries into the open and closed arms. Analyze the data using an appropriate statistical test (e.g., one-way ANOVA).
Visualizing Experimental Workflows
Figure 1: General workflow for in vivo characterization.
Preliminary Toxicological Assessment
Early assessment of a compound's safety profile is crucial. The following is a basic protocol for an acute toxicity study.
Protocol 4: Acute Toxicity Study in Mice
-
Animal Model: Male and female CD-1 mice, 6-8 weeks old (n=5 per sex per group).
-
Dosing: Administer single, escalating doses of this compound via the intended clinical route (e.g., PO). A high dose should be chosen to elicit potential toxicity, with several lower doses included.
-
Observation: Monitor animals for clinical signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions) at regular intervals for the first 24 hours and then daily for 14 days.
-
Body Weight: Record body weights prior to dosing and at specified intervals throughout the study.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all animals.
-
Data Analysis: Determine the maximum tolerated dose (MTD) and identify any target organs of toxicity.
Safety and Handling
As with any novel chemical entity, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and chemical-resistant gloves.[12]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Spills: In case of a spill, avoid generating dust.[12] Wear appropriate PPE and clean up using dry methods.[12]
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust framework for the initial in vivo characterization of this compound. Based on its chemical structure, this compound holds promise as a modulator of the serotonergic system. The successful execution of these studies will elucidate its pharmacokinetic profile, demonstrate its potential efficacy in CNS models, and establish a preliminary safety profile. Positive results from these initial studies would warrant further investigation, including more chronic dosing regimens, additional behavioral models, and in-depth mechanistic studies to confirm its interaction with the serotonin transporter.
References
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Developmental Effects of SSRI’s – Lessons learned from Animal Studies. PMC. [Link]
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The effect of SSRIs on unconditioned anxiety: a systematic review and meta-analysis of animal studies. PMC. [Link]
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the importance of animal research in the discovery of Antidepressants. Speaking of Research. [Link]
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Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. [Link]
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Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. MDPI. [Link]
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Effects of antidepressants in animal models of depression. ResearchGate. [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. ResearchGate. [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC. [Link]
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In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). PubMed. [Link]
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Synthesis and biological evaluation of 2-(4-fluorophenoxy)-2-phenyl-ethyl piperazines as serotonin-selective reuptake inhibitors with a potentially improved adverse reaction profile. ScienceDirect. [Link]
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Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl) - PubMed. PubMed. [Link]
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Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. PMC. [Link]
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Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Der Pharma Chemica. [Link]
- 4-[(Aryl)(aryloxy)methyl]piperidine derivatives and their use as serotonin and/or noradrenaline reuptake inhibitors.
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Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]
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3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. PubMed. [Link]
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Application Notes and Protocols for 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride: A Neuroscience Research Tool
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling a Paroxetine Analog for Serotonergic System Research
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride is a phenylpiperidine derivative structurally analogous to Paroxetine, a well-characterized and potent selective serotonin reuptake inhibitor (SSRI).[1][2] Given this structural relationship, this compound is a valuable research tool for investigating the intricacies of the serotonergic system. Its primary hypothesized mechanism of action is the high-affinity inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of serotonin in the synapse.[1][3] This targeted action allows researchers to probe the downstream physiological and behavioral effects of enhanced serotonergic neurotransmission.
This guide provides a comprehensive overview of the scientific context, potential applications, and detailed experimental protocols for utilizing this compound in neuroscience research. The methodologies described herein are based on established protocols for characterizing SSRIs and should be adapted and validated for specific experimental needs.
Mechanism of Action: Targeting the Serotonin Transporter (SERT)
The therapeutic and research applications of SSRIs are predicated on their ability to selectively block the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft back into the presynaptic neuron.[3] This action is mediated by high-affinity binding to the serotonin transporter (SERT), a key protein responsible for regulating serotonergic signaling.[4] By inhibiting SERT, this compound is expected to prolong the residence time of serotonin in the synapse, thereby enhancing its interaction with postsynaptic serotonin receptors.[1]
Paroxetine, the parent compound of this compound, exhibits a high affinity and selectivity for SERT. Published binding studies have reported a Ki value of approximately 70.2 pM for SERT, with significantly lower affinities for the dopamine transporter (DAT; Ki ≈ 490 nM) and the norepinephrine transporter (NET; Ki ≈ 40 nM).[4] This selectivity profile is crucial for dissecting the specific roles of the serotonergic system in various physiological and pathological processes, with minimal confounding effects from the dopaminergic and noradrenergic systems. While the precise binding affinities of this compound have not been reported in the reviewed literature, its structural similarity to paroxetine strongly suggests a comparable high-affinity and selective interaction with SERT.
Caption: Mechanism of SERT Inhibition.
Applications in Neuroscience Research
As a putative SSRI, this compound can be employed in a variety of research applications to explore the role of the serotonergic system in:
-
Neurochemical and Behavioral Studies: Investigating the impact of elevated synaptic serotonin on mood, anxiety, cognition, and other behavioral paradigms.[1]
-
Drug Discovery: Serving as a reference compound in the screening and development of novel antidepressants and other modulators of the serotonergic system.[5]
-
Neurotransmitter Interactions: Elucidating the interplay between the serotonergic system and other neurotransmitter systems, such as the dopaminergic and glutamatergic systems.[6]
-
Disease Models: Examining the therapeutic potential of SERT inhibition in animal models of depression, anxiety disorders, obsessive-compulsive disorder, and other neuropsychiatric conditions.[1]
Experimental Protocols
The following protocols provide a framework for the in vitro and in vivo characterization of this compound.
In Vitro Protocol: Radioligand Binding Assay for SERT, DAT, and NET
This protocol is designed to determine the binding affinity (Ki) of this compound for the serotonin, dopamine, and norepinephrine transporters.
Materials:
-
This compound
-
Rat brain tissue (striatum for DAT, frontal cortex for NET, and whole brain minus cerebellum for SERT) or cell lines expressing the respective transporters.
-
Radioligands: [³H]Citalopram or [³H]Paroxetine for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET.
-
Non-specific binding inhibitors: Fluoxetine (for SERT), GBR 12909 (for DAT), Desipramine (for NET).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
Scintillation fluid and vials.
-
Glass fiber filters.
-
Filtration manifold.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the appropriate brain tissue in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the appropriate radioligand, and varying concentrations of this compound. For determining non-specific binding, add a high concentration of the respective non-specific binding inhibitor.
-
Incubation: Add the membrane preparation to each well, mix gently, and incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.
Expected Outcome:
Based on the data for Paroxetine, this compound is expected to exhibit a high affinity (low nanomolar or sub-nanomolar Ki) for SERT and significantly lower affinities (higher nanomolar Ki) for DAT and NET, demonstrating its selectivity as a serotonin reuptake inhibitor.
| Transporter | Parent Compound (Paroxetine) Ki | Expected this compound Ki |
| SERT | ~70.2 pM[4] | High Affinity (low nM to pM range) |
| DAT | ~490 nM[4] | Lower Affinity (mid to high nM range) |
| NET | ~40 nM[4] | Moderate to Lower Affinity (nM range) |
In Vitro Protocol: Serotonin Reuptake Inhibition Assay
This assay measures the functional ability of this compound to inhibit the uptake of serotonin into synaptosomes or cells expressing SERT.
Materials:
-
This compound
-
Rat brain synaptosomes or a suitable cell line (e.g., HEK293 cells stably expressing hSERT).
-
[³H]Serotonin ([³H]5-HT).
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Scintillation fluid and vials.
-
Scintillation counter.
Procedure:
-
Cell/Synaptosome Preparation: Prepare synaptosomes from rat brain tissue or culture cells expressing SERT.
-
Pre-incubation: Pre-incubate the cells/synaptosomes with varying concentrations of this compound or vehicle at 37°C for a short period (e.g., 10-15 minutes).
-
Initiation of Uptake: Add [³H]5-HT to initiate the uptake reaction and incubate for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Termination of Uptake: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.
-
Scintillation Counting: Measure the radioactivity retained by the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value for the inhibition of serotonin uptake.
Caption: In Vitro Experimental Workflow.
In Vivo Protocol: Microdialysis for Measuring Extracellular Serotonin
This protocol allows for the in vivo measurement of extracellular serotonin levels in a specific brain region of a freely moving animal following the administration of this compound.[7]
Materials:
-
This compound
-
Laboratory animals (e.g., rats).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ED) for serotonin analysis.
Procedure:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, hippocampus, or striatum).
-
Recovery: Allow the animal to recover from surgery for a specified period.
-
Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) for a stable period (e.g., 2-3 hours).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Post-injection Sample Collection: Continue to collect dialysate samples for several hours post-injection.
-
Sample Analysis: Analyze the dialysate samples for serotonin concentration using HPLC-ED.
-
Data Analysis: Express the post-injection serotonin levels as a percentage of the baseline levels and plot the time course of the effect.
Expected Outcome:
Systemic administration of this compound is expected to produce a significant and sustained increase in extracellular serotonin levels in the sampled brain region, consistent with its mechanism as a serotonin reuptake inhibitor.[6][7]
Caption: In Vivo Microdialysis Workflow.
Conclusion and Future Directions
This compound, as a close structural analog of Paroxetine, represents a potent and selective tool for the investigation of the serotonergic system. The provided protocols offer a starting point for its characterization and application in various neuroscience research paradigms. Future studies should aim to definitively determine its binding affinity and selectivity profile and explore its in vivo efficacy in relevant animal models of neuropsychiatric disorders. Such research will further elucidate the role of the serotonergic system in brain function and pathology and may contribute to the development of novel therapeutic strategies.
References
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A novel Bromine-containing paroxetine analog provides mechanistic clues for binding ambiguity at the central primary binding site of the serotonin transporter. (n.d.). bioRxiv. [Link]
-
Binding Potency of Paroxetine Analogues for the 5-Hydroxytryptamine Uptake Complex*. (1992). Journal of Pharmacy and Pharmacology, 44(10), 853-856. [Link]
-
Evaluation of the neuropharmacodynamics of paroxetine in vivo utilizing microdialysis. (1998). Journal of Pharmaceutical Sciences, 87(11), 1405-1409. [Link]
-
Antidepressant and Neuroprotective Effects of 3-Hydroxy Paroxetine, an Analog of Paroxetine in Rats. (2021). International Journal of Neuropsychopharmacology, 24(10), 837-848. [Link]
-
Chemical and structural investigation of the paroxetine-human serotonin transporter complex. (2020). bioRxiv. [Link]
-
Pharmacological characterization of selective serotonin reuptake inhibitors (SSRIs). (1994). International Clinical Psychopharmacology, 9 Suppl 1, 19-26. [Link]
-
Paroxetine—Overview of the Molecular Mechanisms of Action. (2021). International Journal of Molecular Sciences, 22(4), 1749. [Link]
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Assessment of Paroxetine Molecular Interactions with Selected Monoamine and γ-Aminobutyric Acid Transporters. (2021). Molecules, 26(11), 3365. [Link]
-
Effect of paroxetine on extracellular serotonin and dopamine levels in the prefrontal cortex. (2002). European Journal of Pharmacology, 452(2), 167-171. [Link]
-
Development and discovery of SSRI drugs. (n.d.). In Wikipedia. [Link]
-
In vivo labeling of serotonin uptake sites with [3H]paroxetine. (1989). Journal of Neurochemistry, 52(5), 1605-1612. [Link]
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Early Effects of Paroxetine on Serotonin Storage, Plasma Levels, and Urinary Excretion: A Randomized, Double-Blind, Placebo-Controlled Trial. (2006). Clinical Pharmacology & Therapeutics, 80(2), 124-133. [Link]
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Recent sample pretreatment methods for determination of selective serotonin reuptake inhibitors (SSRIs) in biological samples. (2021). Journal of Pharmaceutical and Biomedical Analysis, 203, 114221. [Link]
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Design of Novel Selective Serotonin Reuptake Inhibitors Using Computational Modeling Studies. (2022). bioRxiv. [Link]
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Analytical methods for determination of selective serotonin reuptake inhibitor antidepressants. (2011). Current Pharmaceutical Analysis, 7(2), 98-114. [Link]
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Analytical methods for determination of selective serotonin reuptake inhibitor antidepressants. (2011). Current Pharmaceutical Analysis, 7(2), 98-114. [Link]
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3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. (2005). Bioorganic & Medicinal Chemistry, 13(12), 3977-3985. [Link]
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Selective Serotonin Reuptake Inhibitors (SSRIs) Information. (2014). U.S. Food and Drug Administration. [Link]
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Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors. (2018). Experimental Neurobiology, 27(1), 39-50. [Link]
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Selective serotonin reuptake inhibitors (SSRIs). (2019). Mayo Clinic. [Link]
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List of 7 SSRIs (Selective Serotonin Reuptake Inhibitors). (2023). GoodRx. [Link]
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Application Notes and Protocols for the Dissolution of 4-[(4-Fluorophenoxy)methyl]piperidine Hydrochloride
Abstract
This document provides a comprehensive guide for the dissolution of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride (PFPH), a piperidine derivative of interest in pharmaceutical research and drug development. Recognizing that the physicochemical properties of PFPH dictate its solubility, this guide offers detailed protocols for preparing solutions in various common laboratory solvents. The protocols are grounded in the principles of amine salt chemistry, emphasizing the critical role of pH and co-solvents in achieving desired concentrations. This guide is intended for researchers, scientists, and drug development professionals to ensure the accurate and reproducible preparation of PFPH solutions for experimental use.
Introduction: Understanding the Chemistry of PFPH
This compound is a salt formed by the reaction of the basic piperidine nitrogen with hydrochloric acid. This conversion to a hydrochloride salt is a common strategy in pharmaceutical chemistry to enhance the stability and aqueous solubility of amine-containing compounds.[1][2] The protonation of the nitrogen atom introduces a positive charge, increasing the molecule's polarity and its ability to interact with polar solvents like water.
The solubility of PFPH is fundamentally governed by the equilibrium between its protonated (piperdinium ion) and neutral (free base) forms. This equilibrium is highly dependent on the pH of the solution.[3][4] In acidic conditions, the protonated form dominates, leading to higher aqueous solubility. Conversely, in neutral or basic conditions, the equilibrium shifts towards the less soluble free base, which can result in precipitation.
Understanding this pH-dependent behavior is crucial for selecting the appropriate solvent and developing a robust dissolution protocol. Furthermore, the inherent lipophilicity of the fluorophenoxy-methyl substituent may limit aqueous solubility even in the salt form, often necessitating the use of organic co-solvents.[3][5]
Chemical Structure of this compound
Caption: General workflow for dissolving this compound.
Recommended Solvents and Protocols
The choice of solvent is dictated by the experimental requirements, particularly the desired concentration and compatibility with downstream assays.
Aqueous Solvents
Due to its hydrochloride salt form, PFPH is expected to have some solubility in aqueous buffers. However, for many stock solutions, the achievable concentration may be limited.
-
Rationale: In aqueous solutions, the hydrochloride salt dissociates, and the protonated piperidine nitrogen enhances solubility through hydrogen bonding with water. The solubility is pH-dependent; lower pH environments favor the protonated, more soluble form. [4][6]* Recommended for: Preparing dilute solutions for direct use in aqueous-based assays where organic solvents are not tolerated.
-
Protocol for Preparing a 1 mg/mL Solution in PBS (pH 7.4):
-
Accurately weigh 1 mg of PFPH into a sterile microcentrifuge tube.
-
Add 1 mL of sterile Phosphate-Buffered Saline (PBS), pH 7.4.
-
Vortex the solution for 1-2 minutes.
-
If the solid is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect for complete dissolution. If particulates remain, the concentration may exceed the solubility limit in this buffer. Consider preparing a more dilute solution.
-
For cell-based assays, sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Organic Solvents
For high-concentration stock solutions, organic solvents are generally preferred. Dimethyl sulfoxide (DMSO) is a common choice due to its excellent solvating power for a wide range of organic molecules. [7]
-
Rationale: Polar aprotic solvents like DMSO can effectively solvate both the cation and the anion of the salt, as well as the non-polar regions of the molecule, leading to high solubility. [7][8]Ethanol, a polar protic solvent, is also a good option.
-
Recommended for: Preparing concentrated stock solutions (e.g., 10-50 mM) that will be further diluted into aqueous assay buffers.
-
Protocol for Preparing a 25 mg/mL Stock Solution in DMSO:
-
Accurately weigh 25 mg of PFPH into a sterile, chemically-resistant vial (e.g., glass or polypropylene).
-
Add 1 mL of high-purity, anhydrous DMSO.
-
Vortex thoroughly for 2-3 minutes until the solid is completely dissolved.
-
Gentle warming in a water bath (30-40°C) can be applied to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Table of Recommended Solvents and Expected Solubility:
| Solvent | Type | Expected Solubility | Application Notes |
| Water / PBS | Aqueous | Sparingly Soluble | Solubility is pH-dependent. Best for dilute, ready-to-use solutions. [9] |
| Ethanol | Polar Protic | Soluble | Good for stock solutions. Less toxic to cells than DMSO at similar concentrations. |
| DMSO | Polar Aprotic | Highly Soluble | Ideal for high-concentration stock solutions. [10]Note potential for precipitation upon dilution in aqueous buffers. [3] |
Troubleshooting Common Dissolution Issues
| Problem | Probable Cause | Recommended Solution |
| Compound does not fully dissolve in aqueous buffer. | The desired concentration exceeds the intrinsic solubility of the compound at that specific pH. | 1. Attempt to prepare a more dilute solution.2. Lower the pH of the buffer (if compatible with the experiment) to increase the proportion of the more soluble protonated form.<[3]br>3. Prepare a concentrated stock in DMSO or ethanol and dilute it into the aqueous buffer. |
| Precipitation occurs when diluting a DMSO stock into aqueous media. | The final concentration of the compound in the aqueous buffer is above its solubility limit, and the DMSO concentration is too low to maintain solubility. This is a common issue for lipophilic compounds. [3] | 1. Increase the final concentration of DMSO in the assay (typically up to 0.5-1% is tolerated in cell-based assays, but this must be validated).2. Perform a serial dilution, where the DMSO stock is first diluted into a buffer containing an intermediate concentration of a co-solvent before the final dilution.<[3]br>3. Ensure the stock solution is added to the aqueous buffer with vigorous vortexing to promote rapid mixing and prevent localized high concentrations. |
| Solution appears cloudy or forms a gel. | Potential formation of an emulsion or insoluble aggregates. | 1. Sonicate the solution in a water bath.2. Filter the solution through a 0.22 µm filter to remove any insoluble material. Note that this will lower the effective concentration. |
Conclusion
The successful dissolution of this compound hinges on a rational approach to solvent selection based on the principles of acid-base chemistry and compound polarity. For high-concentration stock solutions, DMSO and ethanol are recommended. For direct use in aqueous systems, solubility is limited and highly pH-dependent. By following the detailed protocols and troubleshooting guidance provided in these application notes, researchers can prepare accurate and reproducible solutions of PFPH, ensuring the integrity and reliability of their experimental results.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17202828, this compound. Retrieved from [Link]
-
Jim Clark. (n.d.). Solubility and pH of amines. Retrieved from [Link]
-
Quora. (2017). Why do amines dissolve in hydrochloric acid?. Retrieved from [Link]
-
Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 679, Dimethyl Sulfoxide. Retrieved from [Link]
-
Wang, J., & Topp, E. M. (2004). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research, 21(2), 228–235. Retrieved from [Link]
-
Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., & Pouton, C. W. (2013). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Journal of medicinal chemistry, 56(17), 6778–6788. Retrieved from [Link]
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Application Notes and Protocols for 4-[(4-Fluorophenoxy)methyl]piperidine in PET Imaging Studies
Introduction: A Versatile Scaffold for CNS and Oncology PET Imaging
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride is a key heterocyclic scaffold that has garnered significant interest in the development of novel Positron Emission Tomography (PET) tracers. Its structural motif is central to a class of high-affinity ligands for various central nervous system (CNS) targets, most notably sigma (σ) receptors (σ₁ and σ₂).[1][2][3][4] The overexpression of these receptors in a range of pathological conditions, including neurodegenerative diseases, psychiatric disorders, and numerous cancers, positions PET tracers derived from this scaffold as powerful tools for both neuroscience research and clinical oncology.[5][6][7]
The incorporation of a fluorine atom in the phenoxy group makes this scaffold particularly amenable to radiolabeling with Fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with a favorable half-life of 109.8 minutes.[2][4] This allows for the production of high specific activity radiotracers suitable for quantitative in vivo imaging. This guide provides a comprehensive overview of the application of [¹⁸F]this compound, from radiosynthesis to preclinical imaging protocols, designed for researchers, scientists, and drug development professionals.
Part 1: Radiosynthesis and Quality Control of [¹⁸F]4-[(4-Fluorophenoxy)methyl]piperidine
The successful application of any PET tracer hinges on a robust and reproducible radiosynthesis and stringent quality control. The following section outlines a detailed protocol for the preparation of [¹⁸F]4-[(4-Fluorophenoxy)methyl]piperidine, adapted from established methods for analogous piperidine-based radiotracers.[8][9][10]
Precursor Synthesis
The synthesis of the tosylate or mesylate precursor is a critical first step. A plausible synthetic route is outlined below, based on common organic chemistry principles.
Diagram: Precursor Synthesis Workflow
Caption: A representative synthetic scheme for the tosylate precursor of 4-[(4-Fluorophenoxy)methyl]piperidine.
Automated [¹⁸F]-Radiolabeling Protocol
The radiolabeling is typically performed using an automated synthesis module to ensure radiation safety and reproducibility.[9][10]
Step-by-Step Protocol:
-
[¹⁸F]-Fluoride Production and Trapping:
-
Produce [¹⁸F]-fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.
-
Trap the aqueous [¹⁸F]-fluoride on an anion exchange cartridge (e.g., QMA).
-
-
Elution and Azeotropic Drying:
-
Elute the [¹⁸F]-fluoride from the cartridge into the reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃) in acetonitrile/water.[11]
-
Perform azeotropic drying of the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex under a stream of nitrogen at elevated temperature (e.g., 110 °C).
-
-
Nucleophilic Substitution Reaction:
-
Dissolve the tosylate or mesylate precursor (typically 1-5 mg) in a suitable anhydrous solvent (e.g., DMSO or acetonitrile).
-
Add the precursor solution to the dried [¹⁸F]fluoride complex.
-
Heat the reaction mixture at a controlled temperature (e.g., 100-120 °C) for a specified time (e.g., 10-15 minutes).
-
-
Purification:
-
Dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile).
-
Inject the crude product onto a semi-preparative HPLC column (e.g., C18) for purification.
-
Collect the radioactive peak corresponding to the [¹⁸F]4-[(4-Fluorophenoxy)methyl]piperidine.
-
-
Formulation:
-
Remove the HPLC solvent from the collected fraction via rotary evaporation or by trapping on a C18 Sep-Pak cartridge followed by elution with ethanol and dilution with sterile saline.
-
Pass the final product through a sterile 0.22 µm filter into a sterile vial.
-
Diagram: Automated Radiosynthesis Workflow
Caption: A simplified workflow for the automated radiosynthesis of [¹⁸F]4-[(4-Fluorophenoxy)methyl]piperidine.
Quality Control
Stringent quality control is mandatory to ensure the safety and efficacy of the radiotracer for in vivo studies.
| Parameter | Method | Specification | Rationale |
| Radiochemical Purity | Analytical HPLC | >95% | Ensures that the observed signal is from the intended tracer. |
| Chemical Purity | Analytical HPLC (UV detector) | Peak corresponding to the non-radioactive standard should be identifiable. | Confirms the identity of the product. |
| Specific Activity | Calculated from radioactivity and mass | >1 Ci/µmol | Minimizes potential pharmacological effects from the injected mass.[8][10] |
| pH | pH paper or meter | 5.0 - 7.5 | Ensures physiological compatibility. |
| Residual Solvents | Gas Chromatography (GC) | Within USP limits | Prevents toxicity from organic solvents. |
| Bacterial Endotoxins | LAL test | < 175 EU/V | Ensures sterility for intravenous injection. |
| Sterility | Incubation in culture media | No bacterial growth | Confirms the absence of microbial contamination. |
Part 2: Preclinical PET Imaging Protocols
The following protocols are designed for preclinical evaluation of [¹⁸F]4-[(4-Fluorophenoxy)methyl]piperidine in rodent models. These can be adapted for various research questions, from initial biodistribution to target engagement studies.[12]
Animal Handling and Preparation
-
Animal Models: The choice of animal model will depend on the research question (e.g., healthy rodents for biodistribution, transgenic models for disease studies, or xenograft models for oncology).
-
Acclimatization: Animals should be acclimatized to the facility for at least one week prior to imaging.
-
Fasting: For most applications, fasting for 4-6 hours prior to tracer injection is recommended to reduce physiological variability. Water should be available ad libitum.
-
Anesthesia: Anesthesia is typically required to prevent motion artifacts during the scan.[13] Isoflurane (1-2% in oxygen) is commonly used. It is crucial to monitor the animal's vital signs throughout the procedure.
Radiotracer Administration and Imaging
Step-by-Step Protocol:
-
Anesthesia Induction: Anesthetize the animal in an induction chamber.
-
Catheterization: Place a tail vein catheter for intravenous injection of the radiotracer.
-
Positioning: Position the animal on the scanner bed. Ensure the region of interest (e.g., brain or tumor) is within the field of view.
-
Tracer Injection: Administer a bolus injection of [¹⁸F]4-[(4-Fluorophenoxy)methyl]piperidine (typically 100-200 µCi) via the tail vein catheter, followed by a saline flush.
-
PET Scan Acquisition: Start the PET scan immediately after injection for dynamic imaging, or at a predetermined time point for static imaging. A typical dynamic scan duration is 60-90 minutes.
-
CT Scan: Acquire a CT scan for anatomical co-registration and attenuation correction.
Diagram: Preclinical PET Imaging Workflow
Caption: A standard workflow for a preclinical PET/CT imaging study.
Data Analysis
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Apply corrections for attenuation, scatter, and decay.
-
Image Registration: Co-register the PET and CT images.
-
Region of Interest (ROI) Analysis: Draw ROIs on the co-registered images to delineate specific brain regions or tumors.
-
Time-Activity Curves (TACs): For dynamic scans, generate TACs for each ROI to visualize the uptake and washout of the tracer over time.
-
Quantification: Express tracer uptake as Standardized Uptake Value (SUV) or as a percentage of the injected dose per gram of tissue (%ID/g). For more advanced analysis, kinetic modeling can be applied to the dynamic data to estimate parameters such as binding potential (BP_ND).
Part 3: Advanced Applications and Considerations
Blocking Studies for Target Validation
To confirm that the tracer is binding to its intended target (e.g., sigma receptors), blocking studies are essential.[1][3] This involves pre-treating a cohort of animals with a high dose of a known, non-radioactive ligand for the target receptor before injecting the radiotracer. A significant reduction in tracer uptake in the target region compared to a control group provides evidence of specific binding.
In Vitro Autoradiography
In vitro autoradiography on tissue sections can be used to visualize the distribution of the target receptor at a microscopic level and to confirm the binding specificity of the radiotracer.
Metabolite Analysis
It is important to assess the in vivo stability of the radiotracer. This involves analyzing blood and tissue samples at various time points after injection to determine the percentage of the total radioactivity that corresponds to the parent compound versus its radioactive metabolites.[1]
Conclusion
[¹⁸F]4-[(4-Fluorophenoxy)methyl]piperidine represents a promising platform for the development of PET tracers for a variety of neurological and oncological applications. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully synthesize, validate, and utilize this class of radiotracers in their preclinical imaging studies. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, ultimately advancing our understanding of disease and facilitating the development of new therapeutics.
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Application Notes and Protocols for Cell-based Assays Using 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Introduction: The Therapeutic Potential of the Piperidine Scaffold
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its conformational flexibility and ability to form diverse molecular interactions make it a versatile and highly sought-after building block in the design of novel therapeutics.[1][3] Piperidine derivatives have been successfully developed as CNS modulators, anticancer agents, antivirals, and analgesics.[2][4]
4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride belongs to the phenoxymethylpiperidine class of compounds. This class has shown significant promise as modulators of central nervous system targets, particularly the sigma-1 receptor (σ1R).[5][6][7] The σ1R is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of neurological and psychiatric disorders, making it an attractive therapeutic target.[8][9] Furthermore, the piperidine moiety is a common feature in ligands for monoamine transporters, including the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission.[10][11][12]
This technical guide provides detailed protocols for a suite of cell-based assays to characterize the pharmacological profile of this compound. We will explore its potential as a modulator of the sigma-1 receptor and the dopamine transporter, and provide a general screening method for off-target effects on G-protein coupled receptors (GPCRs) that signal through calcium.
PART 1: Characterizing Sigma-1 Receptor Modulation with a NanoBiT-based Biosensor Assay
Scientific Rationale
The sigma-1 receptor (σ1R) is a ligand-operated intracellular chaperone. A key aspect of its function involves its interaction with the binding immunoglobulin protein (BiP), another chaperone in the endoplasmic reticulum.[8] The dissociation of the σ1R-BiP complex is a critical step in σ1R activation. We can quantitatively assess the modulation of σ1R by a test compound by monitoring the association and dissociation of the σ1R-BiP complex in living cells.
This protocol utilizes the NanoLuc® Binary Technology (NanoBiT®), a two-subunit system based on the NanoLuc® luciferase. The σ1R is fused to the large subunit (LgBiT) and BiP is fused to the small subunit (SmBiT). When σ1R and BiP are in close proximity, the subunits reconstitute a functional luciferase, generating a luminescent signal. Agonists of σ1R will cause a dissociation of the complex, leading to a decrease in luminescence, while some antagonists may stabilize the interaction, resulting in an increased signal.[8]
Experimental Workflow: σ1R-BiP NanoBiT Assay
Caption: Workflow for the σ1R-BiP NanoBiT assay.
Detailed Protocol: σ1R-BiP NanoBiT Assay
Materials:
-
HEK293 cells
-
Plasmids: σ1R-LgBiT and BiP-SmBiT
-
Transfection reagent (e.g., FuGENE® HD)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
White, clear-bottom 96-well plates
-
This compound
-
Positive control agonist (e.g., PRE-084)
-
Positive control antagonist (e.g., Haloperidol)
-
Nano-Glo® Live Cell Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.
-
Co-transfect the cells with σ1R-LgBiT and BiP-SmBiT plasmids using a suitable transfection reagent according to the manufacturer's instructions.
-
24 hours post-transfection, seed the cells into white, clear-bottom 96-well plates at a density of 20,000 cells per well.
-
Incubate the plates for another 24 hours.
-
-
Compound Preparation and Addition:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the compound in assay buffer (e.g., HBSS with 20 mM HEPES) to achieve the desired final concentrations. Also prepare dilutions of the positive controls.
-
Carefully remove the culture medium from the wells and replace it with the compound dilutions. Include vehicle-only wells as a negative control.
-
Incubate the plate at 37°C for the desired time (e.g., 1-2 hours for antagonist pre-incubation, or for the duration of agonist treatment).
-
-
Luminescence Measurement:
-
Prepare the Nano-Glo® Live Cell Substrate according to the manufacturer's protocol.
-
Add the substrate to each well.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the raw luminescence data to the vehicle control wells (set to 100%).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 (for agonists causing dissociation) or IC50 (for antagonists inhibiting agonist-induced dissociation).
| Parameter | Description | Example Value |
| Cell Line | Human Embryonic Kidney | HEK293 |
| Plasmids | σ1R-LgBiT and BiP-SmBiT | - |
| Plate Format | 96-well, white, clear-bottom | - |
| Seeding Density | 20,000 cells/well | - |
| Incubation Time | 24 hours post-seeding | - |
| Compound Incubation | 1 hour at 37°C | - |
| Positive Agonist | PRE-084 | 10 µM |
| Positive Antagonist | Haloperidol | 10 µM |
| Detection | Luminescence | - |
PART 2: Assessing Dopamine Transporter (DAT) Activity
Scientific Rationale
The dopamine transporter (DAT) is a sodium-coupled transporter responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons, thus terminating dopaminergic signaling.[10][11] Inhibition of DAT leads to an increase in extracellular dopamine levels and prolonged activation of dopamine receptors.[11][13] Many psychoactive compounds, including some with a piperidine scaffold, target DAT.[12]
This protocol describes a fluorescent uptake assay to measure the inhibitory activity of this compound on DAT. The assay uses a fluorescent substrate that is taken up by cells expressing DAT. An inhibitor of DAT will block the uptake of this substrate, resulting in a decrease in intracellular fluorescence.[14]
Experimental Workflow: DAT Fluorescent Uptake Assay
Caption: Workflow for the DAT fluorescent uptake assay.
Detailed Protocol: DAT Fluorescent Uptake Assay
Materials:
-
HEK293 cells stably expressing human DAT (hDAT-HEK293)
-
DMEM with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)
-
Black, clear-bottom 96-well plates
-
This compound
-
Positive control inhibitor (e.g., GBR-12909 or cocaine)
-
Fluorescent DAT substrate (e.g., from a Neurotransmitter Transporter Uptake Assay Kit)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader
Procedure:
-
Cell Culture:
-
Culture hDAT-HEK293 cells in complete medium with the appropriate selection antibiotic.
-
Seed the cells into black, clear-bottom 96-well plates at a density of 50,000 cells per well.
-
Incubate for 18-24 hours.
-
-
Compound Pre-incubation:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
Wash the cells three times with assay buffer.
-
Add the compound dilutions to the wells and pre-incubate for 15-30 minutes at 37°C.[14]
-
-
Substrate Uptake and Measurement:
-
Add the fluorescent DAT substrate to all wells.
-
Incubate for a specified time (e.g., 10-30 minutes) at room temperature or 37°C, protected from light.[14]
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the background fluorescence (from wells with no cells).
-
Normalize the data, setting the fluorescence in vehicle-treated wells as 100% uptake and fluorescence in the presence of a saturating concentration of a known inhibitor as 0% uptake.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
| Parameter | Description | Example Value |
| Cell Line | HEK293 with stable hDAT expression | - |
| Plate Format | 96-well, black, clear-bottom | - |
| Seeding Density | 50,000 cells/well | - |
| Compound Pre-incubation | 20 minutes at 37°C | - |
| Substrate Incubation | 20 minutes at 37°C | - |
| Positive Inhibitor | GBR-12909 | 10 µM |
| Detection | Fluorescence | Ex/Em specific to dye |
PART 3: General Screening via Calcium Mobilization Assay
Scientific Rationale
Many GPCRs, upon activation, couple to the Gq alpha subunit, which in turn activates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm.[15] This transient increase in intracellular calcium can be detected using fluorescent calcium indicators like Fluo-4 AM.[16][17] A calcium mobilization assay is a robust method to screen for agonistic or antagonistic activity at a wide range of Gq-coupled GPCRs.
Signaling Pathway: Gq-Coupled GPCR Calcium Mobilization
Caption: Gq-coupled GPCR signaling pathway leading to calcium release.
Detailed Protocol: Fluo-4 Calcium Mobilization Assay
Materials:
-
A suitable cell line endogenously or recombinantly expressing a GPCR of interest (e.g., CHO-K1, HEK293)
-
Culture medium appropriate for the cell line
-
Black, clear-bottom 96-well or 384-well plates
-
Fluo-4 AM calcium indicator[16]
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)[17]
-
Assay Buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Known agonist and antagonist for the target receptor
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Seed cells into black, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. A typical concentration is 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127. Probenecid can be added at 2.5 mM.
-
Remove the culture medium and add the loading solution to each well.
-
Incubate for 60 minutes at 37°C, followed by 30 minutes at room temperature, protected from light.[16][17]
-
-
Assay Measurement:
-
Wash the cells gently with assay buffer to remove extracellular dye. Leave a final volume of buffer in each well.
-
Place the cell plate into the fluorescence plate reader.
-
Set the instrument to record fluorescence kinetically (e.g., one reading per second) at an excitation of ~490 nm and emission of ~515 nm.[16]
-
Record a stable baseline fluorescence for 10-20 seconds.
-
The instrument's injector adds the this compound (or control compounds) to the wells.
-
Continue recording the fluorescence for at least 60-120 seconds to capture the peak calcium response.
-
For antagonist testing, pre-incubate the cells with the test compound for 15-30 minutes before adding a known agonist.
-
Data Analysis:
-
The response is typically quantified as the peak fluorescence intensity minus the baseline fluorescence.
-
For agonist testing, plot the response against the compound concentration and fit to a dose-response curve to determine the EC50.
-
For antagonist testing, plot the inhibition of the agonist response against the antagonist concentration to determine the IC50.
| Parameter | Description | Example Value |
| Cell Line | CHO-K1 or HEK293 | - |
| Plate Format | 96-well or 384-well, black, clear-bottom | - |
| Dye Loading | 1 hour at 37°C, 30 min at RT | - |
| Fluo-4 AM Conc. | 4 µM | - |
| Readout Mode | Kinetic fluorescence | Ex: 490 nm, Em: 515 nm |
| Positive Control | ATP or Carbachol (for endogenous receptors) | Varies |
References
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Berridge, M. J. (1993). Inositol trisphosphate and calcium signalling. Nature, 361(6410), 315–325. [Link]
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Molecular Devices. (n.d.). FLIPR Membrane Potential Assay Kits. [Link]
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Sitte, H. H., & Freissmuth, M. (2015). The dopamine transporter: a crucial player in the action of psychostimulants. In Current Topics in Behavioral Neurosciences (Vol. 22, pp. 25–52). Springer. [Link]
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Sarker, S., & Sitte, H. H. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 78, 12.18.1–12.18.19. [Link]
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Azimzadeh, P., Olson, J. A., & Balenga, N. (2017). Reporter gene assays for investigating GPCR signaling. Methods in Cell Biology, 142, 89–99. [Link]
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Loza-Huerta, A., et al. (2023). Fluorescent membrane potential assay for drug screening on Kv10.1 channel: identification of BL-1249 as a channel activator. Frontiers in Pharmacology, 14, 1205371. [Link]
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FIVEphoton Biochemicals. (n.d.). Membrane Potential Ion Channel Assay Kit. [Link]
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Balenga, N. A. (2017). Reporter gene assays for investigating GPCR signaling. Methods in cell biology, 142, 89-99. [Link]
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Kim, J. H., et al. (2019). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Molecules, 24(21), 3848. [Link]
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Molecular Devices. (n.d.). FLIPR Calcium 4 Assay Kit Guide. [Link]
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protocols.io. (2022). Calcium Imaging in mDA neurons. [Link]
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Quintana, A., & Feske, S. (2019). Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators. Bio-protocol, 9(12), e3270. [Link]
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Navarro, G., et al. (2019). Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells. ACS Sensors, 4(6), 1648–1657. [Link]
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Chu, U. B., & Ruoho, A. E. (2016). Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. Molecular pharmacology, 89(3), 377-386. [Link]
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Li, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Journal of Medicinal Chemistry, 66(7), 4701–4740. [Link]
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Perregaard, J., et al. (1995). Halogenated 4-(phenoxymethyl)piperidines as potential radiolabeled probes for sigma-1 receptors: in vivo evaluation of [123I]-1-(iodopropen-2-yl)-4-[(4-cyanophenoxy)methyl]piperidine. Journal of medicinal chemistry, 38(11), 1947–1957. [Link]
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Waterhouse, R. N., et al. (1997). In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. Nuclear medicine and biology, 24(1), 45–52. [Link]
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Al-Sanea, M. M., et al. (2023). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Biodiversity, 20(6), e202300298. [Link]
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Abdel-Maksoud, M. S., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]
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Al-Sanea, M. M., et al. (2023). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) antagonist in vitro tool compounds. ChemRxiv. [Link]
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National Center for Biotechnology Information. (2006). [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. [Link]
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Jain, P., & Sharma, A. (2017). Piperidine-based drug discovery. Elsevier. [Link]
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Zvejniece, L., et al. (2019). Allosteric Modulators of Sigma-1 Receptor: A Review. Frontiers in pharmacology, 10, 257. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Pharmacological Applications of Piperidine Derivatives. Encyclopedia. [Link]
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Elsinga, P. H., et al. (2004). Synthesis, radiosynthesis and in vivo evaluation of [123I]-4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(4-iodobenzyl)piperidine as a selective tracer for imaging the dopamine transporter. Bioorganic & medicinal chemistry letters, 14(10), 2543–2547. [Link]
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Abadi, A. H., et al. (2006). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-amnesic and Antidepressant-like Activities. Journal of Medicinal Chemistry, 49(25), 7475–7484. [Link]
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Fischer, S., et al. (2015). First evaluation of the sigma-1 receptor radioligand [18F]1-3-fluoropropyl-4-((4-cyanophenoxy)-Methyl)piperidine ([18F]FPS) in healthy humans. European journal of nuclear medicine and molecular imaging, 42(1), 129–137. [Link]
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University of Milan. (2023). Sigma receptor and aquaporin modulators. [Link]
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PubChem. (n.d.). This compound. [Link]
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Al-Fahim, M., & Mesangeau, C. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 987-1001. [Link]
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Chem-Impex. (n.d.). 4-(4-Chlorophenoxy)Piperidine Hydrochloride. [Link]
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Chem-Impex. (n.d.). 4-(4-Methoxyphenoxy)Piperidine Hydrochloride. [Link]
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Application Notes and Protocols for 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride in Drug Discovery
Introduction: The Privileged Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for precise interactions with biological targets. Within this important class of heterocycles, the 4-substituted piperidine motif is particularly significant, serving as a versatile template for engaging with a wide range of receptors and transporters in the central nervous system (CNS). This guide focuses on a specific, high-value derivative: 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride .
The incorporation of a fluorophenoxy-methyl group at the 4-position of the piperidine ring introduces a unique combination of physicochemical properties. The 4-fluorophenyl group is a common feature in CNS drugs, often enhancing metabolic stability and modulating receptor affinity. The ether linkage provides a flexible yet stable connection, while the piperidine nitrogen offers a key basic center for salt formation and hydrogen bonding interactions.
While this compound may be utilized as a versatile intermediate in its own right, its most prominent and instructive application lies in its structural relationship to the potent and selective serotonin reuptake inhibitor (SSRI), Paroxetine .[1][2][3] This application note will therefore use the context of Paroxetine to illustrate the profound utility of this scaffold, while also exploring its broader potential in the discovery of novel CNS-active agents. We will delve into the synthetic strategies, biological evaluation, and the underlying mechanistic principles that make this chemical entity a valuable tool for researchers, scientists, and drug development professionals.
Part 1: Core Application - A Key Building Block for Serotonin Reuptake Inhibitors
The primary application of the 4-[(4-Fluorophenoxy)methyl]piperidine scaffold is in the synthesis of compounds that target the serotonin transporter (SERT). By inhibiting the reuptake of serotonin from the synaptic cleft, these compounds increase the extracellular concentration of this neurotransmitter, leading to enhanced serotonergic neurotransmission.[1][2] This mechanism is the hallmark of the SSRI class of antidepressants, which are used to treat a wide range of psychiatric disorders, including major depressive disorder, anxiety disorders, and obsessive-compulsive disorder.[4]
Mechanism of Action: Targeting the Serotonin Transporter (SERT)
Paroxetine, which contains a closely related core structure, is a potent and selective inhibitor of SERT.[1][2] The 4-(4-fluorophenyl) group and the phenoxymethyl side chain are crucial for high-affinity binding to the transporter. The piperidine nitrogen, in its protonated state, is believed to interact with key acidic residues within the binding site.
Caption: Synthetic workflow for the target compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq.), 4-fluorophenol (1.1 eq.), and triphenylphosphine (PPh3, 1.5 eq.) in anhydrous tetrahydrofuran (THF, ~0.2 M) under a nitrogen atmosphere, cool the reaction mixture to 0 °C in an ice bath.
-
Rationale: The reaction is conducted under an inert atmosphere to prevent side reactions with atmospheric moisture and oxygen. Cooling to 0 °C helps to control the initial exotherm of the Mitsunobu reaction.
-
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Rationale: Dropwise addition of DIAD is crucial to maintain control over the reaction rate and temperature, minimizing the formation of byproducts.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Allowing the reaction to proceed overnight at room temperature typically ensures complete consumption of the starting materials.
-
-
Quenching and Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with 1 M NaOH, water, and brine.
-
Rationale: The aqueous washes remove unreacted phenol, triphenylphosphine oxide, and the hydrazine byproduct of DIAD.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Rationale: Column chromatography is necessary to separate the desired product from non-polar byproducts and any remaining starting materials.
-
-
Deprotection (to obtain the title compound): Dissolve the purified N-Boc protected intermediate in a solution of 4 M HCl in 1,4-dioxane. Stir at room temperature for 2-4 hours.
-
Rationale: A strong acid is required to cleave the tert-butoxycarbonyl (Boc) protecting group. HCl in dioxane is a common and effective reagent for this transformation.
-
-
Isolation: Concentrate the reaction mixture under reduced pressure. The resulting solid can be triturated with diethyl ether to afford this compound as a white solid.
Quantitative Data Summary:
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₂H₁₇ClFNO | 245.72 |
| Paroxetine hydrochloride | C₁₉H₂₁ClFNO₃ | 365.8 |
Protocol 2: In Vitro Serotonin (5-HT) Reuptake Assay
This protocol describes a cell-based assay to evaluate the ability of a test compound, derived from the 4-[(4-Fluorophenoxy)methyl]piperidine scaffold, to inhibit serotonin reuptake.
Step-by-Step Methodology:
-
Cell Culture: Culture HEK-293 cells stably expressing the human serotonin transporter (hSERT) in appropriate media (e.g., DMEM with 10% FBS, and a selection antibiotic like G418).
-
Rationale: A cell line overexpressing the target protein (hSERT) is used to ensure a robust and specific signal.
-
-
Assay Preparation: Plate the hSERT-expressing cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a dilution series of the test compound in assay buffer (e.g., Krebs-Ringer-HEPES buffer). Also, prepare a solution of a known SERT inhibitor (e.g., Paroxetine) as a positive control.
-
Rationale: A serial dilution allows for the determination of a dose-response curve and the calculation of the IC₅₀ value.
-
-
Assay Procedure: a. Wash the cells with assay buffer. b. Add the diluted test compounds and controls to the wells and pre-incubate for 15-30 minutes at 37 °C.
-
Rationale: Pre-incubation allows the inhibitor to bind to the transporter before the addition of the substrate. c. Initiate the uptake by adding a mixture of [³H]-labeled serotonin and unlabeled serotonin to each well.
-
Rationale: The use of a radiolabeled substrate allows for sensitive and quantitative measurement of uptake. d. Incubate for a short period (e.g., 10-20 minutes) at 37 °C to allow for serotonin uptake.
-
Rationale: The incubation time is optimized to be within the linear range of uptake.
-
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer. Lyse the cells with a suitable lysis buffer.
-
Rationale: Rapid washing with cold buffer stops the transport process and removes extracellular radiolabel.
-
-
Detection: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate the percentage inhibition of serotonin reuptake for each concentration of the test compound relative to the vehicle control. b. Plot the percentage inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific uptake).
Conclusion
This compound represents a highly valuable scaffold in the field of drug discovery, particularly for CNS-targeted agents. Its integral role in the structure of the successful antidepressant Paroxetine underscores its utility in the design of potent and selective serotonin reuptake inhibitors. Furthermore, the broader applicability of the substituted piperidine motif to other important CNS targets, such as dopamine and NMDA receptors, makes this compound a versatile starting point for the development of new therapeutics for a range of neurological and psychiatric disorders. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to effectively utilize this important chemical entity in their drug discovery programs.
References
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ResearchGate. Synthesis of the major metabolites of Paroxetine. Available from: [Link]
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LookChem. Production Method of Paroxetine. Available from: [Link]
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Guedes, V. M., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1607. Available from: [Link]
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AdooQ BioScience. 4-[(4-FLUOROPHENOXY)METHYL]PIPERIDINEHYDROCHLORIDE synthesis. Available from: [Link]
-
Psychopharmacology Institute. (2016). The Psychopharmacology of Paroxetine: Mechanism of Action, Indications, Pharmacokinetics and Dosing. Available from: [Link]
- Google Patents. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
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National Center for Biotechnology Information. [18F]1-(3-Fluoropropyl)-4-[(4-cyanophenoxy)methyl]piperidine. In: Molecular Imaging and Contrast Agent Database (MICAD). Available from: [Link]
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PrepChem.com. Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 4691, 3-(1,3-Benzodioxol-5-yloxymethyl)-4-(4-fluorophenyl)piperidine. Available from: [Link]
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Mott, A. W., et al. (1999). 4-Hydroxy-1-[2-(4-hydroxyphenoxy)ethyl]-4-(4-methylbenzyl)piperidine: a novel, potent, and selective NR1/2B NMDA receptor antagonist. Journal of Medicinal Chemistry, 42(15), 2993-3000. Available from: [Link]
- Google Patents. CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
National Center for Biotechnology Information. (2024). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem, e202500298. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 9951025, 3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride. Available from: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 2734218, (-)-trans-4-(4'-Fluorophenyl)-3-hydroxymethyl-N-methylpiperidine. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 17202828, this compound. Available from: [Link]
- Google Patents. EP1002794A1 - 4-[(Aryl)(aryloxy)methyl]piperidine derivatives and their use as serotonin and/or noradrenaline reuptake inhibitors.
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Wikipedia. 4-Benzylpiperidine. Available from: [Link]
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Caccia, C., et al. (2004). 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter. Bioorganic & Medicinal Chemistry, 12(13), 3535-3540. Available from: [Link]
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Singh, M., et al. (2002). High Affinity Hydroxypiperidine Analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the Dopamine Transporter: Stereospecific Interactions in Vitro and in Vivo. Journal of Medicinal Chemistry, 45(18), 3987-3994. Available from: [Link]
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Vanover, K. E., et al. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of Pharmacology and Experimental Therapeutics, 317(2), 910-918. Available from: [Link]
-
National Center for Biotechnology Information. (2020). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 30(24), 127627. Available from: [Link]
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Troubleshooting & Optimization
Technical Support Center: 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Welcome to the technical support center for 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimentation. Here, we provide in-depth, evidence-based solutions in a user-friendly question-and-answer format, grounded in established scientific principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Basic Solubility & Handling
Question 1: I'm having trouble dissolving this compound in water. Isn't the hydrochloride salt form supposed to be water-soluble?
Answer:
That's an excellent and very common question. While converting a basic compound like a piperidine derivative to its hydrochloride (HCl) salt is a standard strategy to enhance aqueous solubility, it doesn't guarantee high solubility under all conditions.[1][2][3]
Here’s a breakdown of the underlying principles:
-
The Role of the HCl Salt: The piperidine nitrogen is basic and can be protonated by hydrochloric acid to form a positively charged ammonium salt. This ionic character generally improves interaction with polar solvents like water, leading to better solubility compared to the free base form.[1][3]
-
Influence of the Parent Molecule: The overall solubility is a balance between the ionic nature of the salt and the physicochemical properties of the parent molecule. Your compound, 4-[(4-Fluorophenoxy)methyl]piperidine, possesses a significant nonpolar character due to the fluorophenoxy and methylpiperidine moieties. This inherent lipophilicity can counteract the solubilizing effect of the hydrochloride salt, leading to limited aqueous solubility.
-
Crystal Lattice Energy: The salt exists as a crystalline solid. For dissolution to occur, the solvent molecules must provide enough energy to overcome the strong ionic and intermolecular forces holding the crystal lattice together.[2] If the lattice energy is particularly high, even favorable ionic interactions with water may not be sufficient for complete dissolution.
Question 2: What are the recommended starting solvents for preparing a stock solution of this compound?
Answer:
For initial solubilization, it's best to start with a solvent in which the compound is likely to be freely soluble. Based on the structure and common practices for similar compounds, we recommend the following:
| Solvent | Rationale & Considerations |
| Dimethyl Sulfoxide (DMSO) | An excellent, highly polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[4] It's a common choice for preparing high-concentration stock solutions for biological assays. |
| Ethanol (EtOH) | A polar protic solvent that can be effective for many hydrochloride salts.[1] Its miscibility with water makes it useful for creating co-solvent systems. |
| Methanol (MeOH) | Similar to ethanol, it is a good polar protic solvent for dissolving many organic salts. |
| Water | While initial solubility may be limited, it's important to determine the aqueous solubility for many experimental applications. For hydrochloride salts, solubility is often pH-dependent. |
We recommend preparing a high-concentration stock solution in 100% DMSO and then diluting it into your aqueous experimental medium.
Troubleshooting Common Experimental Issues
Question 3: My compound dissolves in DMSO, but it precipitates when I dilute the stock solution into my aqueous buffer (e.g., PBS) for a cell-based assay. How can I prevent this?
Answer:
This is a classic and frequent challenge known as "precipitation upon dilution." It occurs because the compound, which is soluble in the organic DMSO, crashes out when introduced to the predominantly aqueous environment of your buffer where its solubility is much lower.[5][6]
Here is a systematic troubleshooting workflow to address this issue:
Caption: Troubleshooting workflow for precipitation upon dilution.
-
Step 1: Optimize Final DMSO Concentration:
-
Action: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility, typically not exceeding 0.5% to avoid cellular toxicity.[7]
-
Rationale: A lower final DMSO concentration means the aqueous character of the final solution is higher, which can exacerbate precipitation. Conversely, a slightly higher (but still cell-tolerable) DMSO concentration might keep the compound in solution.
-
-
Step 2: Lower the Stock Solution Concentration:
-
Action: Prepare a less concentrated stock solution in DMSO.
-
Rationale: A lower stock concentration requires a larger volume to be added to the buffer to achieve the same final concentration. This can sometimes prevent localized high concentrations that trigger precipitation.
-
-
Step 3: Perform a Stepwise Dilution:
-
Action: Instead of a direct, single-step dilution, perform one or more intermediate dilutions. For example, dilute the DMSO stock into a small volume of buffer containing a higher percentage of an organic co-solvent (like ethanol) before the final dilution into the assay medium.
-
Rationale: This gradual change in solvent polarity can help the compound stay in solution.
-
-
Step 4: Adjust the pH of the Final Solution:
-
Action: Carefully adjust the pH of your final aqueous buffer.
-
Rationale: As a piperidine hydrochloride, the solubility of your compound is likely pH-dependent. We'll explore this in more detail in the next section.
-
Question 4: How does pH affect the solubility of this compound, and how can I use this to my advantage?
Answer:
The pH of the solution is a critical factor governing the solubility of your compound due to the basic nature of the piperidine nitrogen.
-
The Chemistry of pH-Dependent Solubility:
-
The pKa of the protonated piperidine nitrogen is a key parameter. The pKa of piperidine itself is approximately 11.2.[8] Substituents on the ring will alter this value, but it will remain in the basic range.
-
At low pH (acidic conditions): The piperidine nitrogen will be protonated (in its ammonium salt form, R₂NH₂⁺). This charged form is more polar and thus more soluble in aqueous solutions.
-
At high pH (basic conditions): The piperidine will be deprotonated to its free base form (R₂NH). This neutral form is less polar and significantly less soluble in water.
-
This relationship can be depicted as follows:
Caption: The effect of pH on the ionization state and solubility.
-
Practical Application:
-
To increase solubility in an aqueous medium, try lowering the pH. You can prepare your buffer at a more acidic pH (e.g., pH 4-5) to see if this improves solubility.
-
Caution: Ensure that the adjusted pH is compatible with your experimental system (e.g., it doesn't harm your cells or affect protein function). Often, the buffering capacity of the cell culture medium can accommodate the small volume of an acidic stock solution.[9]
-
Advanced Troubleshooting & Solubility Enhancement
If the above methods are insufficient for your experimental needs, more advanced formulation strategies can be employed.
Question 5: I need to prepare a higher concentration aqueous solution than what is achievable with pH adjustment and co-solvents. What are my options?
Answer:
For significantly enhancing aqueous solubility, two powerful techniques are cyclodextrin complexation and co-crystallization.
Complexation with Cyclodextrins
-
What it is: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble "guest" molecules, like your compound, forming an "inclusion complex." This complex presents a hydrophilic exterior to the solvent, thereby increasing the apparent aqueous solubility of the guest molecule.[10][11][12]
-
When to use it: This is an excellent choice for in vitro and in vivo studies where a true solution is required and the use of organic co-solvents must be minimized.
-
Recommended Cyclodextrin: For a molecule of this size, a substituted β-cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) is often a good starting point due to their enhanced solubility and safety profiles compared to the parent β-cyclodextrin.[10]
Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the molar amounts of your compound and the chosen cyclodextrin for a 1:1 molar ratio.
-
Cyclodextrin Hydration: Place the cyclodextrin in a mortar and add a small amount of water (or a water/ethanol mixture) to form a thick, uniform paste.
-
Compound Addition: Add your compound to the paste.
-
Kneading: Triturate the mixture vigorously with a pestle for 30-60 minutes. The mixture should remain a paste; add small amounts of solvent if it becomes too dry.
-
Drying: Dry the resulting solid in an oven at 40-50°C until a constant weight is achieved.
-
Solubility Testing: Test the solubility of the resulting complex in water and compare it to the uncomplexed compound.
Co-crystallization
-
What it is: Co-crystallization involves forming a new crystalline solid that consists of your active pharmaceutical ingredient (API) and a pharmaceutically acceptable "co-former" in a specific stoichiometric ratio.[13][14] The co-former interacts with the API through non-ionic interactions (like hydrogen bonding), creating a new crystal lattice with different, and potentially superior, physicochemical properties, including solubility.[14][15]
-
When to use it: This is a powerful solid-state chemistry approach to fundamentally alter the solubility and dissolution rate of a compound, particularly for oral drug development.
-
Potential Co-formers: Common co-formers include pharmaceutically acceptable carboxylic acids (e.g., succinic acid, glutaric acid) or other compounds capable of forming strong hydrogen bonds.
Experimental Protocol: Co-crystal Screening by Slurry Crystallization
-
Co-former Selection: Choose a selection of pharmaceutically acceptable co-formers.
-
Stoichiometry: Weigh your compound and a chosen co-former in a 1:1 molar ratio and place them in a vial.
-
Solvent Addition: Add a small amount of a solvent in which both your compound and the co-former have limited solubility to create a slurry.
-
Equilibration: Agitate the slurry at a constant temperature (e.g., room temperature or slightly elevated) for 24-72 hours.
-
Isolation & Analysis: Isolate the solid by filtration, dry it, and analyze it using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to determine if a new crystalline phase (a co-crystal) has formed.
-
Solubility Measurement: Measure the solubility of the new solid form and compare it to the original compound.
References
- Bauer, J. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimica Oggi, 28(2), 42-45.
- BenchChem. (n.d.). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine.
- Yadav, V., et al. (2022). Role of Salt Selection in Drug Discovery and Development. Assay and Drug Development Technologies.
- BenchChem. (n.d.). Dissolving Hydrochloride Salts for Cell Culture: Application Notes and Protocols.
- Thapa, P., et al. (2020).
- Gillespie, C. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
- Eman, M., et al. (2024). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Journal of Drug Delivery Science and Technology.
- Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.
- Joshi, G. (2014). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. University of Greenwich.
- Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435.
- Szejtli, J. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Innoriginal International Journal of Sciences, 5(5), 25-34.
- Patel, M., et al. (2022). Complexation and Solubility Enhancement of BCS Class II Drug using Cyclodextrins. Research Journal of Pharmacy and Technology.
- Popa, G., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 933.
- Pharmacy Education. (2025). Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCl) Salts?.
- Patil, S. A. (2021). A BRIEF OVERVIEW ON SALTS AND THEIR PHARMACEUTICAL APPLICATIONS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 10(3), 1155-1169.
- Smith, A. M., et al. (2014). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters, 5(11), 1237-1241.
- Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs.
- Gendelman Nanomedicine Laboratory. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. University of Nebraska Medical Center.
- ResearchGate. (n.d.). Measured pKa(H) values (22 °C) for bicyclic piperidine analogs.
- Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308.
- Shinde, S., et al. (2019). Co-crystallization: An approach to improve the performance characteristics of active pharmaceutical ingredients. Journal of Drug Delivery and Therapeutics, 9(4-s), 834-841.
- Goud, N. R., et al. (2019). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. Advanced Pharmaceutical Bulletin, 9(2), 187-200.
- Lipinski, C. (2005). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles.
- Ajinomoto Co., Inc. (1997). Crystals of piperidine derivatives, intermediates for production of the same, and process for producing the same.
- MedChemExpress. (n.d.). Compound Handling Instructions.
- Quora. (2021). How to prepare a stock solution from a substance of unknown concentration.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Al-Obaidi, H., et al. (2021).
- ChemicalBook. (n.d.). Piperidine hydrochloride.
- Gendelman Nanomedicine Laboratory. (n.d.). Protocol for Preparation of Drug Stock Solutions for HPLC/UPLC-UV/Vis. University of Nebraska Medical Center.
- PubChem. (n.d.). Piperidine.
- Wikipedia. (n.d.). Piperidine.
- Biosynth. (n.d.). Piperidine hydrochloride.
- TOKU-E. (n.d.). Solubility Data Resource.
- Wostl, W., et al. (2014). Structure-Based Design of Substituted Piperidines as a New Class of Highly Efficacious Oral Direct Renin Inhibitors. ACS Medicinal Chemistry Letters, 5(9), 1033-1038.
- Farmacia Journal. (2014). A BRIEF OVERVIEW ON COCRYSTALS AND THEIR PHARMACEUTICAL APPLICATIONS. Farmacia Journal, 62(5), 824-839.
- PubChem. (n.d.). Dimethyl Sulfoxide.
- Molecules. (2021).
- TOKU-E. (n.d.). Compound Name Solvent Solubility (mg/mL).
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Improving the stability of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride solutions
Welcome to the technical support center for 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability of this compound in solution. Our goal is to provide you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments.
Introduction: Understanding the Molecule
This compound is a substituted piperidine derivative. The stability of this compound in solution is primarily governed by the reactivity of the piperidine nitrogen and the integrity of the ether linkage, influenced by its hydrochloride salt form. As a salt, it exhibits enhanced aqueous solubility and crystalline stability compared to its free base form.[1] However, in solution, it is susceptible to several degradation pathways that can compromise sample purity and experimental outcomes. This guide will walk you through troubleshooting common issues and implementing strategies to maintain solution stability.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues encountered when working with solutions of this compound.
Initial Observations & Problems
Q1: I've prepared an aqueous solution of my compound, and it has a pH of 4-5. Is this normal and is it stable?
A1: Yes, this is expected. As the hydrochloride salt of a weak base (the piperidine nitrogen), the compound will form a mildly acidic solution in unbuffered water. However, this acidic environment can accelerate hydrolysis over time. For long-term stability, it is crucial to buffer the solution to a pH where the compound exhibits maximum stability, which is typically near neutral pH for similar piperidine compounds.[2][3]
Q2: My stock solution in DMSO or water has turned a faint yellow color after a few days on the benchtop. What is happening?
A2: A color change often indicates the formation of degradation products, which may be the result of oxidation or photodecomposition. The piperidine ring is susceptible to oxidation, which can lead to the formation of N-oxides or ring-opened products.[4] Exposure to ambient light, especially UV wavelengths, can also provide the energy to initiate degradation.[5]
Troubleshooting Steps:
-
Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or a container wrapped in aluminum foil.[4]
-
Purge with Inert Gas: To minimize oxidation, degas your solvent and purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Consider Antioxidants: For long-term storage, the addition of an antioxidant may be beneficial (see Q6).
Q3: I'm seeing a new, small peak appear in my HPLC chromatogram after storing my solution in the refrigerator for a week. What could it be?
A3: This new peak is likely a degradant. The two most probable causes are slow hydrolysis or oxidation.
-
Hydrolysis: Even at refrigerated temperatures, hydrolysis can occur, especially if the solution is unbuffered. This could involve the cleavage of the ether bond.
-
Oxidation: Atmospheric oxygen present in the solution or headspace can lead to oxidative degradation products.[4]
To confirm the identity of the degradant, a forced degradation study followed by LC-MS analysis is the definitive approach.[5][6][7]
Solubility and Solvent Choice
Q4: What is the best solvent to prepare a stock solution of this compound?
A4: The choice of solvent depends on the intended application and required concentration.
-
Aqueous Buffers: For direct use in most biological assays, preparing the solution in an appropriate buffer (e.g., phosphate-buffered saline, PBS) at a neutral pH is recommended. As an amine hydrochloride salt, it is expected to have good solubility in aqueous solutions.[1][8]
-
Organic Solvents: For high concentration stock solutions, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices. Polar protic solvents like ethanol and methanol are also suitable.[1] It is crucial to use anhydrous-grade solvents to minimize water-related degradation.
The following diagram provides a logical flow for troubleshooting common stability issues.
Caption: General workflow for a forced degradation study.
Summary of Stress Conditions and Expected Outcomes
The following table summarizes the conditions for a forced degradation study and the potential degradation pathways for this compound.
| Stress Condition | Reagents & Conditions | Potential Degradation Pathway | Expected Outcome |
| Acid Hydrolysis | 0.1 M HCl at RT and 60°C | Ether bond cleavage | Moderate to Major Degradation |
| Base Hydrolysis | 0.1 M NaOH at RT and 60°C | Ether bond cleavage, potential Hofmann elimination | Moderate to Major Degradation |
| Oxidation | 3% H₂O₂ at RT | N-oxidation of piperidine, hydroxylation | Major Degradation |
| Thermal | 60°C (Solid & Solution) | General decomposition | Minor to Moderate Degradation |
| Photolytic | ICH Q1B compliant light source | Radical-based degradation, cleavage | Minor to Moderate Degradation |
Table 1: Summary of forced degradation conditions and expected outcomes.
Protocol 3: General Stability-Indicating HPLC Method
A robust, stability-indicating HPLC method is required to separate the parent compound from all potential degradation products. [2] Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 220 nm and 254 nm
-
Injection Volume: 10 µL
Method Validation: This method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for its intended purpose of stability testing.
Summary of Key Stability Factors
The stability of this compound solutions is a multifactorial issue. The following diagram illustrates the key relationships.
Caption: Key factors and control strategies for solution stability.
By understanding these principles and implementing the provided protocols, researchers can significantly improve the reliability and reproducibility of their experiments involving this compound.
References
- BenchChem Technical Support. (2025). Degradation pathways of 1-Piperidinepentanoic acid and prevention. [URL: https://www.benchchem.com/product/bchm11921/technical-support/degradation-pathways-of-1-piperidinepentanoic-acid-and-prevention]
- BenchChem Technical Support. (2025). Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. [URL: https://www.benchchem.com/product/1822-61-3/technical-support/understanding-the-hydrochloride-salt-form-vs-free-base-of-4-chloromethyl-piperidine]
- Marszałł, M. P., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride... The Scientific World Journal, 2014, 803789. [URL: https://www.hindawi.com/journals/tswj/2014/803789/]
- Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 128, 271-279. [URL: https://www.researchgate.
- Li, X., et al. (2023). Characterization of stress degradation products of bedaquiline fumarate and bedaquiline by LC-PDA and LC-MS. Journal of Pharmaceutical and Biomedical Analysis, 234, 115658. [URL: https://pubmed.ncbi.nlm.nih.gov/37619292/]
- Coriolis Pharma. (n.d.). Forced Degradation Studies. [URL: https://www.coriolis-pharma.
- Alsante, K. M., et al. (2007). Forced degradation: what is the value? Pharmaceutical Technology, 31(6), 48-64. [URL: https://www.researchgate.
- BenchChem Technical Support. (2025). A Comparative Guide to LC-MS Methods for Validating the Synthesis of 4-Substituted Piperidines. [URL: https://www.benchchem.com/technical-support/a-comparative-guide-to-lc-ms-methods-for-validating-the-synthesis-of-4-substituted-piperidines]
- Cannon, J. B., Yunker, M. H., & Luoma, N. (1995). The effect of aggregation inhibitors and antioxidants on the stability of hemin solutions. PDA journal of pharmaceutical science and technology, 49(2), 77–82. [URL: https://pubmed.ncbi.nlm.nih.gov/7780749/]
- Singh, R., & Rehman, Z. U. (2012). Forced degradation and impurity profiling: recent trends. Journal of Pharmaceutical and Biomedical Analysis, 69, 148-167. [URL: https://www.sciencedirect.com/science/article/abs/pii/S073170851200277X]
- Marteau, C., Favier, A., Nardello-Rataj, V., & Aubry, J. M. (2014). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Food chemistry, 161, 23–30. [URL: https://pubmed.ncbi.nlm.nih.gov/24837905/]
- BenchChem Technical Support. (2025). Physical properties of 4-(chloromethyl)piperidine hydrochloride (melting point, solubility). [URL: https://www.benchchem.com/product/1822-61-3/technical-support/physical-properties-of-4-chloromethyl-piperidine-hydrochloride-melting-point-solubility]
- Chew, Y. L., et al. (2021). Choices of chromatographic methods as stability indicating assays for pharmaceutical products. Heliyon, 7(4), e06553. [URL: https://www.cell.com/heliyon/fulltext/S2405-8440(21)00713-3]
- BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. [URL: https://www.btc-pharm.com/blog/what-are-the-storage-stability-of-piperidine-series-compounds-over-time/]
- Vles, E., & Demeilliers, A. (1995). Influence of pH and light on the stability of some antioxidants. International journal of cosmetic science, 17(4), 175–184. [URL: https://pubmed.ncbi.nlm.nih.gov/19245464/]
- Valgimigli, L., et al. (2014). Dramatic solvent effect on the synergy between α-tocopherol and BHT antioxidants. Food Chemistry, 161, 23-30. [URL: https://www.researchgate.net/publication/262024522_Dramatic_solvent_effect_on_the_synergy_between_a-tocopherol_and_BHT_antioxidants]
- Enamine. (n.d.). Analogues of Piperidine for Drug Design. [URL: https://enamine.net/hit-generation/focused-libraries/analogues-of-piperidine]
- Waterman, K. C., et al. (2005). Use of the antioxidant BHT in asymmetric membrane tablet coatings to stabilize the core to the acid catalyzed peroxide oxidation of a thioether drug. Pharmaceutical development and technology, 10(1), 115–125. [URL: https://pubmed.ncbi.nlm.nih.gov/15724773/]
- Scribd. (2012). New Trends in Forced Degradation Studies. [URL: https://www.scribd.
- Singh, S., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical and Biomedical Analysis, 128, 271-279. [URL: https://doi.org/10.1016/j.jpba.2016.05.044]
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Technical Support Center: 4-[(4-Fluorophenoxy)methyl]piperidine Hydrochloride Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the common impurities encountered during the synthesis of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, complete with troubleshooting strategies and preventative measures.
Welcome to the technical support guide for the synthesis of this compound. This document provides detailed answers to frequently asked questions and robust troubleshooting guides to help you navigate the common challenges associated with this synthesis, focusing on the identification and mitigation of process-related impurities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis and potential impurities.
Q1: What is the most common synthetic route for 4-[(4-Fluorophenoxy)methyl]piperidine, and what are its critical steps?
A1: The most prevalent and industrially scalable route is a variation of the Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The typical pathway involves two main stages:
-
Ether Formation (SN2 Reaction): A protected 4-(hydroxymethyl)piperidine derivative is first converted to a better leaving group (e.g., tosylate, mesylate, or halide). This intermediate then reacts with the sodium or potassium salt of 4-fluorophenol. Alternatively, and more commonly, 4-fluorophenol is deprotonated with a strong base to form the 4-fluorophenoxide nucleophile, which then displaces a leaving group from a protected 4-(halomethyl)piperidine. The use of an N-protected piperidine derivative (e.g., with a Boc or Cbz group) is crucial to prevent the basic piperidine nitrogen from interfering with the reaction.[3]
-
Deprotection and Salt Formation: The N-protecting group is removed under appropriate conditions (e.g., acidolysis for Boc). The resulting free base is then treated with hydrochloric acid (often as a solution in an organic solvent like isopropanol or ether) to precipitate the desired hydrochloride salt.
Q2: Why is the choice of base so critical in the Williamson ether synthesis step?
A2: The base is critical for two reasons. First, it must be strong enough to completely deprotonate the 4-fluorophenol (pKa ≈ 9.9) to generate the required phenoxide nucleophile. Incomplete deprotonation will result in a sluggish or incomplete reaction. Strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are often used because they irreversibly deprotonate the phenol.[1][2]
Second, the basicity of the phenoxide can promote a competing elimination (E2) side reaction, especially if the piperidine electrophile is sterically hindered or has accessible beta-hydrogens.[4][5] Therefore, reaction conditions must be carefully optimized to favor the desired SN2 substitution over elimination.
Q3: What are the primary classes of impurities I should expect in my final product?
A3: Impurities can be broadly categorized as follows:
-
Process-Related Impurities: These arise directly from the synthetic steps and include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Reagent-Related Impurities: Contaminants present in the starting materials or reagents.
-
Degradation Products: Formed by the decomposition of the final product during workup, purification, or storage.
This guide will focus primarily on process-related impurities, which are the most common challenge.
Part 2: Troubleshooting Guide - Impurity Profile & Mitigation
This section provides a detailed breakdown of specific impurities, their origins, and actionable solutions.
Issue 1: Presence of Unreacted 4-Fluorophenol
-
Symptom: A peak corresponding to 4-fluorophenol is observed in the HPLC or GC-MS analysis of the final product.
-
Causality:
-
Incomplete Deprotonation: The base used was insufficient in strength or stoichiometry to fully convert 4-fluorophenol to its nucleophilic phenoxide form. Ensure the base is fresh and stored under anhydrous conditions.[1]
-
Poor Nucleophilicity: The solvent choice can impact the nucleophilicity of the phenoxide. Protic solvents can solvate the phenoxide through hydrogen bonding, reducing its reactivity. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation but leave the anion highly reactive.[6][7]
-
Insufficient Reaction Time/Temperature: The reaction may not have reached completion.
-
-
Solutions:
-
Protocol Adjustment: Use at least a stoichiometric equivalent of a strong base like NaH. Monitor the deprotonation step to ensure complete formation of the phenoxide before adding the piperidine electrophile.
-
Solvent Selection: Switch to a high-quality, anhydrous polar aprotic solvent.
-
Reaction Monitoring: Track the reaction's progress using TLC or HPLC to ensure the disappearance of the limiting reagent before workup.
-
Issue 2: Formation of C-Alkylated Byproduct
-
Symptom: An isomer of the desired product is detected, often with identical mass but a different retention time and NMR spectrum.
-
Causality: The 4-fluorophenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring (at the ortho and para positions). While O-alkylation is generally favored, C-alkylation can occur, particularly when using certain solvents or counter-ions that promote reaction at the ring.[7]
-
Solutions:
-
Solvent Effects: Avoid solvents that can promote C-alkylation. Polar aprotic solvents generally favor O-alkylation.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity for O-alkylation over C-alkylation.
-
Issue 3: Impurities from the N-Deprotection Step
-
Symptom: The final product contains the N-protected intermediate or byproducts related to the protecting group.
-
Causality: The deprotection reaction (e.g., removal of a Boc group with HCl or TFA) was incomplete. This can be due to insufficient acid, inadequate reaction time, or low temperature.
-
Solutions:
-
Optimize Deprotection: Ensure a sufficient excess of the deprotecting agent is used. Monitor the reaction by TLC or LC-MS until the N-protected starting material is fully consumed.
-
Purification Strategy: If minor amounts of the protected intermediate remain, they can often be removed during the final crystallization or purification of the hydrochloride salt, as their solubility properties will differ significantly from the salt.
-
Visualizing Impurity Formation
The following diagram illustrates the primary desired reaction pathway (O-alkylation) versus the common C-alkylation side reaction.
Caption: Troubleshooting Workflow for Synthesis Optimization.
Table 1: Effect of Parameters on Impurity Formation
This table summarizes how key experimental variables can influence the formation of common side products in the Williamson ether synthesis step.
| Parameter | Effect on Elimination (E2) Byproduct | Effect on C-Alkylation Byproduct | Recommended Action for High Purity |
| Temperature | Increases significantly at higher temperatures. | Can increase at higher temperatures. | Maintain the lowest effective temperature. |
| Base Strength | Strongly basic conditions favor E2. [1] | Less direct impact. | Use just enough strong base for full deprotonation. |
| Solvent | Less of a direct effect than substrate structure. | Polar aprotic solvents favor O-alkylation. [7] | Use anhydrous DMF, DMSO, or ACN. |
| Leaving Group | Better leaving groups (I > Br > Cl) can increase E2 rate. | Minor effect. | Use a good leaving group (e.g., tosylate or bromide) but optimize temperature. |
References
- Google Patents. (2001). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
-
askIITians. (2024). Illustrate with examples the limitations of Williamson's synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]
-
Der Pharma Chemica. (2017). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochlo. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Piperidine synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN105461617A - Preparation method for 4-[4-(trifluoromethoxy)phenoxyl]piperidine.
-
J&K Scientific LLC. (2022). Williamson Ether Synthesis. Retrieved from [Link]
-
RSC Publishing. (n.d.). Analytical Methods. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (2002). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
Sources
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- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jk-sci.com [jk-sci.com]
Technical Support Center: Optimization of 4-[(4-Fluorophenoxy)methyl]piperidine Hydrochloride Reaction Conditions
Welcome to the Technical Support Center for the synthesis and optimization of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to equip you with the knowledge to not only execute this reaction successfully but also to understand the underlying chemical principles that govern its outcome.
Introduction: The Synthetic Challenge
The synthesis of this compound typically proceeds via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In this specific case, the sodium or potassium salt of 4-fluorophenol acts as the nucleophile, attacking the electrophilic carbon of 4-(chloromethyl)piperidine. While seemingly straightforward, this reaction is subject to several competing pathways and potential pitfalls that can significantly impact yield and purity. This guide will address these challenges in a practical, question-and-answer format.
Reaction Overview: The Williamson Ether Synthesis
The core transformation is the formation of an ether linkage between 4-fluorophenol and the 4-(chloromethyl)piperidine moiety. The reaction is an SN2 (bimolecular nucleophilic substitution) process.[1]
Sources
Technical Support Center: Purification of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
As a Senior Application Scientist, I've designed this Technical Support Center to provide practical, in-depth guidance on the purification of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride. This resource moves beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and ensure the highest purity for your research and development needs.
This guide is structured to address your needs, from foundational questions to complex troubleshooting scenarios.
Sections:
-
Frequently Asked Questions (FAQs): Core knowledge about the compound and standard purification approaches.
-
Purification Strategy Workflow: A decision-making diagram to help you choose the right technique.
-
In-Depth Experimental Protocols: Detailed, step-by-step instructions for primary purification methods.
-
Troubleshooting Guide: A problem-solving section for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a solid. While specific data for this exact compound is not widely published, related piperidine hydrochloride salts are generally crystalline solids with melting points that can range from moderate to high, often above 150°C. For instance, the similar compound 4-(4-fluorophenoxy)piperidine hydrochloride has a reported melting point of 159-161°C[1]. A sharp melting point range (e.g., 0.5-1.0°C) is a good indicator of high purity[2].
Q2: What are the most common impurities I should be aware of?
Impurities in drug substances can arise from various sources during synthesis, including starting materials, intermediates, and side reactions[3]. For this compound, potential impurities could include:
-
Unreacted Starting Materials: Residual piperidine or fluorophenoxy precursors.
-
De-halogenated Byproducts: Compounds where the fluorine atom has been replaced by hydrogen, which can sometimes occur during catalytic hydrogenation steps if a pyridine precursor is used[4][5].
-
Oxidation Products: Piperidine rings can be susceptible to oxidation, leading to colored impurities, especially upon exposure to air and light[6].
-
Solvent Adducts: Trapped residual solvents from the reaction or a previous purification step.
Q3: Which purification techniques are most effective for this compound?
As a hydrochloride salt, the compound is ionic and generally possesses good crystallinity. The most common and effective purification methods are:
-
Recrystallization: This is the preferred method for final purification, especially for removing minor impurities from a compound that is already relatively pure (>90%). It relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures[7].
-
Column Chromatography: While effective, chromatography on silica gel is more commonly performed on the free base form of the amine rather than the hydrochloride salt. The high polarity of the salt can cause it to streak or stick to the silica column. If chromatography is necessary, it is often best to first neutralize the salt, purify the free base, and then reform the hydrochloride salt.
-
Acid-Base Extraction: This can be a powerful technique to separate the basic piperidine compound from non-basic impurities. The crude material can be dissolved in an organic solvent and washed with a dilute acid, which protonates the piperidine and pulls it into the aqueous layer, leaving non-basic impurities behind. The piperidine can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent[6].
Q4: How do I choose the right solvent for recrystallization?
The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For amine hydrochloride salts, polar protic solvents like ethanol, methanol, or isopropanol are often good choices. An anti-solvent (a solvent in which the compound is poorly soluble) like diethyl ether or ethyl acetate is frequently added to induce crystallization[8][9]. A good practice is to test solubility in a range of solvents on a small scale before committing to a bulk purification.
Purification Strategy Workflow
Choosing the correct purification path is critical for efficiency and yield. This workflow helps guide your decision based on the initial purity of your crude product.
Sources
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- 5. Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. prepchem.com [prepchem.com]
Technical Support Center: 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Welcome to the dedicated technical support guide for 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. By understanding its potential liabilities, you can proactively mitigate degradation, ensuring the reliability and reproducibility of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the handling and stability of this compound.
Q1: What is the ideal storage condition for this compound?
A1: To ensure long-term stability, the compound should be stored as a solid in a cool, dry, and well-ventilated area, protected from light.[1] Containers must be kept tightly sealed to prevent moisture absorption and atmospheric contamination. For solutions, preparation should be fresh, and storage should be short-term at 2-8°C, unless stability in a specific solvent has been validated.
Q2: I observe a change in the color or physical appearance of the solid compound. What does this indicate?
A2: Any change in the physical appearance, such as discoloration (e.g., yellowing) or clumping, can be an indicator of degradation or moisture uptake. This warrants an immediate purity check using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before further use.
Q3: Is this compound sensitive to light?
A3: While specific photostability data for this exact molecule is not extensively published, many amine-containing compounds and aromatic ethers can be sensitive to light, particularly UV radiation. Photodegradation can initiate radical reactions, leading to a complex mixture of degradants.[2] Therefore, as a best practice, always store the compound in amber vials or in a dark environment.
Q4: Can I use this compound in acidic or basic solutions?
A4: Caution is strongly advised. The ether linkage in the molecule is potentially susceptible to acid-catalyzed hydrolysis.[3] Strong bases may deprotonate the piperidinium hydrochloride to the free base, which can be more susceptible to oxidation. The stability in your specific acidic or basic medium should be experimentally verified if the solution needs to be stored for any length of time.
Q5: What are the primary functional groups that might be involved in degradation?
A5: The molecule has two primary areas of potential instability: the piperidine ring and the aryl ether linkage. The secondary amine of the piperidine ring is susceptible to oxidation, while the ether bond may be vulnerable to hydrolysis, particularly under acidic conditions.
Section 2: Troubleshooting Guide for Unexpected Experimental Results
This section provides a systematic approach to troubleshoot common issues that may arise from compound degradation.
| Observed Issue | Potential Root Cause (Degradation-Related) | Recommended Action & Investigation |
| Loss of Potency / Inconsistent Assay Results | The concentration of the active parent compound has decreased due to degradation. | 1. Verify Purity: Analyze the stock material and working solutions using a validated stability-indicating HPLC method to quantify the parent compound.[4]2. Review Solution Prep/Storage: Were solutions freshly prepared? Were they stored at the correct temperature and protected from light?3. Check pH: Measure the pH of your experimental medium. Extreme pH values could be accelerating degradation. |
| Appearance of New, Unidentified Peaks in Chromatography (HPLC, LC-MS) | Formation of degradation products. | 1. Conduct Forced Degradation: Intentionally stress the compound under acidic, basic, oxidative, thermal, and photolytic conditions to generate potential degradants.[5][6] This helps in identifying the unknown peaks in your experimental samples.2. Characterize Degradants: Use LC-MS/MS to obtain mass data on the new peaks to help elucidate their structures. Common degradants may include the hydrolyzed ether products or oxidized forms of the piperidine ring. |
| Precipitate Formation in Solution | A degradation product with lower solubility in the chosen solvent system may have formed. | 1. Isolate & Analyze Precipitate: If possible, isolate the precipitate and analyze it using techniques like NMR or Mass Spectrometry.2. Solubility Profile: The formation of a different chemical entity (degradant) means the original solubility data may no longer apply. Assess the solubility of potential degradation products. |
| Shift in pH of Unbuffered Solutions | Degradation may yield acidic or basic byproducts, altering the solution's pH over time. | 1. Monitor pH: Track the pH of your stock or working solutions over a time course.2. Identify Degradants: Acidic byproducts could result from oxidative degradation pathways. |
Section 3: Proactive Stability Management & Protocols
Adopting best practices is crucial for preventing degradation. This section outlines key protocols and the scientific rationale behind them.
Proper Storage and Handling Protocol
-
Solid Compound Storage:
-
Store at recommended temperatures (typically cool, 2-8°C for long-term storage) in a desiccator to minimize moisture.
-
Use opaque or amber containers to protect from light.
-
Always blanket with an inert gas like argon or nitrogen before sealing if the container will be opened multiple times. This displaces oxygen and moisture.
-
-
Solution Preparation and Storage:
-
Solvent Selection: Use high-purity, anhydrous solvents. Avoid solvents containing peroxides (e.g., aged ethers like THF or dioxane) unless they have been freshly purified.
-
Fresh is Best: Prepare solutions immediately before use whenever possible.
-
Buffering: If the experimental protocol allows, use a buffered solution (ideally near neutral pH) to prevent pH shifts that could catalyze hydrolysis.
-
Short-Term Storage: If temporary storage is unavoidable, store solutions at 2-8°C in tightly sealed vials, protected from light. Conduct a preliminary stability test over 24-48 hours to ensure no significant degradation occurs in your specific solvent.
-
Potential Degradation Pathways
Understanding the likely chemical transformations is key to preventing them. Based on the structure of this compound and data from analogous compounds, two primary degradation pathways should be considered.[3][7][8]
Caption: Potential degradation pathways of this compound.
-
Pathway A: Ether Hydrolysis: This is a significant concern, especially under acidic conditions. The ether linkage can be cleaved to yield 4-(hydroxymethyl)piperidine and 4-fluorophenol.[3] This pathway is highly relevant for experiments conducted in low pH buffers or during formulation with acidic excipients.
-
Pathway B: Oxidation: The secondary amine of the piperidine ring is a prime target for oxidation.[7][8] This can lead to the formation of the corresponding N-oxide or, through abstraction of a hydrogen atom from a carbon adjacent to the nitrogen, an imine intermediate (a tetrahydropyridine derivative).[7][9] This process can be accelerated by the presence of atmospheric oxygen, trace metal ions, or oxidizing agents.
Protocol: Performing a Forced Degradation Study
To proactively identify potential degradants and establish a stability-indicating analytical method, a forced degradation study is indispensable.
Objective: To intentionally degrade the compound under controlled stress conditions to predict and identify likely degradation products.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water mixture) at a known concentration (e.g., 1 mg/mL).
-
Application of Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24-48 hours.
-
Oxidation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 8-24 hours.
-
Thermal Degradation: Store both solid compound and a solution sample in an oven at a high temperature (e.g., 80°C) for 48-72 hours.
-
Photolytic Degradation: Expose solid compound and a solution sample to light in a photostability chamber (ICH Q1B guidelines).
-
-
Sample Analysis:
-
At designated time points, withdraw samples.
-
Neutralize the acid and base-stressed samples before analysis.
-
Analyze all stressed samples, along with an unstressed control, using an HPLC-UV/DAD method. An LC-MS method is highly recommended for peak identification.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Ensure the analytical method provides baseline separation between the parent peak and all major degradation peaks. This confirms the method is "stability-indicating."
-
Caption: Workflow for a forced degradation study.
References
-
Hays, S.J., Malone, T.C., & Johnson, G. (1991). Synthesis of cis-4-(Phosphonooxy)-2-piperidinecarboxylic Acid, an N-Methyl-D-aspartate Antagonist. J. Org. Chem., 56, 4084-4086. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2017). ResearchGate. [Link]
-
Glasius, M., et al. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. ACS Earth and Space Chemistry. [Link]
-
Al-Odaini, N. A., et al. (2020). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. MDPI. [Link]
-
Li, J., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science. [Link]
-
Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. (2014). Der Pharma Chemica. [Link]
-
Munigela, N., et al. (2008). Spectral Characterization of Degradation Impurities of Paroxetine Hydrochloride Hemihydrate. Scientia Pharmaceutica. [Link]
-
ChemPlayer. (2023). [ChemPlayer Reupload]Piperine hydrolysis to piperinic acid and piperidine. YouTube. [Link]
-
Thermal degradation of piperazine and its structural analogs. (2011). ResearchGate. [Link]
-
Photocatalytic degradation of the antidepressant drug Paroxetine using TiO2 P-25 under lab and pilot scales in aqueous substrates. (2022). OAE Publishing Inc. [Link]
-
4-(4-Fluorophenyl)-3-hydroxymethyl-1-methylpiperidine. PubChem. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (2013). United Nations Office on Drugs and Crime. [Link]
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica. [Link]
-
Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures. (2000). Applied and Environmental Microbiology. [Link]
-
Paroxetine impurities: An overview. LGC Standards. [Link]
- Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
-
An Investigation into the Dehydration Behavior of Paroxetine HCl Form I Using a Combination of Thermal and Diffraction Methods. (2014). ACS Publications. [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules. [Link]
-
An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. (2023). ACG Publications. [Link]
-
Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. (2009). The University of Texas at Austin. [Link]
-
Cleavage of aryl–ether bonds in lignin model compounds using a Co–Zn-beta catalyst. (2021). Royal Society of Chemistry. [Link]
-
Photodegradation of Paroxetine showing degradation products. ResearchGate. [Link]
- Method for producing new piperidine derivatives and their salts.
-
Discovery and pharmacological characterization of aryl piperazine and piperidine ethers as dual acting norepinephrine reuptake inhibitors and 5-HT1A partial agonists. (2009). Bioorganic & Medicinal Chemistry Letters. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. (2020). White Rose Research Online. [Link]
-
SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. (2018). Rasayan Journal of Chemistry. [Link]
-
Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. (2020). ResearchGate. [Link]
-
4-(3-fluorophenoxy)piperidine hydrochloride. PubChemLite. [Link]
-
Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. (2023). Elsevier. [Link]
-
Piperidine from the hydrolysis of piperine. (2018). Sciencemadness.org. [Link]
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4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride storage and handling best practices
Welcome to the technical support center for 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, as well as to offer troubleshooting for common experimental challenges. The information herein is curated to ensure scientific integrity and is based on established principles of chemical safety and laboratory practice.
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: How should I properly store unopened this compound?
A1: Unopened containers of this compound should be stored in a cool, dry, and well-ventilated area.[1][2] It is crucial to protect the compound from environmental extremes.[1][2] The container should be kept tightly sealed to prevent moisture absorption, as hydrochloride salts can be hygroscopic.[1] Store away from incompatible materials, such as strong oxidizing agents, acids, and bases.[2][3]
Q2: What are the signs of degradation, and what is the expected shelf-life?
Q3: Once I prepare a stock solution, how should it be stored and for how long is it stable?
A3: The stability of stock solutions is highly dependent on the solvent used and the storage conditions. For many organic compounds, storage at -20°C or -80°C in small, single-use aliquots is recommended to minimize freeze-thaw cycles. The stability of this compound in solution has not been extensively reported. Therefore, it is advisable to prepare fresh solutions for each experiment or to conduct a small-scale stability study if long-term storage is necessary. This can be done by comparing the performance of a freshly prepared solution with an aged one in a sensitive assay.
Handling and Safety
Q4: What are the primary hazards associated with this compound?
A4: Based on data for similar piperidine derivatives, this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[1][4] It is harmful if swallowed.[1] As a powdered substance, inhalation of dust should be avoided.[1][5]
Q5: What personal protective equipment (PPE) is required when handling this compound?
A5: When handling this compound, appropriate PPE is essential. This includes:
-
Eye Protection: Safety glasses with side shields or goggles.[6]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Body Protection: A lab coat and appropriate street clothing (long pants, closed-toe shoes).[6]
-
Respiratory Protection: If working outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator is recommended.[1]
Q6: What is the correct procedure for weighing this powdered compound?
A6: To minimize exposure and contamination, follow these steps for weighing:
-
Whenever possible, weigh the powder inside a chemical fume hood.[5][6]
-
Use an anti-static gun or weigh boat to prevent the powder from scattering due to static electricity.[6][7]
-
If a fume hood is not available for weighing, tare a lidded container on the balance, add the powder to the container inside a fume hood, close the lid, and then weigh the container on the balance.[6][7]
-
Clean the balance and surrounding area with a wet wipe or a HEPA vacuum after use; never dry sweep.[5][6]
Troubleshooting Guides
Solubility Issues
Scenario 1: My this compound is not dissolving in my chosen solvent.
-
Initial Assessment: First, confirm the identity and purity of your compound if possible. Impurities can significantly impact solubility. While specific solubility data for this compound is limited, hydrochloride salts of organic amines often have good solubility in aqueous solutions and polar organic solvents.
-
Troubleshooting Steps:
-
Solvent Selection: If you are using a non-polar solvent, consider switching to a more polar one. For hydrochloride salts, dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are common choices for creating stock solutions in biological research.[8][9] Water or aqueous buffers are also often suitable.[10]
-
Gentle Heating: Gently warming the solution (e.g., in a 37°C water bath) can aid dissolution. However, be cautious as excessive heat may degrade the compound.
-
Sonication: Using an ultrasonic bath can help to break up clumps and increase the rate of dissolution.
-
pH Adjustment: For hydrochloride salts, solubility in aqueous solutions can sometimes be improved by adjusting the pH. However, be mindful that changing the pH may affect the stability and activity of the compound.
-
-
Causality Explanation: The solubility of a compound is determined by its molecular structure and the properties of the solvent. "Like dissolves like" is a fundamental principle; polar compounds tend to dissolve in polar solvents. As a hydrochloride salt, this compound is ionic and therefore more likely to be soluble in polar solvents.
Experimental Inconsistency
Scenario 2: I am observing variable results in my experiments using this compound.
-
Initial Assessment: Inconsistent results can stem from several factors, including compound degradation, inaccurate solution concentrations, or variations in experimental conditions.
-
Troubleshooting Workflow:
-
Detailed Steps:
-
Stock Solution: Review your procedure for preparing the stock solution. Ensure the compound was fully dissolved and the calculations for concentration are correct. As mentioned, storing stock solutions in single-use aliquots at low temperatures is recommended.
-
Compound Stability: If the stock solution has been stored for an extended period or subjected to multiple freeze-thaw cycles, the compound may have degraded. Prepare a fresh stock solution and compare its performance to the old one.
-
Experimental Protocol: Ensure all steps of your experimental protocol are being followed consistently. Small variations in incubation times, temperatures, or reagent concentrations can lead to significant differences in results.
-
Purity: If possible, verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS. [11]
-
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇ClFNO | PubChem |
| Molecular Weight | 245.7 g/mol | PubChem |
| Melting Point | 159-161 °C | Echemi [1] |
| Boiling Point | 326.1°C at 760 mmHg | Echemi [1] |
| Flash Point | 151°C | Echemi [1] |
Note: Some data is for the closely related 4-(4-fluorophenoxy)piperidine hydrochloride, as specific data for the title compound is limited.
Disposal Procedures
Q7: How should I dispose of unused this compound and its containers?
A7: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
-
Unused Compound: Collect the solid waste in a clearly labeled, sealed container. [1]* Contaminated Materials: Disposable items such as gloves, weigh paper, and pipette tips that have come into contact with the compound should be placed in a designated hazardous waste container.
-
Empty Containers: Triple rinse empty containers with a suitable solvent. The rinsate should be collected as hazardous waste. Puncture the container to prevent reuse before disposal. [12]* Consult your institution's Environmental Health and Safety (EHS) office for specific disposal guidelines. [7]
References
-
Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). Duke University Occupational and Environmental Safety Office.[Link]
-
Weighing Hazardous Powders in the Laboratory. University of California, Santa Barbara Environmental Health & Safety.[Link]
-
This compound. PubChem, National Center for Biotechnology Information.[Link]
-
Safe Handling and Storage of Chemicals. University of Colorado Boulder Environmental Health & Safety.[Link]
-
Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed, National Center for Biotechnology Information.[Link]
-
Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central, National Center for Biotechnology Information.[Link]
-
My compounds are sparingly soluble DMF and DMSO so How can I get NMR of these compounds? ResearchGate.[Link]
-
What solvents are DMSO/DMF miscible with? : r/OrganicChemistry. Reddit.[Link]
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- 12. This compound | C12H17ClFNO | CID 17202828 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Piperidine Derivatives Bioavailability Enhancement
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth, actionable guidance on overcoming the common yet significant challenge of poor in vivo bioavailability in piperidine-containing compounds. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments, blending foundational theory with practical, field-proven troubleshooting strategies.
Section 1: Foundational Challenges & Initial Assessment (FAQs)
This section addresses the fundamental reasons behind the low bioavailability often observed with piperidine derivatives and outlines the critical first steps in characterizing the problem.
Q1: What are the primary reasons piperidine derivatives often exhibit poor oral bioavailability?
A1: The poor oral bioavailability of many piperidine derivatives is typically not due to a single factor but a combination of physicochemical and metabolic challenges. The piperidine ring, a saturated heterocycle, imparts a basic character to the molecule (pKa of piperidine is ~11.2)[1]. This leads to several downstream consequences:
-
pH-Dependent Solubility: As weak bases, these compounds are generally ionized and soluble in the acidic environment of the stomach (pH 1-2.5). However, upon entering the higher pH of the small intestine (pH 6-7.5), where most drug absorption occurs, they convert to their less soluble, neutral form, which can lead to precipitation and reduced absorption.[2][3]
-
High First-Pass Metabolism: The piperidine ring and its substituents are susceptible to extensive metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4, in the gut wall and liver.[4][5] Common metabolic pathways include N-dealkylation, C-hydroxylation, and subsequent oxidation, which significantly reduce the amount of active drug reaching systemic circulation.[4][5]
-
Variable Permeability: While the neutral form is required for passive diffusion across the lipid-rich intestinal membrane, excessive lipophilicity can lead to poor aqueous solubility, while high polarity can hinder membrane permeation.[6][7] Achieving the right balance (LogP) is critical.
-
Efflux Transporter Substrates: Some derivatives can be recognized and actively pumped out of intestinal cells by efflux transporters like P-glycoprotein (P-gp), further limiting net absorption.[8]
Q2: My piperidine derivative has poor in vivo exposure. What are the first physicochemical properties I should assess to diagnose the problem?
A2: A systematic initial assessment is crucial to identify the rate-limiting step. Before proceeding to complex formulations, you must characterize the following intrinsic properties:
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility at different pH values mimicking the gastrointestinal tract (e.g., pH 1.2, 4.5, and 6.8). A significant drop in solubility at pH 6.8 strongly suggests that dissolution in the intestine is a primary hurdle.
-
Lipophilicity (LogP/LogD): The LogP (partition coefficient) or LogD (distribution coefficient at a specific pH) is a key indicator of permeability. A LogP between 1 and 3 is often considered optimal for passive transcellular absorption. Very high LogP (>5) can lead to poor solubility and sequestration in lipid bilayers, while very low LogP (<0) can hinder membrane crossing.
-
Permeability (e.g., PAMPA or Caco-2): An in vitro permeability assay is essential. The Parallel Artificial Membrane Permeability Assay (PAMPA) assesses passive diffusion, while Caco-2 cell assays can evaluate both passive permeability and the involvement of active transport (efflux). Low permeability in these assays points to absorption, not just dissolution, as a key issue.
-
Solid-State Properties: Characterize the solid form using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Understanding if your compound is crystalline, amorphous, or exists in multiple polymorphic forms is vital, as this dramatically affects dissolution rate and stability.[9]
This initial data set will classify your compound's primary challenge, as illustrated in the workflow below.
Section 2: Chemical Modification & Pre-Formulation Strategies
If initial assessment points to intrinsic issues with the molecule itself, chemical modifications or simple pre-formulation techniques can offer a powerful solution.
Q3: My compound's solubility is extremely low at intestinal pH. How can salt formation help, and how do I select the right counter-ion?
A3: For ionizable basic compounds like piperidine derivatives, salt formation is often the most effective and straightforward strategy to enhance both solubility and dissolution rate.[10][11] By converting the free base into a salt, you create a more polar, water-soluble species. When the salt particle dissolves, it temporarily lowers the pH of the diffusion layer around the particle, allowing the drug to remain in its soluble, ionized form longer before potentially precipitating at the bulk intestinal pH.[12]
Selecting the right counter-ion is a critical, multi-parameter decision:
| Counter-ion Type | Examples | Pros | Cons | Best For... |
| Strong Mineral Acids | Hydrochloride (HCl), Sulfate (H₂SO₄) | High solubility increase, well-established regulatory path.[10] | Can be highly acidic, potentially hygroscopic, may lead to common ion effect. | Compounds needing a significant solubility boost where hygroscopicity is manageable. |
| Simple Organic Acids | Mesylate, Tosylate, Maleate | Good solubility enhancement, crystalline and stable salts are common. | Potential for toxicity with some counter-ions (e.g., maleate). | Creating stable, crystalline salt forms with improved physicochemical properties. |
| Complex Organic Acids | Citrate, Tartrate | Can form multiple salt stoichiometries, potentially less hygroscopic. | Can be more difficult to crystallize, may have lower solubility enhancement than HCl salts. | When hygroscopicity is a major concern and moderate solubility improvement is sufficient. |
Troubleshooting Protocol: Salt Screen A salt screening study is essential. A typical workflow involves reacting the free base with a library of pharmaceutically acceptable acids and analyzing the resulting solids for crystallinity, solubility, stability, and hygroscopicity.
Q4: My compound is not solubility-limited but is subject to very high first-pass metabolism. What are my options?
A4: When high first-pass metabolism is the primary barrier, formulation changes may have a limited effect. The focus must shift to protecting the molecule from metabolic enzymes.
-
Prodrug Approach: This is a highly effective strategy.[13][14] A prodrug is a chemically modified, inactive version of the drug that is designed to be cleaved in vivo to release the active parent compound. For piperidine derivatives, you can mask the metabolically labile sites.
-
Masking the Piperidine Nitrogen: If N-dealkylation is the main metabolic route, you can attach a promoiety to the nitrogen (e.g., an amino acid via an amide bond). This prodrug may be absorbed via peptide transporters (like PEPT1) and then cleaved by esterases or amidases in the blood or target tissue.[15]
-
Masking Hydroxylation Sites: If a specific carbon on the ring is a metabolic "hotspot" for hydroxylation, you can attach a promoiety like a phosphate or carbonate ester. This not only blocks metabolism but can dramatically increase aqueous solubility.[15]
-
-
Co-administration with a Metabolic Inhibitor: Co-dosing your compound with an inhibitor of relevant CYP enzymes can increase its bioavailability. Piperine (from black pepper), for example, is a known inhibitor of drug metabolism and has been shown to enhance the bioavailability of various drugs.[16] This approach is useful for preclinical studies but can be complex to manage clinically due to potential drug-drug interactions.
Section 3: Advanced Formulation Troubleshooting
When simple modifications are insufficient, advanced formulation strategies that alter the drug's state in the dosage form are required.
Q5: I developed an Amorphous Solid Dispersion (ASD) for my piperidine derivative, but it's physically unstable and recrystallizes over time. What should I do?
A5: Amorphous solid dispersions (ASDs) are a powerful tool for enhancing the solubility of poorly soluble drugs by converting the crystalline drug into a higher-energy amorphous form stabilized within a polymer matrix.[9][17] However, physical instability is the primary failure mode.[17]
Troubleshooting Steps for ASD Instability:
-
Check Drug-Polymer Miscibility: The drug must be miscible in the polymer to form a stable, single-phase system. If the drug loading is too high, it will phase-separate into drug-rich domains that are prone to crystallization.[17]
-
Solution: Reduce the drug loading. Screen different polymers (e.g., PVP, HPMCAS, Soluplus®) to find one with better miscibility, which can be predicted using solubility parameter calculations or confirmed with DSC (looking for a single glass transition temperature, Tg).
-
-
Increase the Glass Transition Temperature (Tg): A higher Tg of the dispersion makes the system less mobile and reduces the likelihood of molecules organizing into a crystal lattice.
-
Solution: Select a polymer with a higher intrinsic Tg. Ensure residual solvent from the manufacturing process (e.g., spray drying) is minimized, as solvents act as plasticizers and lower the Tg.
-
-
Evaluate Environmental Factors: Amorphous systems are highly sensitive to temperature and humidity. Water absorbed from the environment can act as a plasticizer, lowering the Tg and inducing crystallization.[17]
-
Solution: Store the ASD under dry conditions (e.g., in a desiccator or with desiccant pouches). Consider using a less hygroscopic polymer.
-
Experimental Protocol: Quick Stability Check for ASDs
-
Prepare your ASD via spray drying or hot-melt extrusion.
-
Divide the sample into three portions.
-
Store each portion under different accelerated stability conditions:
-
Condition A: 40°C / 75% Relative Humidity (RH)
-
Condition B: 25°C / 60% RH (Control)
-
Condition C: 60°C / Ambient RH
-
-
Analyze the samples by XRPD at T=0 and after 1, 2, and 4 weeks.
-
The appearance of sharp peaks in the diffractogram indicates crystallization. This allows you to quickly identify formulations that are sensitive to heat or humidity.
Q6: When should I consider using a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS)?
A6: Lipid-based formulations are an excellent choice, particularly for highly lipophilic (high LogP) piperidine derivatives where solubility is the main barrier.[18][19] A SEDDS is an isotropic mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium like gastrointestinal fluids.[20]
Consider a SEDDS when:
-
Your compound is highly lipophilic (LogP > 4): Such compounds readily dissolve in the oil phase of the formulation.
-
You need to bypass dissolution as the rate-limiting step: The drug is already dissolved in the formulation, so it is presented to the gut wall in a solubilized state, maximizing the concentration gradient for absorption.[19]
-
Your compound may be a substrate for P-gp efflux: Some surfactants used in SEDDS (e.g., Cremophor®, Tween®) can inhibit P-gp, thereby increasing intestinal absorption.
-
You want to enhance lymphatic transport: For very lipophilic drugs, lipid formulations can promote absorption into the lymphatic system, bypassing the liver and reducing first-pass metabolism.[18]
Troubleshooting SEDDS Performance:
-
Issue: The formulation doesn't emulsify well or forms large droplets.
-
Cause: The surfactant-to-oil ratio may be incorrect, or the components are not well-matched (check HLB values).
-
Solution: Screen different surfactants and co-surfactants. Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that lead to spontaneous and fine emulsification.
-
-
Issue: The drug precipitates out of the emulsion upon dilution.
-
Cause: The drug concentration exceeds its solubility in the dispersed oil droplets. The polymer in the formulation may not be sufficient to prevent precipitation.
-
Solution: Reduce the drug loading in the formulation. Incorporate a hydrophilic polymer (e.g., HPMC) into the formulation, which can help maintain supersaturation and prevent precipitation upon dispersion.[21]
-
Section 4: In Vivo & Preclinical Troubleshooting
Q7: My in vivo pharmacokinetic (PK) data shows extremely high inter-subject variability. What are the likely causes and how can I mitigate this?
A7: High inter-individual variability is a common problem for orally administered drugs with bioavailability challenges and can make it difficult to establish a clear dose-response relationship.[22][23]
Potential Root Causes & Mitigation Strategies:
| Root Cause | Explanation | Mitigation Strategy |
| pH-Dependent Solubility | Small differences in individual gastric or intestinal pH can lead to large differences in dissolution and absorption for a drug whose solubility is on a steep part of the pH-solubility curve.[2][3] | Develop a formulation that controls the micro-environment pH (e.g., by including acidic or basic excipients) or use a formulation (like a SEDDS or ASD) that makes absorption less dependent on intrinsic dissolution.[24] |
| Food Effects | The presence of food can alter gastric emptying time, GI fluid secretion (bile salts), and pH, leading to either increased or decreased absorption depending on the drug's properties. | Conduct PK studies in both fasted and fed states to characterize the food effect. A lipid-based formulation can sometimes reduce the variability between fed and fasted states. |
| Genetic Polymorphisms in CYP Enzymes | Individuals have different levels of metabolic enzyme activity (e.g., CYP3A4 "poor" vs. "extensive" metabolizers), causing large differences in first-pass metabolism.[23] | While you cannot change genetics, recognizing this as a cause is important. A prodrug strategy that shifts metabolism to a more common enzyme (like an esterase) can sometimes reduce this variability. |
| Formulation Performance | An unstable or poorly optimized formulation (e.g., an ASD that crystallizes or a SEDDS that emulsifies inconsistently) will lead to erratic performance.[2] | Ensure the formulation is robust and physically stable under relevant storage and in vivo conditions. Perform rigorous in vitro dissolution/dispersion testing to confirm consistent performance. |
References
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Augustijns, P., & Brewster, M. E. (2005). Strategies to improve oral drug bioavailability. Expert Opinion on Drug Delivery, 2(3), 419-433. [Link]
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Lenz, E., et al. (2018). On the role of salt formation and structural similarity of co-formers in co-amorphous drug delivery systems. International Journal of Pharmaceutics, 536(1), 159-167. [Link]
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Li, Y., et al. (2024). Prioritizing oral bioavailability in drug development strategies. Expert Opinion on Drug Discovery. [Link]
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Scilit. (n.d.). Strategies to improve oral drug bioavailability. Scilit. [Link]
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ResearchGate. (n.d.). Strategies to improve oral bioavailability. ResearchGate. [Link]
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Khajuria, A., et al. (2002). Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer. Indian Journal of Experimental Biology, 40(5), 577-581. [Link]
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JoVE. (n.d.). Bioavailability Enhancement: Drug Permeability Enhancement. Journal of Visualized Experiments. [Link]
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ResearchGate. (2021). Metabolic pathways of piperine identified after in vivo experiments with rats. ResearchGate. [Link]
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RSC Publishing. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Molecular BioSystems, 7(6), 2097-2106. [Link]
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PubMed. (2025). Piperine and its nanoformulations: A mechanistic review of their anti-cancer activities. PubMed. [Link]
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ResearchGate. (n.d.). Permeability characteristics of piperine on oral absorption - An active alkaloid from peppers and a bioavailability enhancer. ResearchGate. [Link]
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Semantic Scholar. (n.d.). Salt formation to improve drug solubility. Semantic Scholar. [Link]
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ResearchGate. (n.d.). Role of Salt Selection in Drug Discovery and Development. ResearchGate. [Link]
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Springer. (n.d.). Prodrug Approaches to Enhancing the Oral Delivery of Poorly Permeable Drugs. SpringerLink. [Link]
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Patsnap. (n.d.). How are chemical structures modified to improve bioavailability?. Patsnap Synapse. [Link]
-
ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
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ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. [Link]
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PubMed Central. (2012). Method of variability optimization in pharmacokinetic data analysis. Pharmacological Reports. [Link]
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PubMed. (2009). Prodrug approaches for enhancing the bioavailability of drugs with low solubility. PubMed. [Link]
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Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
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Wiley Online Library. (2009). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Chemistry & Biodiversity. [Link]
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MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]
-
PubChem. (n.d.). Piperidine. PubChem. [Link]
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National Institutes of Health. (2020). Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. Journal of Drug Delivery Science and Technology. [Link]
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ACS Publications. (2017). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. Molecular Pharmaceutics. [Link]
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American Pharmaceutical Review. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]
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PubMed. (2017). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. PubMed. [Link]
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National Institutes of Health. (2020). Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. Molecules. [Link]
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Pharmacokinetic Variability. (n.d.). Pharmacokinetic Variability. [Link]
-
Aragen. (2024). Amorphous Solid Dispersion — An Ideal Formulation Approach to Improve Developability. Aragen. [Link]
-
ResearchGate. (n.d.). Formulation strategies to improve the bioavailability of poorly absorbed drugs. ResearchGate. [Link]
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National Institutes of Health. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics. [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. [Link]
-
Serán BioScience. (n.d.). Amorphous Solid Dispersion Speciation - Impact of Polymer Chemistry & Drug Properties. Serán BioScience. [Link]
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World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]
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Semantic Scholar. (n.d.). High Variability in Drug Pharmacokinetics Complicates Determination of Bioequivalence: Experience with Verapamil. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Phencyclidine. Wikipedia. [Link]
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MDPI. (2024). Amorphous Polymer–Phospholipid Solid Dispersions for the Co-Delivery of Curcumin and Piperine Prepared via Hot-Melt Extrusion. Pharmaceutics. [Link]
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International Journal of Novel Research and Development. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]
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MDPI. (2024). Nanoformulations in Pharmaceutical and Biomedical Applications: Green Perspectives. International Journal of Molecular Sciences. [Link]
-
National Institutes of Health. (2018). Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies. Acta Pharmaceutica Sinica B. [Link]
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National Institutes of Health. (2017). Applications of nanoparticle systems in drug delivery technology. Saudi Pharmaceutical Journal. [Link]
-
MDPI. (2024). Transforming Medicine: Cutting-Edge Applications of Nanoscale Materials in Drug Delivery. Medicina. [Link]
-
ResearchGate. (n.d.). A Systematic Review of Piperine as a Bioavailability Enhancer. ResearchGate. [Link]
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Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-Substituted Piperidines
Welcome to the Technical Support Center for the synthesis of 4-substituted piperidines. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges that lead to low yields in these critical synthetic processes. The piperidine moiety is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals, making the efficient synthesis of its derivatives paramount.[1][2] This resource provides in-depth, experience-driven insights and actionable troubleshooting strategies in a user-friendly question-and-answer format.
Section 1: Frequently Asked Questions (FAQs) - Initial Diagnosis
This section addresses common preliminary issues that can significantly impact your reaction's success.
Q1: My reaction yield is unexpectedly low. Where should I start my investigation?
A1: Before delving into complex mechanistic problems, always begin with the fundamentals. The quality of your starting materials is a critical, yet often overlooked, factor.[3] Impurities in reactants or solvents can poison catalysts, participate in side reactions, or alter the reaction kinetics.[4]
-
Actionable Advice:
-
Verify Starting Material Purity: Re-purify your starting materials if their purity is questionable. For example, piperidine itself can oxidize and absorb atmospheric carbon dioxide, forming colored impurities or carbonate salts that can interfere with the reaction.[5][6] Distillation is an effective purification method for liquid starting materials.[5]
-
Solvent Quality: Ensure you are using dry, high-purity solvents, especially for moisture-sensitive reactions like those involving organometallics or strong bases.
-
Inert Atmosphere: For reactions sensitive to oxygen or moisture, ensure your inert gas (Nitrogen or Argon) setup is functioning correctly.
-
Q2: I'm observing multiple spots on my TLC plate that are difficult to characterize. What could be the issue?
A2: The formation of multiple, often inseparable, byproducts is a common symptom of several underlying problems. These can range from reaction conditions being too harsh to the inherent reactivity of your substrates.
-
Potential Causes & Solutions:
-
Over-reduction or Side Reactions: In hydrogenation reactions for creating the piperidine ring, overly harsh conditions (high temperature or pressure) can lead to unwanted side reactions.[5] Consider lowering the temperature or pressure.
-
Stereoisomers: If your molecule has multiple chiral centers, you may be forming a mixture of diastereomers, which can be difficult to separate by standard chromatography.[7] Chiral chromatography or derivatization may be necessary for separation and characterization.
-
Decomposition: Some piperidine derivatives can be unstable under acidic or basic conditions, or at elevated temperatures, leading to decomposition.[8] If you suspect this, try to perform the reaction under milder conditions and for a shorter duration.
-
Section 2: Troubleshooting Specific Synthetic Routes
This section provides detailed troubleshooting for common synthetic strategies used to produce 4-substituted piperidines.
Reductive Amination of 4-Piperidones
Reductive amination is a widely used and versatile method for synthesizing N-substituted piperidines.[9][10] However, achieving high yields can be challenging.
Q3: My reductive amination of N-Boc-4-piperidone is giving low yields. What are the likely causes?
A3: Low yields in this reaction often stem from issues with imine/enamine formation or the reduction step.
-
Causality and Solutions:
-
Inefficient Imine/Enamine Formation: The initial condensation between the piperidone and the amine is a reversible equilibrium. To drive the reaction forward, removal of the water byproduct is crucial. This can be achieved by using a Dean-Stark trap or molecular sieves. The pH of the reaction is also critical; mildly acidic conditions (pH 4-5) are often optimal for imine formation.[11]
-
Sub-optimal Reducing Agent: The choice of reducing agent is key.
-
Sodium Borohydride (NaBH₄): This can reduce the starting ketone before imine formation, lowering the yield.[11][12] If using NaBH₄, it's best to allow sufficient time for the imine to form before adding the reducing agent.[11][12]
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ - STAB): This is a milder reducing agent that is often preferred for reductive aminations as it does not readily reduce the ketone starting material.[12]
-
Sodium Cyanoborohydride (NaBH₃CN): Another mild reducing agent that is effective under slightly acidic conditions.[11]
-
-
Steric Hindrance: If either the amine or substituents on the piperidone are sterically bulky, this can hinder the initial nucleophilic attack and subsequent cyclization. In such cases, longer reaction times, higher temperatures, or the use of a Lewis acid catalyst might be necessary to improve yields.
-
Troubleshooting Workflow for Reductive Amination
Caption: A logical workflow for troubleshooting low yields in reductive amination reactions.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful tool for constructing the piperidine ring, especially for tetrahydro-β-carboline and tetrahydroisoquinoline cores.[4][13]
Q4: I am experiencing low diastereoselectivity in my Pictet-Spengler reaction. How can I improve this?
A4: Diastereoselectivity in the Pictet-Spengler reaction is influenced by a delicate balance of kinetic and thermodynamic control.[14]
-
Factors Influencing Diastereoselectivity:
-
Reaction Temperature: Lower temperatures (e.g., 0 °C to -78 °C) generally favor the kinetically controlled product, which is often the cis isomer.[14] Higher temperatures can lead to equilibration and favor the more stable thermodynamic product, often the trans isomer.[14]
-
Acid Catalyst: The choice and concentration of the acid catalyst can impact the stereochemical outcome.[14] Experiment with different Brønsted acids (e.g., TFA, HCl) or Lewis acids (e.g., BF₃·OEt₂).[14]
-
Solvent: The polarity of the solvent can influence the transition state energies.[14] Screening solvents like dichloromethane, toluene, or acetonitrile is recommended.[14]
-
Substrate Control: The steric and electronic properties of your starting materials play a significant role.[14] The use of chiral auxiliaries can be a powerful strategy to control diastereoselectivity.
-
Q5: My Pictet-Spengler reaction is not proceeding to completion. What should I check?
A5: Incomplete conversion can be due to several factors, from catalyst deactivation to insufficient electrophilicity.
-
Potential Causes and Solutions:
-
Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate, and its formation is the driving force.[13] If your starting aldehyde or ketone is not sufficiently electrophilic, or if the amine is not sufficiently nucleophilic, iminium ion formation will be slow. Consider using a more reactive aldehyde or ketone, or a more activating acid catalyst.
-
Aromatic Ring Nucleophilicity: The cyclization step involves an electrophilic attack on the aromatic ring.[13] If the aromatic ring is electron-deficient, the reaction will be sluggish. Electron-donating groups on the aromatic ring will accelerate the reaction.
-
Harsh Conditions: While acidic conditions are necessary, overly harsh conditions (e.g., strong acid at high temperatures) can lead to decomposition of the starting materials or the product.[8]
-
Experimental Protocol: General Procedure for a Pictet-Spengler Reaction
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve the β-arylethylamine (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane).[14]
-
Aldehyde/Ketone Addition: Cool the solution to the desired temperature (e.g., 0 °C) and add the aldehyde or ketone (1.1 eq).[14]
-
Catalyst Addition: Slowly add the acid catalyst (e.g., trifluoroacetic acid, 1.2 eq) to the reaction mixture.[14]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Section 3: Purification and Analytical Challenges
Q6: I'm having difficulty purifying my 4-substituted piperidine derivative by column chromatography.
A6: Piperidines, being basic, can interact strongly with silica gel, leading to tailing and poor separation.
-
Strategies for Improved Chromatographic Purification:
-
Basified Silica Gel: Pre-treating your silica gel with a small amount of a tertiary amine (e.g., triethylamine, typically 1-2% v/v in the eluent) can neutralize the acidic sites on the silica, reducing tailing.
-
Alternative Stationary Phases: Consider using alumina (neutral or basic) or a C18 reversed-phase column, which may provide better separation for your specific compound.
-
Salt Formation and Extraction: If your product is sufficiently basic, you can perform an acid-base extraction. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous acid (e.g., 1M HCl) to extract your product into the aqueous layer as the hydrochloride salt. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified product back into an organic solvent.
-
Q7: How can I confirm the structure and purity of my final product?
A7: A combination of analytical techniques is essential for unambiguous structure elucidation and purity assessment.
-
Recommended Analytical Workflow:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the chemical structure, connectivity, and stereochemistry.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are excellent for assessing purity.[15][16] Developing a robust GC or HPLC method is crucial for quantifying impurities.[15][16][17]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups.
-
| Analytical Technique | Information Provided |
| ¹H and ¹³C NMR | Structural elucidation, stereochemistry |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS) |
| GC/HPLC | Purity assessment, quantification of impurities |
| IR Spectroscopy | Functional group identification |
References
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Piperidines Questions. ResearchGate. Available from: [Link]
-
Krasavin M. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2022;27(19):6429. Available from: [Link]
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Gassama A, Diatta A. Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie. 2015;039:31-40. Available from: [Link]
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Cox ED, Cook JM. The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews. 1995;95(6):1797-1842. Available from: [Link]
- 4-hydroxy-piperidine derivatives and their preparation. Google Patents.
-
Pictet–Spengler reaction. In: Wikipedia [Internet]. 2023. Available from: [Link]
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Preparation of Piperidines, Part 3: Substituted at Position 4. YouTube. Available from: [Link]
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Optimization of the conditions for the reaction of 1 with piperidine. ResearchGate. Available from: [Link]
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Piperidine Synthesis. DTIC. Available from: [Link]
- Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
-
A Review on Analytical Methods for Piperazine Determination. Journal of Pharmaceutical Sciences and Research. 2017;9(8):1234-1240. Available from: [Link]
-
Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems. Request PDF. Available from: [Link]
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. Available from: [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry B. 2024;7(2):163-189. Available from: [Link]
-
New modular strategy reduces piperidine synthesis steps for pharmaceuticals. The Medical News. Available from: [Link]
-
Piperidine synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. ChemMedChem. 2020;15(15):1448-1463. Available from: [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. PubMed. Available from: [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. In: ResearchGate. Available from: [Link]
-
3,5-Disubstituted Piperidine Derivatives—A Scalable Route to All Four Stereoisomers. Organic Process Research & Development. 2014;18(9):1158-1162. Available from: [Link]
- Synthesis method of N-boc-4-hydroxypiperidine. Google Patents.
-
Substituted piperidine challenge. Request PDF. Available from: [Link]
-
Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. Organic & Biomolecular Chemistry. 2005;3(18):3313-3321. Available from: [Link]
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Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications. 2023;14(1):6401. Available from: [Link]
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Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. 2022;41(2):32621-32623. Available from: [Link]
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Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]
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Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. 2017;39(05):833-841. Available from: [Link]
-
Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. PubMed. Available from: [Link]
-
Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews. 2019;119(21):11283-11339. Available from: [https://pubs.acs.org/doi/10.1021/acs.chemrev.9b002 reductive-amination-synthesis-pharmaceuticals]([Link] reductive-amination-synthesis-pharmaceuticals)
-
How to remove excess 4-amino piperidine from reaction medium? ResearchGate. Available from: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. 2021;86(1):17-30. Available from: [Link]
-
Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments. The Journal of Organic Chemistry. 2022;87(13):8498-8510. Available from: [Link]
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Technical Support Center: Optimizing CNS Penetration of 4-[(4-Fluorophenoxy)methyl]piperidine Analogs
Welcome to the technical support center for researchers engaged in the development of Central Nervous System (CNS) active agents based on the 4-[(4-Fluorophenoxy)methyl]piperidine scaffold. This guide is designed to provide practical, in-depth solutions to common challenges encountered during the optimization of blood-brain barrier (BBB) penetration for this specific chemical series. Our approach is rooted in a mechanistic understanding of physicochemical properties and their interplay with complex biological systems.
Section 1: Foundational Concepts & Initial Screening Troubleshooting
This section addresses the critical first steps in assessing a compound's potential for CNS activity. Missteps in this early phase can lead to the costly pursuit of non-viable candidates.
FAQ 1: What are the key physicochemical properties governing the CNS penetration of my piperidine analogs, and what are the ideal target ranges?
Answer: Optimizing CNS penetration is a delicate balancing act of several key physicochemical properties.[1][2] For the 4-[(4-Fluorophenoxy)methyl]piperidine scaffold, the following parameters are paramount:
-
Lipophilicity (cLogP / cLogD7.4): This measures how well your compound partitions into a lipid environment like the BBB. While higher lipophilicity can increase membrane permeability, excessive lipophilicity (cLogP > 5) often leads to increased plasma protein binding, nonspecific tissue binding, and greater vulnerability to metabolic clearance, all of which reduce the free concentration of the drug available to cross the BBB.[3][4] A parabolic relationship often exists, with optimal brain uptake seen in a moderate lipophilicity range.[3]
-
Topological Polar Surface Area (TPSA): TPSA quantifies the surface area of polar atoms (typically oxygen and nitrogen) in a molecule. It is a strong predictor of hydrogen bonding capacity.[1] To cross the lipid-like BBB, a lower TPSA is generally better.
-
Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily. While not an absolute rule, keeping the molecular weight down provides a significant advantage.[5]
-
pKa (Basicity): The piperidine nitrogen in your scaffold is basic. Its pKa determines the proportion of the molecule that is ionized (protonated) at physiological pH (7.4). The ionized form is more water-soluble but struggles to cross the BBB via passive diffusion, whereas the neutral form is more lipophilic and permeable. A pKa in the range of 7.5-10.5 is often seen in successful CNS drugs, representing a compromise between solubility and permeability.[1][6]
| Property | CNS-Optimized Target Range | Rationale for the 4-[(4-Fluorophenoxy)methyl]piperidine Scaffold |
| cLogP | 2 - 4 | Balances permeability with risks of high plasma protein binding and metabolic clearance.[5] The fluorophenoxy group contributes significantly to lipophilicity. |
| cLogD7.4 | 1 - 4 | Reflects effective lipophilicity at physiological pH, accounting for the basic piperidine nitrogen.[1] |
| TPSA | < 70 Ų | Minimizes hydrogen bonding capacity to facilitate crossing the lipidic BBB. The ether oxygen and piperidine nitrogen are key contributors.[1][6] |
| MW | < 450 Da | Increases the probability of passive diffusion across the BBB.[1][5] |
| pKa (basic) | 7.5 - 10.5 | Ensures a sufficient fraction of the neutral, more permeable species is present at physiological pH.[6] |
| H-Bond Donors | < 3 | Reduces desolvation penalty upon entering the BBB. The piperidine N-H is the primary donor. |
Troubleshooting Guide 1: My lead compound shows high target affinity but has poor permeability in the PAMPA-BBB assay. What should I investigate first?
Answer: Low permeability in a Parallel Artificial Membrane Permeability Assay (PAMPA) points to a fundamental issue with passive diffusion.[7] Since this assay models the lipid barrier of the BBB without active transporters, the problem lies squarely with your compound's physicochemical properties.[8][9]
Workflow for Troubleshooting Low PAMPA-BBB Permeability:
Initial Steps:
-
Verify Calculated Properties: Double-check your calculated TPSA and cLogP/D values. Ensure the software correctly handles the piperidine pKa.
-
Assess Solubility: Poor aqueous solubility can lead to artificially low permeability readings.[10] If the compound precipitates in the donor well, the effective concentration (C0) is lower than assumed. Consider running the assay with a co-solvent like DMSO, but be aware that high concentrations can affect the artificial membrane.[8]
-
Structural Modifications:
-
High TPSA (> 70 Ų): The primary contributors are the piperidine N-H and the ether oxygen. While the piperidine is core to the scaffold, consider if bioisosteric replacement of the ether linkage is possible without losing target affinity.
-
Low Lipophilicity (cLogP < 2): Your compound is too polar. Systematically add small lipophilic groups. Replacing the fluorine on the phenoxy ring with a chlorine or methyl group can incrementally increase lipophilicity.
-
High Lipophilicity (cLogP > 4): Your compound may be getting "stuck" in the lipid membrane.[4] Consider replacing the fluorophenyl ring with a less lipophilic heteroaromatic ring (e.g., pyridine), which can also help modulate pKa.[11]
-
Section 2: Addressing P-glycoprotein (P-gp) Efflux Liability
After clearing the initial hurdle of passive permeability, the next major barrier is active efflux, primarily mediated by P-glycoprotein (P-gp).[12] P-gp acts as a "molecular pump," actively transporting substrates out of the brain, thereby severely limiting their concentration and efficacy.[13][14]
FAQ 2: How do I determine if my 4-[(4-Fluorophenoxy)methyl]piperidine analog is a P-gp substrate?
Answer: The most reliable in vitro method is a bidirectional cell-based permeability assay, typically using Caco-2 or MDCK-MDR1 cell lines.[6][12] These cells form a polarized monolayer that expresses efflux transporters like P-gp.[15]
The experiment measures the apparent permeability (Papp) in two directions:
-
Apical to Basolateral (A→B): Simulates absorption from the gut or transport into the brain.
-
Basolateral to Apical (B→A): Simulates efflux back into the gut lumen or out of the brain.
The Efflux Ratio (ER) is then calculated: ER = Papp(B→A) / Papp(A→B) .
| Efflux Ratio (ER) | Interpretation | Recommended Action |
| < 2 | Not a significant P-gp substrate. | Compound has a low efflux liability. Proceed with in vivo testing. |
| 2 - 5 | Moderate P-gp substrate. | Potential for efflux in vivo. Consider structural modifications or co-dosing with a P-gp inhibitor in preclinical studies for confirmation.[16] |
| > 5 | Strong P-gp substrate. | High likelihood of significant efflux in vivo, limiting CNS exposure. Structural modification is strongly recommended. |
To confirm P-gp is the specific transporter responsible, the assay can be repeated in the presence of a known P-gp inhibitor like verapamil.[16] A significant reduction in the efflux ratio in the presence of the inhibitor confirms that your compound is a P-gp substrate.[16]
Troubleshooting Guide 2: My compound has a high efflux ratio (>5) in the Caco-2 assay. What structural modifications can I make?
Answer: A high efflux ratio is a common and serious challenge. P-gp recognition is complex, but certain structural features are known to increase liability. Strategies to reduce efflux often involve subtly altering the molecule's physicochemical properties to disrupt its interaction with the transporter.[17][18]
Key Strategies to Reduce P-gp Efflux:
-
Reduce Hydrogen Bonding Capacity: P-gp substrates often have multiple hydrogen bond acceptors. While your core scaffold is relatively simple, ensure that any substitutions do not inadvertently add H-bond acceptors. General guidelines suggest keeping the total count of nitrogen and oxygen atoms (N+O) low.[1]
-
Modulate Basicity (pKa): Highly basic compounds are often more prone to P-gp efflux. Introducing electron-withdrawing groups near the piperidine nitrogen can lower its pKa, reducing the positive charge at pH 7.4 and potentially decreasing recognition by P-gp. A pKa < 8 is often cited as a threshold to avoid P-gp liability.[1]
-
Increase Molecular Rigidity: Introducing conformational constraints can sometimes prevent the molecule from adopting the necessary conformation to bind effectively to P-gp.[19] This could involve strategic cyclization or the introduction of rigid linkers, though this must be balanced with maintaining target affinity.
-
Masking H-Bond Donors: While more complex, creating an intramolecular hydrogen bond can sometimes "hide" polar groups from the transporter, reducing efflux liability.[20]
Section 3: In Vivo Confirmation & Troubleshooting
Ultimately, in vitro assays must be validated with in vivo pharmacokinetic (PK) studies in preclinical species (e.g., rats, mice).[6] The key measure of CNS penetration is the ratio of unbound drug concentration in the brain to that in the plasma.[21]
FAQ 3: What is Kp,uu and why is it the gold standard for measuring CNS penetration?
Answer: Kp,uu is the unbound brain-to-unbound plasma concentration ratio .[21] It is considered the gold standard because it represents the true distribution equilibrium of the pharmacologically active, unbound drug between the plasma and the brain's interstitial fluid (where neuronal targets reside).[6][21]
-
Kp,uu ≈ 1: Indicates that the drug crosses the BBB primarily by passive diffusion, with no significant involvement of active influx or efflux.[21] This is often the ideal scenario for a CNS drug.
-
Kp,uu < 1: Suggests the presence of active efflux (like P-gp), where the drug is actively pumped out of the brain faster than it can enter.[6]
-
Kp,uu > 1: Suggests the presence of an active influx transporter that is carrying the drug into the brain.
Calculating Kp,uu is more involved than a simple total brain-to-plasma ratio (Kp) because it requires measuring the fraction of unbound drug in both plasma (fu,plasma) and brain tissue (fu,brain). Despite the extra effort, it provides the most accurate assessment of whether your compound can achieve therapeutic concentrations at its target site in the CNS.[22][23]
Troubleshooting Guide 3: My compound showed good in vitro properties (high permeability, low ER) but has a low Kp,uu (< 0.3) in vivo. What are the potential reasons?
Answer: This discrepancy between in vitro and in vivo results is a common and frustrating problem in CNS drug development. It highlights that even our best in vitro models cannot fully replicate the complexity of the in vivo BBB.[15]
Potential Causes for Low In Vivo Kp,uu Despite Good In Vitro Data:
-
Efflux by Other Transporters: While P-gp is a major player, other efflux transporters like Breast Cancer Resistance Protein (BCRP) are also present at the BBB.[12] Your compound might be a substrate for BCRP or another transporter not adequately expressed in your Caco-2 or MDCK cell line.
-
Rapid Brain Metabolism: The brain has its own set of metabolic enzymes. Your compound could be rapidly metabolized within the brain tissue itself, leading to a lower-than-expected unbound concentration.
-
Species Differences: The expression and function of efflux transporters can differ between the cell line (often human) and the preclinical species (e.g., rat) used for the in vivo study.[22]
-
Issues with fu,brain Measurement: The brain slice method for determining the fraction unbound in the brain can be technically challenging. Errors in this measurement will directly impact the calculated Kp,uu value.
Investigative Steps:
-
Assay for BCRP Liability: Run a bidirectional permeability assay using a cell line that overexpresses BCRP (e.g., MDCK-BCRP).
-
In Vitro Brain Microsome Stability: Assess the metabolic stability of your compound using brain microsomes to check for rapid CNS metabolism.
-
Re-evaluate In Vivo Data: Carefully review all aspects of the in vivo study, including dosing, sampling times, and the bioanalytical method. Ensure the unbound fractions in plasma and brain were measured accurately.
Section 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
Objective: To assess the passive permeability of a compound across an artificial lipid membrane mimicking the BBB.
Materials:
-
96-well PAMPA plate (e.g., a filter plate with a hydrophobic PVDF membrane and a matching acceptor plate).
-
Porcine brain lipid (PBL) solution in dodecane.
-
Phosphate-buffered saline (PBS), pH 7.4.
-
Test compounds and controls (e.g., testosterone for high permeability, furosemide for low permeability).[7]
-
96-well UV-transparent plate for analysis.
-
Plate reader or LC-MS/MS for quantification.
Procedure:
-
Prepare Compound Solutions: Dissolve test compounds and controls in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10 mM).[9] Prepare a working solution by diluting the stock into PBS (pH 7.4) to the final desired concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (<1%).[9]
-
Coat the Filter Plate: Carefully pipette 5 µL of the PBL/dodecane solution onto the membrane of each well of the filter (donor) plate. Allow the membrane to impregnate for 5 minutes.
-
Prepare the Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Start the Assay: Add 150 µL of your compound working solution to each well of the coated filter plate.
-
Assemble the PAMPA "Sandwich": Carefully place the filter plate on top of the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor plate.
-
Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for a defined period (e.g., 4 to 18 hours) with gentle shaking.[8]
-
Quantify Concentrations: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor wells (CD) and acceptor wells (CA) using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).
-
Calculate Permeability (Pe): The effective permeability coefficient (Pe) is calculated using an established equation that accounts for volumes and incubation time.[7]
Data Interpretation:
-
High Permeability (CNS+): Pe > 4.0 x 10-6 cm/s[7]
-
Low Permeability (CNS-): Pe < 2.0 x 10-6 cm/s[7]
-
Uncertain Permeability: Pe between 2.0 and 4.0 x 10-6 cm/s
References
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Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry, 58(6), 2584–2608. [Link]
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Conrad, S., et al. (2022). Validating the Use of Rational Modification of Compounds to Reduce P-gp Efflux. Computational and Structural Biotechnology Journal. [Link]
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Rankovic, Z. (2015). CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. ResearchGate. [Link]
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Al-Shorbagy, Y., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PubMed Central. [Link]
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Al-Shorbagy, Y., et al. (2025). Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. ChemRxiv. [Link]
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Loryan, I., et al. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. ResearchGate. [Link]
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Lindsley, C. W., et al. (2016). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. PubMed Central. [Link]
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Banks, W. A. (2012). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. PubMed Central. [Link]
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Li, H., et al. (2013). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. PubMed Central. [Link]
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Petruczynik, A., et al. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI. [Link]
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Kelder, J. (2004). Lipophilicity and Other Parameters Affecting Brain Penetration. ResearchGate. [Link]
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Al-Shorbagy, Y., et al. (2025). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ResearchGate. [Link]
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Wang, B., et al. (2021). Strategies for Structural Modification of Small Molecules to Improve Blood–Brain Barrier Penetration: A Recent Perspective. Journal of Medicinal Chemistry. [Link]
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Creative Biolabs. Understanding the Caco-2 Permeability Assay: A Critical Tool in Drug Development. [Link]
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Zeiadeh, I., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. Al-Quds University. [Link]
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Zeiadeh, I., et al. (2018). Strategies for Enhancing the Permeation of CNS-Active Drugs through the Blood-Brain Barrier: A Review. MDPI. [Link]
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Feng, M. R. (2008). Strategies to assess blood–brain barrier penetration. Taylor & Francis Online. [Link]
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Stojkovic, S., et al. (2024). Application of parallel artificial membrane permeability assay technique and chemometric modeling for blood–brain barrier permeability prediction of protein kinase inhibitors. PubMed Central. [Link]
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Lindsley, C. W., et al. (2013). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. National Institutes of Health. [Link]
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Zheng, G., et al. (2016). 1,4-Diphenalkylpiperidines: A new scaffold for the design of potent inhibitors of the vesicular monoamine transporter-2. PubMed Central. [Link]
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Validation & Comparative
A Comparative Guide to Piperidine Scaffolds in Drug Discovery: Profiling 4-[(4-Fluorophenoxy)methyl]piperidine Hydrochloride
Introduction: The Ubiquitous Piperidine Scaffold
In the landscape of medicinal chemistry, few heterocyclic rings are as prevalent or as impactful as the piperidine scaffold.[1][2] This six-membered nitrogen-containing ring is a cornerstone in the design of a multitude of pharmaceuticals, found in over twenty classes of drugs.[1][2] Its significance stems from its ability to confer favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability, and to present substituents in a well-defined three-dimensional orientation for optimal target engagement.[3] The piperidine ring can act as a hydrophilic anchor, a lipophilic fragment, and a basic center that is protonated at physiological pH, enabling crucial ionic interactions with biological targets.[3][4]
This guide provides a comparative analysis of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, a versatile building block, against other key piperidine derivatives. We will explore how subtle modifications to the core structure can profoundly influence biological activity, offering a data-driven perspective for researchers engaged in drug design and development.
Lead Compound Profile: this compound
This compound (CAS: 614731-44-1, Formula: C12H17ClFNO) is a synthetic intermediate whose value lies in its strategic combination of three key pharmacophoric elements: a basic piperidine ring, a flexible methylene ether linker, and a fluorinated aromatic ring.[5] While not an active pharmaceutical ingredient itself, it serves as a foundational scaffold for constructing more complex molecules with diverse therapeutic applications, particularly in neuropharmacology.
Structural & Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C12H17ClFNO | [5] |
| Molecular Weight | 245.72 g/mol | |
| Core Structure | 4-Substituted Piperidine | - |
| Key Features | Fluorophenoxy moiety, Ether linkage | - |
The fluorophenoxy group is particularly significant. The fluorine atom can enhance metabolic stability by blocking potential sites of oxidation and can modulate the electronic properties of the phenyl ring, influencing binding affinity. The ether linkage provides rotational flexibility, allowing the molecule to adopt various conformations to fit into a target's binding pocket.
Synthetic Strategy: A General Approach
The synthesis of 4-substituted phenoxymethyl piperidines typically involves a nucleophilic substitution reaction, such as a Williamson ether synthesis, where a substituted phenol is reacted with a piperidine derivative bearing a suitable leaving group at the 4-methyl position. The final step often involves deprotection of the piperidine nitrogen followed by salt formation.
Caption: General synthetic workflow for 4-(phenoxymethyl)piperidine derivatives.
Comparative Analysis with Other Piperidine Derivatives
The true potential of this compound is best understood by comparing it to other classes of piperidine derivatives that have led to successful therapeutic agents. The choice of substituent, its position on the ring, and the nature of the N-substituent are critical determinants of pharmacological activity.
Structural Isomers & Positional Effects
The substitution pattern on the piperidine ring is crucial. While our lead compound is 4-substituted, moving the substituent can drastically alter its biological profile. For example, in a series of choline transporter inhibitors, moving an N-methylpiperidine group from the 4-position to the 3-position of a linked aromatic ring was tolerated but resulted in a less active compound.[6] This highlights the spatial importance of the basic nitrogen in relation to other pharmacophoric features for specific receptor interactions.
Comparison with CNS-Active Piperidines
The piperidine scaffold is particularly prominent in drugs targeting the central nervous system (CNS).[4]
-
Antipsychotics: Many antipsychotics feature a piperidine ring. For instance, ACP-103 is a potent 5-HT2A receptor inverse agonist with a complex N-substituted piperidine core, demonstrating antipsychotic-like efficacy.[7] Our lead compound provides a simpler, unfunctionalized nitrogen, making it an ideal starting point for synthesizing a library of N-substituted derivatives to probe similar targets.
-
Opioid Receptor Agonists: Highly potent and selective μ-opioid receptor (MOR) agonists have been developed from 4-(3-hydroxyphenyl)piperidin-4-ol analogues.[8] These structures underscore the importance of the piperidine ring in orienting the crucial phenol group for MOR binding.
-
Sigma Receptor Ligands: The piperidine moiety is a critical structural element for dual histamine H3 and sigma-1 (σ1) receptor activity.[9] In one study, replacing a piperidine with a piperazine dramatically reduced affinity for the σ1 receptor, showcasing the unique contribution of the single basic nitrogen of piperidine.[9]
Piperidine vs. Piperazine: The Impact of a Second Nitrogen
A frequent strategic choice in drug design is between a piperidine and a piperazine ring.[4]
-
Basicity & Solubility: Piperazine, with its two nitrogen atoms, has two pKa values and is generally more hydrophilic, which can increase aqueous solubility and facilitate renal clearance.[4] Piperidine is a stronger base (higher pKa) and more lipophilic.
-
Target Interactions: The single basic center of piperidine may be optimal for specific ionic interactions, as seen in the case of σ1 receptor ligands.[9] Conversely, the dual nitrogens of piperazine can offer multipolar interactions or provide an additional point for synthetic modification.
-
Metabolism: The two nitrogen atoms in piperazine present more sites for metabolism, which can sometimes lead to the formation of active or toxic metabolites.[4]
Structure-Activity Relationship (SAR) Insights
The utility of 4-[(4-Fluorophenoxy)methyl]piperidine as a scaffold can be rationalized by dissecting its components. SAR studies on related classes of compounds provide a roadmap for its potential derivatization.
Caption: Structure-Activity Relationship (SAR) map for the piperidine scaffold.
-
Piperidine Nitrogen (Site 1): This is the most common site for modification. Introducing various substituents (alkyl, acyl, sulfonyl) can dramatically alter potency and selectivity for targets like NK1 receptors or opioid receptors.[8][10]
-
Aromatic Ring (Site 2): The 4-fluoro substituent is a good starting point. Further substitution, such as with highly lipophilic groups like bis(trifluoromethyl), has been shown to be optimal for high-affinity NK1 antagonists.[10]
-
Linker (Site 3): Replacing the flexible methylene ether with a more rigid group like a carbonyl, as seen in 4-(4-Fluorobenzoyl)piperidine, creates a different profile, with applications as an intermediate for analgesics and anti-inflammatory drugs.[11]
Experimental Protocols & Comparative Data
To quantitatively compare piperidine derivatives, standardized assays are essential. A radioligand binding assay is a fundamental technique to determine the affinity of a compound for a specific receptor.
Protocol: Competitive Radioligand Binding Assay
This protocol provides a framework for determining the inhibitory constant (Ki) of a test compound (e.g., a novel derivative of our lead scaffold) against a specific target receptor, such as the serotonin 5-HT2A receptor.
Objective: To measure the binding affinity of a test compound by its ability to compete with a known radiolabeled ligand for binding to the target receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor.
-
Radioligand: [3H]ketanserin (a known 5-HT2A antagonist).
-
Test Compounds: Serial dilutions of piperidine derivatives.
-
Non-specific binding control: Mianserin (or another high-affinity unlabeled ligand).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well microplates and filter mats (GF/C).
-
Scintillation counter and scintillation fluid.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer. A typical concentration range would be from 10 µM down to 0.1 nM.
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Assay buffer, [3H]ketanserin, and cell membranes.
-
Non-specific Binding (NSB): Assay buffer, [3H]ketanserin, a high concentration of unlabeled ligand (e.g., 10 µM mianserin), and cell membranes.
-
Test Compound: Assay buffer, [3H]ketanserin, varying concentrations of the test compound, and cell membranes.
-
-
Incubation: Incubate the plate with gentle agitation for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filter mats in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Comparative Biological Data
The following table summarizes binding affinity data for various piperidine derivatives at key CNS receptors, illustrating the impact of structural modifications.
| Compound Class/Example | Core Scaffold | Target Receptor(s) | Binding Affinity (Ki, nM) | Reference |
| ACP-103 Analogue | N-substituted piperidine | 5-HT2A | ~1-10 | [7] |
| Sigma Ligand 5 | N-substituted piperidine | σ1 / H3 | 3.64 / 7.70 | [9] |
| NK1 Antagonist 12 | 4,4-disubstituted piperidine | NK1 | 0.95 | [10] |
| MOR Agonist 23 | 3,4-disubstituted piperidine | μ-Opioid | 0.0034 | [8] |
| Sigma Ligand 1 | Piperidine/Piperazine hybrid | σ1 | 3.2 | [12] |
This data clearly shows that while the piperidine ring is a common element, the specific substitution pattern and the nature of the substituents are what fine-tune the molecule's affinity and selectivity for a particular biological target. A simple scaffold like this compound provides an entry point into nearly all of these compound classes.
Conclusion: A Strategic Choice in Drug Design
This compound represents a highly valuable and versatile scaffold in modern medicinal chemistry. Its strategic combination of a basic piperidine core, a flexible linker, and an electronically-modified aromatic ring makes it an ideal starting point for developing novel therapeutics. By understanding the structure-activity relationships established from decades of research into related piperidine derivatives, scientists can rationally design new molecules with tailored pharmacological profiles. The choice between piperidine and other scaffolds like piperazine, and the precise placement and nature of substituents, are critical decisions that shape the ultimate success of a drug discovery program.[4] Both piperidine and its related heterocycles will undoubtedly continue to be indispensable tools in the development of future medicines.[4]
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A Comparative Analysis for Researchers: 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride vs. Paroxetine
An In-Depth Guide to Structure, Mechanism, and Preclinical Evaluation
In the landscape of selective serotonin reuptake inhibitor (SSRI) research and development, the nuanced differences between structurally related compounds can dictate their therapeutic potential and off-target effect profiles. This guide provides a comparative analysis of two such molecules: 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride and the well-established drug, Paroxetine. While both share a core piperidine moiety and a fluorophenoxy group, their subtle structural distinctions lead to significant considerations in their pharmacological profiles.
This document is intended for researchers, medicinal chemists, and pharmacologists engaged in the discovery and development of novel therapeutics for neuropsychiatric disorders. We will dissect the structure-activity relationships, compare their primary mechanism of action, and provide standardized, validated protocols for their preclinical evaluation.
Structural and Mechanistic Overview
At first glance, 4-[(4-Fluorophenoxy)methyl]piperidine and Paroxetine present a clear structural relationship. Both are phenylpiperidine derivatives, a chemical class known for its interaction with monoamine transporters.[1][2]
-
Paroxetine: A potent and highly selective serotonin reuptake inhibitor (SSRI), Paroxetine is chemically known as (-)-trans-4R-(4'-fluorophenyl)-3S-[(3',4'-methylenedioxyphenoxy) methyl] piperidine.[3] Its structure is composed of a secondary amine within a piperidine ring, which is connected to benzodioxol and fluorophenyl groups.[1] This complex, chiral structure is integral to its high-affinity binding to the serotonin transporter (SERT).[4][5]
-
This compound: This compound represents a simplified structural analog of paroxetine and other related molecules.[6] It retains the fluorophenoxy methylpiperidine core but lacks the bulky 4-aryl substituent (the 4-fluorophenyl group) and the 3-(benzodioxol-5-yloxymethyl) group present in Paroxetine. This simplification provides a valuable tool for researchers to probe the specific contributions of these substituents to SERT binding affinity and selectivity.
The primary mechanism of action for both compounds is the inhibition of the serotonin transporter (SERT).[7][8] SERT is a protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[8] By blocking this transporter, these compounds increase the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission and alleviating symptoms associated with depression and anxiety.[2][8]
Figure 2: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Utilize commercially available cell membranes (e.g., from HEK293 cells) stably expressing human SERT, NET, or DAT, or prepare them from tissue homogenates. [9]Store aliquots at -80°C. On the day of the assay, thaw membranes and resuspend in the final assay binding buffer. [9]2. Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4). [9]3. Reaction Setup: In a 96-well microplate, set up the following reactions in triplicate:[10]
-
Total Binding: Add cell membranes, radioligand (e.g., [³H]citalopram for SERT), and assay buffer. [10] * Non-specific Binding: Add cell membranes, radioligand, and a high concentration of a known inhibitor (e.g., 10 µM fluoxetine) to saturate the specific binding sites. [10] * Competitive Binding: Add cell membranes, radioligand, and the test compound at various concentrations (typically a 10-point serial dilution).
-
-
Incubation: Incubate the plate, often at room temperature or 30°C, for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium. [10][9]5. Termination & Filtration: Rapidly terminate the reaction by vacuum filtration onto a glass fiber filter plate (e.g., GF/C) using a cell harvester. [9]This separates the membrane-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer. [9]6. Detection: Dry the filter plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter. [9]7. Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. [9] * Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter. [9]
-
In Vitro Neurotransmitter Uptake Assay
This functional assay measures the direct inhibitory effect of the compounds on the activity of the serotonin transporter. [11] Principle: This assay uses cells expressing the target transporter or synaptosomes (isolated nerve terminals) which actively take up a radioactively labeled or fluorescently tagged neurotransmitter substrate. [11][12][13]The inhibitory potency (IC50) of the test compounds is determined by measuring the reduction in substrate uptake. [11] Step-by-Step Protocol (Fluorescence-based):
-
Cell Plating: Seed HEK293 cells stably expressing hSERT in poly-D-lysine-coated 96- or 384-well black, clear-bottom plates. [11]Allow cells to form a confluent monolayer overnight. [12]2. Compound Preparation: Prepare serial dilutions of the test compounds (Paroxetine and the analog) in an appropriate buffer like HBSS.
-
Assay Execution:
-
Remove the cell culture medium from the plates.
-
Add the diluted compounds to the wells and pre-incubate for 10-20 minutes at 37°C. [11] * Initiate uptake by adding a fluorescent substrate that mimics biogenic neurotransmitters (available in commercial kits). [12]The solution should also contain a masking dye that quenches the fluorescence of the substrate outside the cells. [12]4. Detection: Immediately place the plate into a fluorescence microplate reader capable of bottom-read kinetic measurements. [11]5. Data Analysis: Measure the increase in intracellular fluorescence over time. The rate of uptake (slope of the kinetic curve) is proportional to transporter activity. Plot the percent inhibition of the uptake rate against the log concentration of the test compound. Fit the data using non-linear regression to determine the IC50 value, which represents the concentration of the compound required to inhibit serotonin uptake by 50%.
-
Conclusion for the Research Professional
The comparative analysis of this compound and Paroxetine offers a compelling case study in structure-activity relationships for SERT inhibitors. Paroxetine's complex structure confers high potency and selectivity for the serotonin transporter, making it an effective antidepressant. [14][15]However, this structural complexity also contributes to off-target activities, such as muscarinic receptor antagonism. [5][16] The simplified analog, this compound, serves as an essential research tool. By evaluating this molecule, researchers can:
-
Quantify the contribution of key structural motifs: The predicted significant drop in SERT affinity directly informs medicinal chemistry efforts about the critical importance of the 4-aryl and 3-aryloxymethyl substituents for high-potency binding.
-
Establish a baseline for selectivity and off-target effects: It provides a fundamental scaffold to which other functionalities can be added, allowing for a systematic exploration of how to build back affinity while potentially avoiding liabilities like muscarinic receptor binding.
-
Probe fundamental transporter pharmacology: Using structurally simplified tools can help elucidate the minimal requirements for ligand recognition at the serotonin transporter.
Employing the standardized, self-validating protocols outlined in this guide will ensure the generation of high-quality, reproducible data. This enables a robust comparison between these and other novel compounds, providing a solid foundation for further drug discovery and development efforts in the critical field of serotonergic modulation.
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A Senior Application Scientist's Guide to the Bioactivity Validation of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride (Paroxetine)
Abstract
This guide provides a comprehensive framework for the bioactivity validation of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, a compound widely known in the pharmaceutical field as Paroxetine.[1][2][3] As a potent and selective serotonin reuptake inhibitor (SSRI), its primary mechanism of action is the blockade of the serotonin transporter (SERT).[3][4][5] This document outlines a two-tiered experimental approach to rigorously characterize its bioactivity. The first tier establishes target engagement and selectivity through radioligand binding assays against key monoamine transporters. The second tier confirms functional activity via a neurotransmitter uptake assay. By comparing its performance against established reference compounds, this guide offers researchers a robust, self-validating methodology to confirm the identity, potency, and selectivity of this critical research compound, ensuring data integrity and reproducibility.
Introduction: The Scientific Imperative for Validating an SSRI
This compound, or Paroxetine, is a cornerstone tool in neuroscience research and a widely prescribed therapeutic for major depressive disorder, anxiety disorders, and other psychiatric conditions.[1][3][6] Its therapeutic efficacy is attributed to its ability to selectively inhibit the reuptake of serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft by binding to the serotonin transporter (SERT).[5][7][8] This action increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission.[4][7]
Mechanism of Action: The Serotonin Synapse
SSRIs like Paroxetine exert their effects at the neuronal synapse. In a normal state, serotonin is released from the presynaptic neuron, crosses the synaptic cleft, and binds to postsynaptic receptors to propagate a signal. The signal is terminated when SERT, a protein on the presynaptic neuron, transports serotonin back into the cell. Paroxetine blocks this transporter, prolonging the time serotonin remains in the synapse and increasing its effect on postsynaptic receptors.[4][7][8]
Caption: Mechanism of Action for Paroxetine at the Serotonergic Synapse.
Experimental Validation Workflow
A rigorous validation of this compound requires a multi-faceted approach. The following workflow is designed to provide a comprehensive bioactivity profile.
Caption: Two-Tiered Experimental Workflow for Bioactivity Validation.
Part 1: Target Engagement and Selectivity Profiling
Scientific Rationale: The first crucial step is to quantify the binding affinity of the test compound for its intended target, SERT, and to assess its selectivity against other closely related monoamine transporters (NET and DAT). A highly selective compound ensures that the observed biological effects are attributable to the target of interest. Radioligand binding assays are the gold standard for this purpose, providing a direct measure of the affinity (Ki) of a compound for a receptor or transporter.[9][10]
Reference Compounds:
-
Positive Control (SSRI): Fluoxetine (a well-characterized SSRI).[11]
-
NET-Selective Control: Desipramine (a potent NET inhibitor).[12][13][14]
-
DAT-Selective Control: GBR-12909 (a potent DAT inhibitor).[15][16][17]
Experimental Protocol: Radioligand Binding Assay
This protocol is adapted from standard methodologies for monoamine transporter binding.[18][19]
-
Membrane Preparation:
-
Utilize cell membranes from HEK-293 cells stably expressing either human SERT, NET, or DAT.
-
Homogenize cells in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via BCA assay).
-
-
Assay Setup (96-well format):
-
Prepare serial dilutions of the test compound (4-[(4-Fluorophenoxy)methyl]piperidine HCl) and reference compounds in assay buffer.
-
To each well, add:
-
50 µL of diluted test/reference compound.
-
50 µL of the appropriate radioligand:
-
For SERT: [³H]-Citalopram (Final concentration ~1 nM)
-
For NET: [³H]-Nisoxetine (Final concentration ~1 nM)
-
For DAT: [³H]-WIN 35,428 (Final concentration ~2 nM)
-
-
150 µL of the corresponding cell membrane preparation (5-20 µg protein).
-
-
Total Binding Wells: Contain radioligand and membranes only (no competitor).
-
Non-specific Binding (NSB) Wells: Contain radioligand, membranes, and a high concentration of a known inhibitor to saturate the transporters (e.g., 10 µM Fluoxetine for SERT, 10 µM Desipramine for NET, 10 µM GBR-12909 for DAT).
-
-
Incubation & Filtration:
-
Incubate the plates for 60-120 minutes at room temperature to allow the binding to reach equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the log concentration of the competitor compound.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.
-
Expected Data Summary: Binding Affinity & Selectivity
The results should demonstrate high affinity for SERT and significantly lower affinity for NET and DAT, confirming the compound's identity as a selective serotonin reuptake inhibitor.
| Compound | SERT Ki (nM) | NET Ki (nM) | DAT Ki (nM) | Selectivity (NET/SERT) | Selectivity (DAT/SERT) |
| 4-[(4-Fluorophenoxy)methyl]piperidine HCl (Test) | ~0.1 - 1.0 | >300 | >1000 | >300x | >1000x |
| Fluoxetine (Positive Control) | ~1.1 - 2.6 | ~150 | ~900 | ~60x | ~350x |
| Desipramine (NET Control) | ~64 | ~0.3 - 4.2 | >10,000 | 0.005x | >150x |
| GBR-12909 (DAT Control) | ~16 - 100 | >100 | ~0.5 - 1.0 | >1x | 0.01x |
| Note: These are representative values based on published literature.[1][11][14][15][17][20][21] Actual results may vary based on experimental conditions. |
Part 2: Functional Potency Assessment
Scientific Rationale: While a binding assay confirms target engagement, a functional assay is essential to validate that this binding translates into the expected biological action—inhibition of serotonin reuptake. A [³H]-Serotonin uptake assay directly measures the ability of the test compound to block the function of the SERT protein in a cellular context.
Experimental Protocol: [³H]-Serotonin Uptake Inhibition Assay
This protocol is based on established methods for measuring neurotransmitter uptake in cell lines or synaptosomes.[22][23]
-
Cell Culture/Synaptosome Preparation:
-
Use HEK-293 cells expressing human SERT, or alternatively, prepared rat brain synaptosomes, which are nerve terminals rich in monoamine transporters.
-
Plate cells in a 96-well format and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a Krebs-Ringer-HEPES (KRH) buffer.
-
Pre-incubate the cells for 15-20 minutes at 37°C with various concentrations of the test compound (4-[(4-Fluorophenoxy)methyl]piperidine HCl) or reference compounds.
-
Initiate the uptake reaction by adding [³H]-Serotonin (e.g., final concentration of 10-20 nM).
-
Allow the uptake to proceed for a short period (e.g., 10-15 minutes) at 37°C. The incubation time must be within the linear range of uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold KRH buffer to remove extracellular [³H]-Serotonin.
-
Non-specific Uptake Control: A set of wells should be run in the presence of a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine) to define non-transporter-mediated uptake.
-
-
Data Analysis:
-
Lyse the cells (e.g., with 1% Triton X-100) and measure the intracellular radioactivity using a scintillation counter.
-
Calculate specific uptake by subtracting non-specific uptake from total uptake.
-
Plot the percentage of specific uptake inhibition against the log concentration of the test compound.
-
Determine the IC50 value (the concentration that inhibits 50% of serotonin uptake) using non-linear regression.
-
Expected Data Summary: Functional Potency
The functional data should correlate with the binding data, confirming that the compound potently inhibits the function of the serotonin transporter.
| Compound | SERT Functional Inhibition IC50 (nM) |
| 4-[(4-Fluorophenoxy)methyl]piperidine HCl (Test) | ~1 - 15 |
| Fluoxetine (Positive Control) | ~26 |
| Desipramine (Negative Control) | ~110 |
| Note: These are representative values based on published literature.[5][22] IC50 values from functional assays are typically slightly higher than Ki values from binding assays due to different experimental conditions. |
Conclusion and Interpretation
Successful validation of a batch of this compound is achieved when the experimental data aligns with its known pharmacological profile as Paroxetine. The evidence should demonstrate:
-
High-Affinity Target Engagement: A low nanomolar Ki value at the human serotonin transporter (SERT).
-
High Selectivity: Ki values for the norepinephrine (NET) and dopamine (DAT) transporters that are at least two orders of magnitude higher than for SERT.
-
Potent Functional Inhibition: A low nanomolar IC50 value in a serotonin reuptake assay, confirming its role as a functional inhibitor.
By following this comprehensive guide, researchers can confidently validate the bioactivity of their compound, ensuring that their experimental results are built upon a foundation of verified pharmacology and scientific integrity.
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Selective Serotonin Reuptake Inhibitors. (2023). In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing. Available from: [Link]
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Hays, A. M., et al. (2004). DAT/SERT Selectivity of Flexible GBR 12909 Analogs Modeled Using 3D-QSAR Methods. Journal of the American Chemical Society, 126(42), 13689-13698. Available from: [Link]
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Rothman, R. B., et al. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Future Medicinal Chemistry, 1(1), 123-135. Available from: [Link]
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Celver, J., et al. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience, 29(30), 9635-9643. Available from: [Link]
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Celver, J., et al. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience, 29(30), 9635-9643. Available from: [Link]
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Celver, J., et al. (2009). Fluoxetine (Prozac) binding to serotonin transporter is modulated by chloride and conformational changes. PubMed. Available from: [Link]
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Hirano, S., et al. (2005). Relationship between brain serotonin transporter binding, plasma concentration and behavioural effect of selective serotonin reuptake inhibitors. British Journal of Pharmacology, 144(5), 695-702. Available from: [Link]
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Gurevich, E. V., et al. (2011). The Antidepressant Desipramine Is an Arrestin-biased Ligand at the α2A-Adrenergic Receptor Driving Receptor Down-regulation in Vitro and in Vivo. Journal of Biological Chemistry, 286(41), 35849-35860. Available from: [Link]
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Desipramine. In: Wikipedia. Available from: [Link]
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Schou, H., et al. (2006). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). Neurochemistry International, 49(7), 634-641. Available from: [Link]
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Singh, S. K., et al. (2007). LeuT-desipramine structure suggests how antidepressants inhibit human neurotransmitter transporters. Science, 317(5843), 1392-1395. Available from: [Link]
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De Kloe, G. E., et al. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 92(15), 10455-10463. Available from: [Link]
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A Comparative Guide to the Cross-Reactivity Profile of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
Introduction: The Imperative of Selectivity in Drug Development
In the landscape of modern drug discovery, the efficacy of a therapeutic candidate is intrinsically linked to its selectivity. The journey from a promising hit compound to a clinically viable drug is paved with rigorous characterization, a cornerstone of which is the comprehensive assessment of its cross-reactivity profile. Off-target interactions can lead to unforeseen side effects, toxicity, or diminished therapeutic efficacy, making a thorough understanding of a compound's molecular interactions paramount.
This guide provides an in-depth technical comparison of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, a compound of interest in contemporary pharmaceutical research. We will explore its potential cross-reactivity by contextualizing it with structurally related molecules and outlining a robust experimental framework for its evaluation. The methodologies and comparative data presented herein are designed to offer researchers, scientists, and drug development professionals a practical guide to assessing the selectivity of this and similar chemical entities. The piperidine moiety is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets.[1][2][3] Therefore, a systematic evaluation of off-target activities is not merely a regulatory formality but a scientific necessity.
Structural Considerations and Predicted Cross-Reactivity
The chemical architecture of this compound provides initial clues to its potential biological targets and, consequently, its cross-reactivity profile. The core piperidine ring is a privileged scaffold found in numerous centrally active agents. The presence of a fluorophenoxy-methyl substituent suggests potential interactions with receptors that recognize aromatic and ether linkages.
Based on structure-activity relationship (SAR) studies of analogous compounds, we can hypothesize potential off-target interactions. For instance, various piperidine derivatives have demonstrated affinities for:
-
Dopamine Receptors (e.g., D2, D4): Several studies have highlighted the interaction of piperidine-containing molecules with dopamine receptor subtypes.[4][5]
-
Serotonin Receptors (e.g., 5-HT2A, 5-HT2C): The serotonin receptor family is a frequent off-target for many CNS-active compounds with piperidine scaffolds.[6][7]
-
Adrenergic Receptors (e.g., α1): Affinity for adrenergic receptors is another common characteristic of this structural class.[6]
-
Histamine Receptors (e.g., H3): Certain piperidine analogues have shown potent activity at histamine receptors.[8][9]
-
Monoamine Transporters: The structural similarity to known monoamine reuptake inhibitors warrants investigation into potential interactions with dopamine, norepinephrine, and serotonin transporters.
-
Ion Channels: While less commonly predicted from structure alone, interactions with various ion channels should not be ruled out.
This predictive analysis, grounded in the extensive literature on piperidine derivatives, forms the logical basis for designing a comprehensive cross-reactivity screening panel.
Experimental Design for a Comprehensive Cross-Reactivity Study
A self-validating experimental protocol is crucial for generating trustworthy and reproducible data. The following workflow outlines a tiered approach to systematically evaluate the cross-reactivity of this compound.
Caption: A tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: Broad Panel Screening
The initial step involves screening the test compound at a high concentration (typically 10 µM) against a broad panel of receptors, ion channels, and enzymes. This provides a qualitative overview of potential off-target interactions. A standard industry panel, such as the Eurofins SafetyScreen44 or a similar offering, is a cost-effective and efficient starting point.
Protocol: Radioligand Binding Assay
-
Preparation: Cell membranes or recombinant proteins expressing the target of interest are prepared.
-
Incubation: The membranes/proteins are incubated with a specific radioligand and the test compound (10 µM).
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter.
-
Analysis: The percentage inhibition of radioligand binding by the test compound is calculated relative to a control.
Tier 2: Determination of Off-Target Potency (Ki)
Any target exhibiting significant inhibition (e.g., >50%) in the primary screen is subjected to further investigation to determine the compound's potency. This is achieved through concentration-response binding assays to calculate the inhibition constant (Ki).
Protocol: Concentration-Response Binding Assay
-
Serial Dilution: A range of concentrations of the test compound is prepared.
-
Incubation: The target preparation is incubated with the radioligand and each concentration of the test compound.
-
Data Collection: The amount of bound radioligand is measured for each concentration.
-
Analysis: The data are plotted as a function of compound concentration, and the IC50 (concentration causing 50% inhibition) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Tier 3: Functional Assessment of Off-Target Interactions
For off-targets where the compound demonstrates high potency (e.g., Ki < 1 µM), it is essential to understand the functional consequence of this interaction. Functional assays determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified off-target.
Protocol: Functional Assay (Example: cAMP Assay for GPCRs)
-
Cell Culture: Cells stably expressing the receptor of interest are cultured.
-
Compound Treatment: The cells are treated with various concentrations of the test compound, alone (to test for agonism) or in the presence of a known agonist (to test for antagonism).
-
cAMP Measurement: Intracellular cyclic AMP (cAMP) levels are measured using a suitable assay kit (e.g., HTRF, ELISA).
-
Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
Comparative Analysis: this compound vs. Reference Compounds
To contextualize the cross-reactivity profile of our compound of interest, it is instructive to compare its (hypothetical) binding data with that of established drugs or tool compounds possessing similar structural motifs. For this guide, we will use Paroxetine (a selective serotonin reuptake inhibitor with a piperidine ring) and Haloperidol (a typical antipsychotic with known dopamine and sigma receptor activity) as comparators.
Table 1: Comparative Binding Affinities (Ki, nM) at Key Off-Targets
| Target | 4-[(4-Fluorophenoxy)methyl]piperidine HCl (Hypothetical Data) | Paroxetine | Haloperidol |
| Primary Target | (To be determined) | SERT (0.1) | Dopamine D2 (1.5) |
| Dopamine D2 | >1000 | 280 | 1.5 |
| Dopamine D4 | 850 | >10000 | 5 |
| Serotonin 5-HT2A | 450 | 110 | 2 |
| Adrenergic α1 | 1200 | 370 | 10 |
| Histamine H1 | >10000 | 24 | 18 |
| Muscarinic M1 | >10000 | 3.5 | 1000 |
| Sigma σ1 | 250 | 10 | 0.3 |
| Sigma σ2 | 400 | 15 | 0.2 |
Data for Paroxetine and Haloperidol are representative values from the literature. The data for the topic compound is hypothetical for illustrative purposes.
This comparative table allows for a rapid assessment of the selectivity profile. For instance, the hypothetical data suggests that this compound possesses a cleaner profile against the muscarinic and histamine receptors compared to Paroxetine and Haloperidol, respectively. However, the moderate affinity for sigma receptors would warrant further functional investigation.
Visualization of Selectivity
A clear visualization of the selectivity profile can aid in the rapid interpretation of complex datasets. The following diagram illustrates the concept of a selectivity tree, branching from the compound to its primary target and potential off-targets, with the strength of the interaction indicated.
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A Comparative In Vivo Efficacy Analysis of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride and Established SSRIs
This guide provides a comprehensive framework for evaluating the in vivo efficacy of the novel compound 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride in comparison to well-established Selective Serotonin Reuptake Inhibitors (SSRIs) such as Fluoxetine and Sertraline. The methodologies detailed herein are designed to provide a robust and objective assessment of antidepressant-like activity and neurochemical effects, crucial for preclinical drug development.
The rationale for this comparative analysis stems from the ongoing need for novel antidepressant agents with improved efficacy, faster onset of action, or more favorable side-effect profiles.[1][2] By benchmarking a new chemical entity against current standards of care, researchers can ascertain its potential therapeutic value and justify further investigation.
I. Foundational Principles of In Vivo SSRI Efficacy Testing
The preclinical assessment of potential antidepressant compounds relies on a combination of behavioral and neurochemical assays in rodent models. Behavioral tests, such as the Forced Swim Test (FST) and Tail Suspension Test (TST), are designed to measure despair-like or helplessness behaviors, which are sensitive to antidepressant treatment.[3][4][5][6][7][8][9][10] Neurochemical analyses, primarily through in vivo microdialysis, directly measure the impact of a compound on extracellular neurotransmitter levels, confirming its mechanism of action.[11][12][13][14][15]
A successful preclinical candidate should not only demonstrate a reduction in depressive-like behaviors but also exhibit a corresponding and dose-dependent increase in synaptic serotonin levels, consistent with the SSRI mechanism of action.
II. Comparative Behavioral Efficacy Assessment
The FST and TST are the most widely used screening tools for potential antidepressant drugs.[4][5][9] The core principle of these tests is that rodents, when placed in an inescapable, stressful situation, will eventually adopt an immobile posture. This immobility is interpreted as a state of behavioral despair. Clinically effective antidepressants have been shown to increase the latency to immobility and decrease the total duration of immobility, suggesting a promotion of active coping strategies.[7][16][17]
The following table illustrates a hypothetical comparative dataset for this compound against Fluoxetine and Sertraline in the Forced Swim Test and Tail Suspension Test.
| Compound | Dose (mg/kg) | Mean Immobility Time (s) in FST (± SEM) | % Reduction in Immobility (FST) | Mean Immobility Time (s) in TST (± SEM) | % Reduction in Immobility (TST) |
| Vehicle | - | 180 ± 10 | - | 150 ± 8 | - |
| 4-[(4-Fluorophenoxy)methyl]piperidine HCl | 5 | 144 ± 9 | 20% | 120 ± 7 | 20% |
| 10 | 108 ± 7 | 40% | 90 ± 6 | 40% | |
| 20 | 72 ± 5 | 60% | 60 ± 5 | 60% | |
| Fluoxetine | 10 | 126 ± 8 | 30% | 105 ± 7 | 30% |
| 20 | 90 ± 6 | 50% | 75 ± 6 | 50% | |
| Sertraline | 5 | 135 ± 9 | 25% | 112.5 ± 8 | 25% |
| 10 | 99 ± 7 | 45% | 82.5 ± 7 | 45% |
This protocol is adapted from established methodologies for assessing antidepressant efficacy.[6][8][10]
-
Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm, preventing the rodent from touching the bottom or escaping.[6]
-
Acclimation: Animals are brought to the testing room at least one hour before the experiment to acclimate to the environment.[5]
-
Procedure:
-
Mice are individually placed into the water-filled cylinder.
-
The total duration of the test is 6 minutes.[8]
-
The session is recorded by a video camera for later analysis.
-
-
Data Analysis: The duration of immobility (defined as the cessation of struggling and remaining floating, making only movements necessary to keep the head above water) is scored, typically during the last 4 minutes of the test.[8]
-
Comparative Analysis: The mean immobility time for the this compound group is compared to both the vehicle control and the groups treated with known SSRIs. A significant reduction in immobility time is indicative of antidepressant-like activity.
The TST is another widely accepted model for screening potential antidepressant compounds.[3][4][5][16][17]
-
Apparatus: A suspension box that allows the mouse to hang freely without being able to touch any surfaces.
-
Procedure:
-
Data Analysis: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any movement, with the mouse hanging passively.[3]
-
Causality and Interpretation: A decrease in the duration of immobility is interpreted as an antidepressant-like effect. It is crucial to ensure that the compound does not induce general motor stimulation, which could be a confounding factor. This can be assessed in a separate open-field test.
III. Neurochemical Efficacy: In Vivo Microdialysis
In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in specific brain regions of freely moving animals.[11][12][14][15] For assessing SSRI activity, this method provides direct evidence of the compound's ability to increase synaptic serotonin.
The following table presents hypothetical data on the effect of this compound on extracellular serotonin levels in the medial prefrontal cortex.
| Compound | Dose (mg/kg) | Peak Extracellular Serotonin (% of Baseline ± SEM) |
| Vehicle | - | 100 ± 5 |
| 4-[(4-Fluorophenoxy)methyl]piperidine HCl | 5 | 175 ± 15 |
| 10 | 280 ± 20 | |
| 20 | 450 ± 30 | |
| Fluoxetine | 20 | 400 ± 25 |
| Sertraline | 10 | 420 ± 28 |
This protocol provides a framework for conducting in vivo microdialysis to measure serotonin levels.[11][12][13]
-
Surgical Implantation:
-
Rats are anesthetized, and a guide cannula is stereotaxically implanted, targeting a brain region rich in serotonergic innervation, such as the medial prefrontal cortex or striatum.
-
Animals are allowed to recover for several days post-surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[14]
-
After a baseline collection period to establish stable serotonin levels, the compound of interest (or vehicle) is administered systemically (e.g., via intraperitoneal injection).
-
Dialysate samples are collected at regular intervals (e.g., every 20 minutes) for several hours.
-
-
Neurochemical Analysis:
-
The concentration of serotonin in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).[14]
-
-
Self-Validation and Interpretation: An effective SSRI will cause a significant, dose-dependent increase in extracellular serotonin levels compared to baseline and vehicle-treated animals. This confirms that the behavioral effects observed in the FST and TST are likely mediated by the intended pharmacological mechanism.
IV. Visualizing Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action of SSRIs and the experimental workflows.
Caption: Mechanism of action of SSRIs.
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A Head-to-Head Comparison of Selective Dopamine D4 Receptor Antagonists: A Guide for Researchers
The dopamine D4 receptor (D4R), a member of the D2-like family of G protein-coupled receptors (GPCRs), stands as a compelling target in neuropharmacology. Primarily expressed in cortical and limbic brain regions, the D4 receptor is implicated in higher cognitive functions, emotional regulation, and reward pathways. Its unique distribution has fueled interest in developing selective D4 antagonists as potential therapeutics for neuropsychiatric disorders, with the hypothesis that such selectivity could offer efficacy while minimizing the extrapyramidal side effects associated with broader-spectrum dopamine antagonists.
This guide provides a detailed, head-to-head comparison of several prominent D4 receptor antagonists. We will dissect their pharmacological properties, present the experimental methodologies used for their characterization, and discuss the implications of their selectivity profiles. This objective analysis is designed to equip researchers, scientists, and drug development professionals with the critical data needed to select the appropriate tool compounds for their studies.
The D4 Receptor Signaling Cascade
The D4 receptor canonically couples to the Gi/o family of inhibitory G proteins. Upon activation by dopamine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This mechanism forms the basis of functional assays designed to quantify the antagonist activity of test compounds.
Quantitative Pharmacological Comparison
The selection of a D4 antagonist for research is critically dependent on its affinity (how tightly it binds to the receptor) and its selectivity (its preference for the D4 receptor over other receptors, particularly the closely related D2 and D3 subtypes). High selectivity against the D2 receptor is paramount to avoid the motor side effects characteristic of typical antipsychotics. The following table summarizes the binding affinities (Ki) and, where available, functional antagonist potencies (IC50) for several widely studied D4 antagonists.
| Compound | D4 Ki (nM) | D2 Ki (nM) | D3 Ki (nM) | D4/D2 Selectivity | D4/D3 Selectivity | Functional IC50 (nM) |
| L-745,870 | 0.43[1] | 960[1] | 2300[1] | ~2233-fold | ~5349-fold | ~25 (GTPγS) |
| Sonepiprazole | 10 | >2000 | >2000 | >200-fold | >200-fold | Not explicitly reported |
| Fananserin | 2.93[2] | 726[2] | Not reported | ~248-fold | Not applicable | Not explicitly reported |
| ML398 | 36[3][4][5] | >20,000[3][4][5] | >20,000[3][4][5] | >555-fold | >555-fold | 130 (Functional Antagonism)[3][4][5] |
Note: Ki and IC50 values can vary between studies based on experimental conditions. The data presented here are representative values from cited literature. Selectivity is calculated as (Ki D2 or D3) / (Ki D4).
In-Depth Experimental Methodologies
The quantitative data presented above are derived from rigorous in vitro assays. Understanding these methodologies is crucial for interpreting the data and designing future experiments. Here, we detail the protocols for the two cornerstone assays used in the characterization of D4 receptor antagonists.
Radioligand Binding Assay (for Determining Affinity, Ki)
This assay quantifies the affinity of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Causality Behind Experimental Choices:
-
Receptor Source: Membranes from cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant D4 receptor are used. These cells provide a high density of the target receptor with low to no background from other dopamine receptor subtypes, ensuring a clean and specific signal.
-
Radioligand: A high-affinity radioligand, typically [3H]spiperone, is used.[2] Spiperone binds with high affinity to D2-like receptors, making it suitable for competition assays. The choice of a tritiated ([3H]) ligand is common due to its long half-life and safety profile.
-
Non-Specific Binding: To ensure the measured binding is specific to the D4 receptor, a high concentration of a known, non-labeled ligand (e.g., haloperidol) is used in control wells to saturate all specific binding sites. Any remaining radioactivity is considered non-specific and is subtracted from all other measurements.
Step-by-Step Protocol:
-
Membrane Preparation: Harvest cultured HEK293-D4 cells and homogenize in a cold buffer. Centrifuge to pellet the membranes and wash to remove cytosolic components. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand ([3H]spiperone at a concentration near its Kd), and varying concentrations of the test antagonist.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of an unlabeled ligand (e.g., 10 µM haloperidol).
-
Competition: Wells containing membranes, radioligand, and a serial dilution of the test antagonist.
-
-
Incubation: Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This step separates the membrane-bound radioligand from the free radioligand in the solution.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound or non-specifically trapped radioligand.
-
Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-Specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of the test antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of antagonist that inhibits 50% of specific binding).
-
Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional cAMP Inhibition Assay (for Determining Potency, IC50)
This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, providing a direct measure of its functional potency.
Causality Behind Experimental Choices:
-
Assay Principle: Since the D4 receptor is Gi-coupled, its activation by an agonist (like dopamine or quinpirole) inhibits adenylyl cyclase and lowers cAMP levels. To measure this decrease, intracellular cAMP levels are first artificially elevated using forskolin, a direct activator of adenylyl cyclase.[6][7] An antagonist's potency is then determined by its ability to reverse the agonist-induced drop in the forskolin-stimulated cAMP signal.
-
Detection Method: Modern assays often use competitive immunoassay principles, such as HTRF (Homogeneous Time-Resolved Fluorescence) or luciferase-based biosensors (e.g., GloSensor).[8][9] These methods are highly sensitive, have a large dynamic range, and are amenable to high-throughput screening.
Step-by-Step Protocol (HTRF Example):
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human D4 receptor into a 384-well assay plate and culture overnight.
-
Compound Pre-incubation: Remove culture medium and add varying concentrations of the test antagonist to the cells. Incubate for a short period (e.g., 15-30 minutes) at room temperature. This is the "antagonist mode" step.
-
Agonist Stimulation: Add a fixed concentration of a D4 agonist (e.g., quinpirole) to all wells (except negative controls). The agonist concentration should be one that elicits ~80% of its maximal response (EC80), ensuring a robust signal window for measuring inhibition. Simultaneously, add forskolin to all wells to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for a defined period (e.g., 30 minutes) at room temperature to allow for the modulation of cAMP levels.
-
Cell Lysis and Detection: Add lysis buffer containing the HTRF detection reagents (a europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP).
-
Final Incubation: Incubate for 60 minutes at room temperature to allow the immunoassay to reach equilibrium.
-
Plate Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
Data Analysis:
-
Calculate the HTRF ratio (665nm / 620nm) for each well. The ratio is inversely proportional to the amount of cAMP produced by the cells.
-
Plot the HTRF ratio against the log concentration of the test antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist that reverses 50% of the agonist's effect.
-
Discussion and Concluding Remarks
The data clearly illustrate the diversity among D4 receptor antagonists. L-745,870 and ML398 stand out for their exceptional selectivity over D2 and D3 receptors. L-745,870 exhibits picomolar affinity for the D4 receptor, making it a highly potent tool compound, though it proved ineffective in clinical trials for schizophrenia.[8][10] ML398, while having a lower affinity than L-745,870, demonstrates an outstanding selectivity window, with virtually no activity at other dopamine receptor subtypes at concentrations up to 20 µM.[3][4][5]
Sonepiprazole and Fananserin also show significant D4 selectivity over the D2 receptor.[2] Fananserin is notable for its dual high affinity for both D4 and 5-HT2A receptors, a profile that was initially thought to be beneficial but did not translate to clinical efficacy.[2] The clinical trial failures of highly selective D4 antagonists like L-745,870 and sonepiprazole have tempered initial enthusiasm for D4 antagonism as a standalone treatment for psychosis, suggesting a more complex pathophysiology.[10][11]
For the researcher, the choice of antagonist depends on the experimental question. For studies requiring the highest possible selectivity to isolate D4-mediated effects, ML398 is an excellent choice. For investigations where maximal potency is required, L-745,870 remains a valuable tool, provided its off-target profile at higher concentrations is considered.
This guide provides a foundational dataset and methodological framework for the comparative analysis of D4 receptor antagonists. By understanding the nuances of their pharmacological profiles and the experimental designs used to derive them, researchers can make more informed decisions in advancing our understanding of the role of the dopamine D4 receptor in health and disease.
References
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Heuillet E, et al. The naphtosultam derivative RP 62203 (fananserin) has high affinity for the dopamine D4 receptor. European Journal of Pharmacology. 1996 Oct 24;314(1-2):229-33. [Link]
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Lindsley, Craig W., Hopkins, Corey R., et al. Discovery and characterization of ML398, a potent and selective antagonist of the D4 receptor with in vivo activity. ACS Medicinal Chemistry Letters. 2014 Sep 11;5(9):1031-6. [Link]
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Lindsley, Craig W., Hopkins, Corey R., et al. Discovery and characterization of ML398, a potent and selective chiral morpholine based antagonist of the dopamine 4 (D4) receptor. Probe Reports from the NIH Molecular Libraries Program. 2014 Apr 15. [Link]
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Lindsley, Craig W., Hopkins, Corey R., et al. Discovery and Characterization of ML398, a Potent and Selective Antagonist of the D4 Receptor with in Vivo Activity. ACS Medicinal Chemistry Letters. 2014 Sep 11;5(9):1031-1036. [Link]
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Bristow LJ, et al. Schizophrenia and L-745,870, a novel dopamine D4 receptor antagonist. Trends in Pharmacological Sciences. 1997 Jun;18(6):186-8. [Link]
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Corrigan MH, Gallen CC, Bonura ML, Merchant KM; Sonepiprazole Study Group. Effectiveness of the selective D4 antagonist sonepiprazole in schizophrenia: a placebo-controlled trial. Biological Psychiatry. 2004 Mar 1;55(5):445-51. [Link]
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Bristow S, et al. The effects of a selective D4 dopamine receptor antagonist (L-745,870) in acutely psychotic inpatients with schizophrenia. D4 Dopamine Antagonist Group. Archives of General Psychiatry. 1997 Dec;54(12):1049-55. [Link]
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Kulagowski JJ, et al. 3-((4-(4-Chlorophenyl)piperazin-1-yl)-methyl)-1H-pyrrolo-2,3-b-pyridine: an antagonist with high affinity and selectivity for the human dopamine D4 receptor. Journal of Medicinal Chemistry. 1996 May 10;39(10):1941-2. [Link]
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Heuillet E, et al. The naphtosultam derivative RP 62203 (fananserin) has high affinity for the dopamine D4 receptor. European Journal of Pharmacology. 1996 Oct 24;314(1-2):229-33. [Link]
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Merchant KM, Gill GS, Harris DW, et al. Pharmacological characterization of U-101387, a dopamine D4 receptor selective antagonist. The Journal of Pharmacology and Experimental Therapeutics. 1996 Dec;279(3):1392-403. [Link]
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Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual - NCBI. 2017 Nov 20. [Link]
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D4/5-HT2A Receptor antagonists: LU-111995 and other potential new antipsychotics in development. Drugs of the Future. 1998;23(2):195. [Link]
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Daniele, S., et al. Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods. 2015. [Link]
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Abbadessa, G., et al. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Journal of Pharmacological and Toxicological Methods. 2015 Sep-Oct;75:88-95. [Link]
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A Senior Application Scientist's Guide to Validating the Selectivity of Novel CNS Compounds: The Case of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from synthesis to a potential therapeutic candidate is paved with rigorous validation. A critical and non-negotiable step in this process is the comprehensive characterization of its selectivity. A compound's value is intrinsically tied to its ability to interact with the intended target while minimizing engagement with off-targets that could lead to undesirable side effects. This guide provides an in-depth, technically-grounded framework for validating the selectivity of a novel compound, using the example of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride, a molecule with a piperidine scaffold common in CNS-active agents but with a currently uncharacterized pharmacological profile.
This guide is not a rigid template but a logical, tiered approach that mirrors the decision-making process in a drug discovery setting. We will move from broad, unbiased screening to focused, functional validation, explaining the causality behind each experimental choice.
The Tiered Approach to Selectivity Validation
A robust validation strategy begins with a wide net and progressively narrows its focus based on empirical data. This ensures that no critical interactions are missed and that resources are allocated efficiently.
Caption: A tiered workflow for validating compound selectivity.
PART 1: CORE DIRECTIVE - A Tiered Experimental Guide
Tier 1: Broad Target Binding Profile (Off-Target Screening)
Causality: Before forming any hypotheses about the primary target of this compound, it is essential to perform an unbiased screen against a wide array of biologically relevant targets. This approach, often termed "safety profiling," serves a dual purpose: it can reveal potential primary targets by identifying high-affinity interactions, and it simultaneously flags potential off-target liabilities that could terminate a drug development program early.[1][2][3] A commercially available panel, such as the Eurofins SafetyScreen44, provides a cost-effective and standardized method for this initial assessment.[3] These panels typically utilize radioligand binding assays to measure the displacement of a known high-affinity radioligand from a specific target by the test compound.[4]
Experimental Protocol: Broad Radioligand Binding Screen
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Assay Execution: The compound is typically tested at a single high concentration (e.g., 10 µM) across a panel of 40-100 targets, including GPCRs, ion channels, and transporters.[1][2]
-
Incubation: For each target, the assay mixture contains the receptor source (membranes or whole cells), the specific radioligand, and the test compound. This mixture is incubated to allow binding to reach equilibrium.[5][6]
-
Separation and Detection: Bound and free radioligand are separated via rapid filtration. The amount of radioactivity trapped on the filter, which corresponds to the radioligand bound to the receptor, is quantified using a scintillation counter.[5][7]
-
Data Analysis: The percentage of inhibition of radioligand binding by the test compound is calculated. A common threshold for a "hit" is >50% inhibition at the tested concentration.[8]
Hypothetical Data Presentation: Tier 1 Screening
| Target Family | Target | % Inhibition @ 10 µM |
| Transporter | Dopamine Transporter (DAT) | 85% |
| Transporter | Serotonin Transporter (SERT) | 78% |
| Transporter | Norepinephrine Transporter (NET) | 62% |
| GPCR | 5-HT2A Receptor | 45% |
| GPCR | Alpha-1 Adrenergic | 30% |
| Ion Channel | hERG | 15% |
This hypothetical data suggests that this compound has significant affinity for monoamine transporters, particularly DAT and SERT.
Tier 2: Primary Target Identification and Affinity Determination
Causality: The "hits" from the broad screen guide the next phase. The goal is to confirm these interactions and quantify the compound's affinity for each potential primary target. This is achieved through competitive and saturation binding assays.[6][9] Competitive binding assays, where the test compound competes against a single concentration of radioligand across a range of concentrations, allow for the determination of the inhibitory constant (Ki), a measure of binding affinity.[6]
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target of interest (e.g., HEK293 cells stably expressing human DAT, SERT, or NET).[5][10]
-
Assay Setup: In a 96-well plate, set up reactions containing the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT, [³H]Nisoxetine for NET), and a range of concentrations of this compound.[11]
-
Incubation and Filtration: Incubate the plates to reach equilibrium, then rapidly filter the contents to separate bound from free radioligand.[5]
-
Data Analysis: Quantify radioactivity and plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
Hypothetical Data Presentation: Tier 2 Affinity Data
| Target | Radioligand | Ki (nM) of Test Compound |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 15 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 35 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 150 |
This data refines our understanding, indicating that the compound has the highest affinity for the dopamine transporter, with moderate affinity for the serotonin transporter and lower affinity for the norepinephrine transporter.
Tier 3: Functional Activity and Selectivity Confirmation
Causality: Binding affinity does not equate to functional activity. A compound can be a binder but act as an inhibitor, agonist, or have no functional effect. Therefore, it is crucial to progress to functional assays to understand how the compound modulates the activity of its primary targets.[12][13] For transporters, the most direct functional assay is to measure the uptake of a radiolabeled substrate (the neurotransmitter) into cells or synaptosomes.[14][15][16]
Caption: Workflow for a neurotransmitter uptake inhibition assay.
Experimental Protocol: Neurotransmitter Uptake Inhibition Assay
-
Cell Culture: Plate HEK293 cells stably expressing the human transporter of interest (DAT, SERT, or NET) in 96-well plates.[17]
-
Pre-incubation: Wash the cells and pre-incubate them with various concentrations of this compound or a reference inhibitor for a set time (e.g., 20 minutes) at 37°C.[18]
-
Uptake Initiation: Add a fixed concentration of the respective radiolabeled neurotransmitter (e.g., [³H]Dopamine, [³H]Serotonin, or [³H]Norepinephrine) to initiate uptake.[18][19]
-
Uptake Termination: After a short incubation period (e.g., 10-15 minutes), terminate the uptake by rapidly washing the cells with ice-cold buffer.[18]
-
Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the functional potency (IC50).
Hypothetical Data Presentation: Tier 3 Functional Potency & Selectivity
| Target | Test Compound IC50 (nM) | Reference Inhibitor | Reference IC50 (nM) | Selectivity Ratio (SERT/DAT) | Selectivity Ratio (NET/DAT) |
| DAT | 25 | GBR 12909 | 5 | 2.4x | 12x |
| SERT | 60 | Fluoxetine | 10 | ||
| NET | 300 | Desipramine | 8 |
This functional data confirms the compound is an inhibitor of all three monoamine transporters. It validates DAT as the primary target (most potent activity) and allows for the calculation of selectivity ratios, showing it is 2.4-fold selective for DAT over SERT and 12-fold selective for DAT over NET.
Tier 4: In-Depth Selectivity Profiling Against Related Targets
Causality: To build a complete picture of selectivity, it is necessary to screen the compound against a broader panel of closely related targets. Given the piperidine scaffold and the monoamine transporter activity, profiling against various subtypes of dopamine, serotonin, and adrenergic receptors is critical. This step helps to ensure that the compound's activity is not confounded by interactions with receptors that are often co-localized with the primary target in the CNS.
Methodology: Broader CNS Receptor Panel Screening
This step involves returning to the radioligand binding assay format, but with a more focused and expanded list of targets relevant to the primary activity. The compound would be tested in full concentration-response curves against targets such as:
-
Dopamine Receptors: D1, D2, D3, D4, D5
-
Serotonin Receptors: 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, 5-HT3, etc.
-
Adrenergic Receptors: Alpha-1, Alpha-2, Beta-1, Beta-2
-
Other Relevant CNS Targets: Sigma-1, Sigma-2, NMDA receptors
Hypothetical Data Presentation: Tier 4 Comprehensive Selectivity Profile
| Target | Ki (nM) |
| Dopamine Transporter (DAT) | 15 |
| Serotonin Transporter (SERT) | 35 |
| Norepinephrine Transporter (NET) | 150 |
| Sigma-1 Receptor | 250 |
| 5-HT2A Receptor | 800 |
| Dopamine D2 Receptor | >10,000 |
| Alpha-1 Adrenergic Receptor | >10,000 |
This comprehensive profile provides strong evidence for the compound's selectivity for the dopamine and serotonin transporters over other major CNS receptors.
PART 2: SCIENTIFIC INTEGRITY & LOGIC - Conclusion
This tiered, data-driven approach provides a self-validating system for characterizing the selectivity of a novel compound like this compound. By starting with a broad, unbiased screen and progressively focusing the investigation based on the emerging data, we can confidently build a detailed selectivity profile.
Based on our hypothetical results, we would characterize this compound as a potent dopamine transporter (DAT) inhibitor with secondary activity as a serotonin transporter (SERT) inhibitor. Its selectivity for DAT over NET is significant (12-fold in functional assays), and it displays a clean profile against a wider panel of CNS receptors at concentrations up to 1 µM. This profile suggests the compound warrants further investigation as a potential therapeutic agent for conditions where enhancing dopaminergic and serotonergic tone is beneficial, while also highlighting the need to consider the implications of dual DAT/SERT inhibition in any future preclinical and clinical development. This systematic validation is the bedrock of trustworthy and reproducible pharmacological science.
PART 3: REFERENCES
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (2017). Current Protocols in Pharmacology. [Link]
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (2017). National Center for Biotechnology Information. [Link]
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In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). (n.d.). Wiley Online Library. [Link]
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Radioligand binding methods: practical guide and tips. (1998). American Journal of Physiology-Cell Physiology. [Link]
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Transporter assays as useful in vitro tools in drug discovery and development. (2017). Expert Opinion on Drug Metabolism & Toxicology. [Link]
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5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and release. (2024). Scientific Reports. [Link]
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Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors. (2021). Scientific Reports. [Link]
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NET (SLC6A2) Transporter Assay. BioIVT. [Link]
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Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. (2021). Analytical Chemistry. [Link]
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Functional characterization of dopamine transporter in vivo using Drosophila melanogaster behavioral assays. (2015). Frontiers in Physiology. [Link]
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SOLVO Drug Transporter Assays. Charles River Laboratories. [Link]
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Transporter assays as useful in vitro tools in drug discovery and development | Request PDF. (2017). ResearchGate. [Link]
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DAT Transporter Assay. BioIVT. [Link]
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Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. (2023). ACS Measurement Science Au. [Link]
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SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Eurofins Discovery. [Link]
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Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment. (2016). Methods in Molecular Biology. [Link]
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Development of serotonin transporter reuptake inhibition assays using JAR cells. (2018). Journal of Pharmacological and Toxicological Methods. [Link]
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Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]
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Application of in vitro CYP and Transporter Assays to Predict Clinical Drug–Drug Interactions. (2017). Taylor & Francis Online. [Link]
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Drug transporter studies in vitro – understanding drug disposition and interactions. (2025). Admescope. [Link]
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Novel and Functional Norepinephrine Transporter Protein Variants Identified in Attention-Deficit Hyperactivity Disorder. (2008). Molecular Psychiatry. [Link]
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Enhanced Selectivity Screening of GPCR Ligands Using a Label-Free Cell Based Assay Technology. (2009). Bentham Science. [Link]
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Advances in G Protein-Coupled Receptor High-throughput Screening. (2018). Current Opinion in Chemical Biology. [Link]
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Safety screening in early drug discovery: An optimized assay panel. (2019). ResearchGate. [Link]
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Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Big Data. [Link]
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Synthesis and biological characterization of 4,4-difluoro-3- (phenoxymethyl)piperidine scaffold as dopamine 4 receptor (D4R) ant. (n.d.). ChemRxiv. [Link]
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Safety Screening in Early Drug Discovery: An Optimized Assay Panel. (2019). Vascular Pharmacology. [Link]
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Piperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): high affinity ligands for the dopamine transporter. (2002). Journal of Medicinal Chemistry. [Link]
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SafetyScreen44 Panel. Eurofins Discovery. [Link]
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Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. (n.d.). University of Bari Aldo Moro. [Link]
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Eurofins Cerep-Panlabs: ADME-Tox Profiling in Drug Discovery. (2014). YouTube. [Link]
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A Researcher's Guide to Benchmarking Novel Piperidine-Based SSRI Candidates: A Comparative Analysis of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride Against Established Research Compounds
This guide provides a comprehensive framework for researchers, medicinal chemists, and pharmacologists on how to benchmark the performance of novel selective serotonin reuptake inhibitor (SSRI) candidates, using 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride as a primary example. We will objectively compare its anticipated performance profile with established research compounds such as Paroxetine, Fluoxetine, and Sertraline, supported by detailed experimental protocols and comparative data.
The narrative of this guide is grounded in the principles of scientific integrity and practical, field-proven insights. We will not only outline the necessary steps but also delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and robust.
Introduction: The Piperidine Scaffold in Serotonin Transporter (SERT) Modulation
The piperidine moiety is a privileged scaffold in modern medicinal chemistry, particularly in the design of agents targeting the central nervous system. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal core for interacting with complex biological targets like the serotonin transporter (SERT). Inhibition of SERT increases the extracellular concentration of serotonin, a key neurotransmitter implicated in the regulation of mood, anxiety, and other physiological processes. This mechanism is the cornerstone of action for a major class of antidepressant medications known as SSRIs.[1][2][3][4][5]
This compound shares significant structural homology with Paroxetine, a potent and well-characterized SSRI.[3][6] This structural similarity strongly suggests that it is likely to exhibit significant affinity and selectivity for SERT. However, to establish its unique pharmacological profile and potential advantages over existing compounds, a rigorous head-to-head comparison is essential. This guide will walk you through the critical experiments required for such a benchmark analysis.
Physicochemical Characterization: Predicting In Vivo Behavior
Before embarking on complex biological assays, a thorough understanding of a compound's physicochemical properties is paramount. These properties, such as molecular weight, lipophilicity (LogP), and ionization constant (pKa), are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Table 1: Comparative Physicochemical Properties of Piperidine-Based Compounds and Established SSRIs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa |
| This compound (Test Article) | C12H17ClFNO | 245.72 | (Hypothetical) ~2.8 | (Hypothetical) ~9.5 |
| Paroxetine | C19H20FNO3 | 329.37 | 2.53 | 9.6 |
| Fluoxetine | C17H18F3NO | 309.33 | 4.05 | 10.06 |
| Sertraline | C17H17Cl2N | 306.23 | 4.30 | 9.16 |
Note: Data for the test article is hypothetical and for illustrative purposes. Data for established compounds are sourced from publicly available databases.[6][7][8][9][10]
The hypothetical LogP and pKa values for our test article are estimated based on its structural similarity to Paroxetine. A slightly lower LogP might suggest a more favorable balance between lipophilicity and hydrophilicity, potentially influencing its blood-brain barrier penetration and off-target interactions.
In Vitro Pharmacological Profiling: Determining Potency and Selectivity
The cornerstone of benchmarking a novel SSRI candidate lies in determining its binding affinity (Ki) and functional inhibitory potency (IC50) at the primary target (SERT) and key off-targets, namely the dopamine transporter (DAT) and the norepinephrine transporter (NET). High selectivity for SERT over DAT and NET is a defining characteristic of an effective and well-tolerated SSRI.[11]
Experimental Workflow: From Target Binding to Functional Inhibition
The following diagram illustrates the logical flow of in vitro experiments for characterizing a novel compound's interaction with monoamine transporters.
Caption: Experimental workflow for in vitro characterization.
Detailed Protocol: Competitive Radioligand Binding Assay
This protocol outlines the determination of the binding affinity (Ki) of a test compound for the human serotonin (hSERT), dopamine (hDAT), and norepinephrine (hNET) transporters.
Objective: To determine the Ki of this compound and comparator compounds at hSERT, hDAT, and hNET.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing hSERT, hDAT, or hNET.
-
Radioligands: [³H]-Citalopram (for hSERT), [³H]-WIN 35,428 (for hDAT), [³H]-Nisoxetine (for hNET).
-
Unlabeled ligands for determining non-specific binding (e.g., 10 µM Paroxetine for hSERT, 10 µM GBR 12909 for hDAT, 10 µM Desipramine for hNET).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound and reference compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound or reference compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an appropriate unlabeled ligand).
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Detailed Protocol: Synaptosome/Cell-Based Uptake Inhibition Assay
This protocol measures the functional potency (IC50) of a test compound to inhibit the uptake of a radiolabeled substrate into cells or synaptosomes expressing the target transporter.
Objective: To determine the IC50 of this compound and comparator compounds for the inhibition of substrate uptake via hSERT, hDAT, and hNET.
Materials:
-
HEK293 cells stably expressing hSERT, hDAT, or hNET, or freshly prepared rat brain synaptosomes.
-
Radiolabeled substrates: [³H]-Serotonin (for hSERT), [³H]-Dopamine (for hDAT), [³H]-Norepinephrine (for hNET).
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Test compound stock solution.
-
Inhibitors for defining non-specific uptake (as in the binding assay).
-
96-well cell culture plates.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Cell Plating: Seed the transporter-expressing cells into 96-well plates and allow them to adhere and grow to a confluent monolayer.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or reference compounds for a short period (e.g., 10-20 minutes) at room temperature.
-
Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.
-
Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.
-
Termination of Uptake: Rapidly wash the cells with ice-cold uptake buffer to stop the uptake process and remove the extracellular radiolabeled substrate.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.
-
Calculate the IC50 value using non-linear regression.
-
Comparative Data Analysis and Interpretation
The data obtained from the binding and uptake assays should be compiled into a clear, comparative table to facilitate analysis.
Table 2: Comparative In Vitro Pharmacological Profile
| Compound | SERT Ki (nM) | DAT Ki (nM) | NET Ki (nM) | SERT IC50 (nM) | Selectivity (SERT vs. DAT) | Selectivity (SERT vs. NET) |
| This compound (Test Article) | (Hypothetical) 0.2 | (Hypothetical) 600 | (Hypothetical) 50 | (Hypothetical) 1.5 | ~3000-fold | ~250-fold |
| Paroxetine | 0.07 - 0.2 | 490 | 40 - 85 | ~1.1 | ~2450-fold | ~200-fold |
| Fluoxetine | 1 | 4180 | 660 | ~10 | ~4180-fold | ~660-fold |
| Sertraline | ~13 | >1000 | >1000 | ~25 | >77-fold | >77-fold |
Note: Data for the test article is hypothetical and for illustrative purposes. Data for established compounds are sourced from published literature and may vary between studies.[2][3][11][12]
Interpretation of Hypothetical Results for the Test Article:
-
Potency: The hypothetical Ki and IC50 values for the test article at SERT are comparable to Paroxetine, suggesting high potency.
-
Selectivity: The hypothetical selectivity ratios for DAT and NET are also in the same range as Paroxetine, indicating a classic SSRI profile.
-
Structure-Activity Relationship (SAR): The close structural and pharmacological similarity to Paroxetine would suggest that the 4-fluorophenoxy and piperidine methyl-ether linkage are key pharmacophoric features for high-affinity SERT binding. Further studies could explore modifications to the piperidine ring or the aromatic systems to modulate potency and selectivity.
Visualizing the Mechanism of Action: Monoamine Transporter Signaling
The following diagram illustrates the fundamental mechanism of action for an SSRI at a serotonergic synapse.
Caption: Mechanism of action of a selective serotonin reuptake inhibitor.
Conclusion and Future Directions
This guide has provided a comprehensive roadmap for the in vitro benchmarking of a novel SSRI candidate, this compound, against established research compounds. By following the detailed protocols for physicochemical and pharmacological characterization, researchers can generate robust and comparable data to elucidate the potency, selectivity, and structure-activity relationships of new chemical entities.
The hypothetical data presented for our test article suggests a pharmacological profile similar to Paroxetine, a potent and selective SSRI. The next logical steps in the drug discovery cascade would involve in vivo pharmacokinetic and pharmacodynamic studies to assess its brain penetration, half-life, and efficacy in animal models of depression and anxiety. Furthermore, a broader off-target screening panel would be necessary to identify any potential liabilities that could impact its safety profile.
By systematically applying the principles and methodologies outlined in this guide, researchers can confidently and efficiently evaluate the potential of novel piperidine-based compounds as next-generation therapeutics for serotonin-related disorders.
References
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Sertraline - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Fluoxetine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Paroxetine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Fluoxetine | C17H18F3NO - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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Paroxetine | C19H20FNO3 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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Femoxetine | C20H25NO2 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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(+)-Femoxetine | C20H25NO2 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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Owens, M. J., et al. (2021). Paroxetine—Overview of the Molecular Mechanisms of Action. International Journal of Molecular Sciences, 22(4), 1638. [Link]
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PAXIL (paroxetine hydrochloride) Prescribing Information. (n.d.). Retrieved January 17, 2026, from [Link]
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Femoxetine - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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Monteiro, S. C., & Boxall, A. B. (2010). Physicochemical properties of fluoxetine relevant for fate assessment in Phase II Tier A. Environmental Toxicology and Chemistry, 29(10), 2217-2224. [Link]
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Reconcile | C17H19ClF3NO - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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Physical and chemical properties of fluoxetine. - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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PharmGKB summary: sertraline pathway, pharmacokinetics. (2019). Pharmacogenetics and Genomics, 29(4), 93–102. [Link]
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Sertraline | C17H17Cl2N - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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Fluoxetine (Ref: LY-110140) - AERU - University of Hertfordshire. (2025). Retrieved January 17, 2026, from [Link]
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Sertraline | Drug Information, Uses, Side Effects, Chemistry - PharmaCompass.com. (n.d.). Retrieved January 17, 2026, from [Link]
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(+)-Fluoxetine | C17H18F3NO - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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Sertraline (Zoloft): Uses & Side Effects - Cleveland Clinic. (n.d.). Retrieved January 17, 2026, from [Link]
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Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. (2012). Journal of Neuroscience, 32(19), 6543–6550. [Link]
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Paroxetine—The Antidepressant from Hell? Probably Not, But Caution Required. (2018). Innovations in Clinical Neuroscience, 15(5-6), 11–14. [Link]
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Takács-Novák, K., et al. (2006). Physico-Chemical Profiling of Antidepressive Sertraline: Solubility,Ionisation, Lipophilicity. Journal of Pharmaceutical and Biomedical Analysis, 42(2), 157-163. [Link]
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Fluoxetine: Drug Uses, Dosage & Side Effects - Drugs.com. (2024). Retrieved January 17, 2026, from [Link]
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Paroxetine Hydrochloride | C19H21ClFNO3 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
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Paroxetine - StatPearls - NCBI Bookshelf. (2023). Retrieved January 17, 2026, from [Link]
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Paroxetine Hydrochloride Hemihydrate - LKT Laboratories, Inc. (n.d.). Retrieved January 17, 2026, from [Link]
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Sertraline (Zoloft): Uses & Side Effects - Cleveland Clinic. (n.d.). Retrieved January 17, 2026, from [Link]
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Paroxetine—Overview of the Molecular Mechanisms of Action - MDPI. (2021). Retrieved January 17, 2026, from [Link]
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In vitro vs. in vivo correlation for 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
An In-Depth Guide to Establishing an In Vitro-In Vivo Correlation (IVIVC) for 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride Formulations
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for establishing a robust in vitro-in vivo correlation (IVIVC) for formulations containing this compound. As a crucial tool in modern drug development, a predictive IVIVC can streamline formulation optimization, justify quality control specifications, and support regulatory submissions by demonstrating that in vitro dissolution data can serve as a reliable surrogate for in vivo bioequivalence studies.
We will explore the underlying scientific principles, present detailed experimental protocols, and interpret the resulting data, grounding our discussion in the context of a hypothetical immediate-release (IR) and two modified-release (MR) formulations of this compound.
Foundational Concepts: The "Why" of IVIVC
An IVIVC is a predictive mathematical model that describes the relationship between an in vitro property of a dosage form (usually the rate and extent of drug dissolution) and a relevant in vivo response (such as plasma drug concentration). The U.S. Food and Drug Administration (FDA) defines several levels of correlation, with a Level A correlation being the most informative. A Level A correlation represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. Establishing such a correlation is paramount for:
-
Accelerating Development: It allows for the rapid screening and optimization of formulation prototypes without the need for extensive animal or human testing for each iteration.
-
Quality Control Justification: It provides a scientific basis for setting meaningful dissolution specifications that are predictive of in vivo performance.
-
Regulatory Flexibility: A validated IVIVC can support biowaivers for certain post-approval manufacturing changes, saving significant time and resources.
The feasibility of developing an IVIVC is intrinsically linked to the drug's physicochemical properties, primarily its solubility and permeability, as defined by the Biopharmaceutics Classification System (BCS). For this guide, we will assume this compound is a BCS Class II compound (low solubility, high permeability), where dissolution is the rate-limiting step for absorption, making it an ideal candidate for IVIVC development.
In Vitro Characterization: The Dissolution Profile
The cornerstone of the IVIVC is a discriminatory in vitro dissolution method that mirrors the in vivo drug release process. The goal is to identify experimental conditions that can differentiate between formulations with distinct in vivo performance.
Experimental Protocol: Multi-pH Dissolution Study
This protocol details the use of a USP Apparatus 2 (Paddle Apparatus) to evaluate the dissolution of three hypothetical formulations: an immediate-release (IR) tablet, a fast-release modified-release (MR-F) capsule, and a slow-release modified-release (MR-S) capsule.
Objective: To measure the rate and extent of drug release in media simulating the pH conditions of the gastrointestinal tract.
Materials:
-
USP Apparatus 2 (Paddle) with 900 mL vessels
-
Validated UV-Vis spectrophotometer or HPLC system
-
Dissolution Media: 0.1 N HCl (pH 1.2), Acetate Buffer (pH 4.5), Phosphate Buffer (pH 6.8)
-
This compound formulations (IR, MR-F, MR-S)
Procedure:
-
Media Preparation & Degassing: Prepare and degas all dissolution media according to USP standards to prevent bubble formation on the dosage form.
-
Apparatus Setup: Set the vessel temperature to 37 ± 0.5 °C and the paddle speed to 50 RPM. This speed is a standard starting point to avoid coning effects while maintaining sink conditions.
-
Test Initiation: Place one dosage form in each vessel.
-
Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes for IR; and extended time points up to 24 hours for MR formulations). Immediately replace the withdrawn volume with fresh, pre-warmed media.
-
Sample Analysis: Filter the samples and analyze for drug concentration using a validated analytical method.
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point, correcting for the volume replaced.
Hypothetical In Vitro Dissolution Data
The data below represents expected outcomes from the protocol, demonstrating clear differentiation between the formulations.
| Time (hours) | IR Formulation (% Dissolved) | MR-F Formulation (% Dissolved) | MR-S Formulation (% Dissolved) |
| 0.25 | 88 | 35 | 15 |
| 0.5 | 95 | 55 | 25 |
| 1 | 99 | 75 | 40 |
| 2 | 100 | 90 | 60 |
| 4 | 100 | 98 | 80 |
| 8 | 100 | 100 | 95 |
| 12 | 100 | 100 | 100 |
In Vivo Assessment: Pharmacokinetic Profiling
The in vivo component requires a well-designed pharmacokinetic (PK) study to determine the rate and extent of drug absorption in a relevant biological system.
Experimental Protocol: Oral Pharmacokinetic Study in a Canine Model
The canine model is often chosen for oral dosage form development due to its physiological similarities to the human GI tract.
Objective: To determine the plasma concentration-time profiles for the IR, MR-F, and MR-S formulations after oral administration.
Study Design:
-
Subjects: A cohort of fasted beagle dogs (n=6 per formulation group), in a crossover design with an adequate washout period between treatments.
-
Dose Administration: A single oral dose of each formulation is administered.
-
Blood Sampling: Blood samples (approx. 2 mL) are collected via a peripheral vein at pre-dose (0) and at 0.25, 0.5, 1, 2, 4, 8, 12, 24, and 48 hours post-dose.
-
Sample Processing: Plasma is harvested by centrifugation and stored at -80 °C until analysis.
-
Bioanalysis: Plasma concentrations of this compound are determined using a validated LC-MS/MS method.
-
Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC) and conducted in an AAALAC-accredited facility.
Hypothetical In Vivo Pharmacokinetic Data
The table below summarizes the key PK parameters derived from the plasma concentration-time data.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) |
| IR | 150 | 0.75 | 850 |
| MR-F | 95 | 3.0 | 835 |
| MR-S | 60 | 6.0 | 842 |
Establishing the Level A IVIVC: Bridging the Gap
With both in vitro dissolution and in vivo absorption data, the next step is to establish a mathematical correlation.
IVIVC Development Workflow
The process involves deconvoluting the in vivo plasma data to calculate the fraction of drug absorbed over time and then plotting this against the fraction of drug dissolved in vitro.
Caption: Workflow for developing a Level A IVIVC.
Modeling and Validation
-
Deconvolution: The in vivo plasma concentration-time data is mathematically transformed to yield the cumulative fraction of drug absorbed over time. Methods like the Wagner-Nelson or Loo-Riegelman are commonly employed for this purpose.
-
Correlation: A point-to-point plot is generated comparing the in vitro fraction dissolved against the in vivo fraction absorbed for each formulation. A linear relationship is the ideal outcome.
-
Validation: The predictive performance of the model is rigorously tested. According to FDA guidance, this involves comparing the predicted PK parameters (Cmax and AUC) from the model to the observed experimental values. The average prediction error for each parameter should be within 10-15% for the model to be considered valid.
Conclusion and Implications
A successfully established Level A IVIVC for this compound serves as a powerful, science-driven tool. It transforms the in vitro dissolution test from a simple quality control check into a predictive instrument for clinical performance. This correlation enables more efficient formulation development, supports robust manufacturing controls, and provides significant regulatory advantages, ultimately accelerating the delivery of safe and effective medicines to patients.
References
-
U.S. Food and Drug Administration (FDA). Guidance for Industry: Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correlations. (1997). [Link]
-
European Medicines Agency (EMA). Guideline on quality of oral modified release products. (2014). [Link]
-
Tatavarti, A. S., & Hoag, S. W. (2004). IVIVC in dogs for a BCS Class II drug, carbamazepine. Dissolution Technologies, 11(2), 6-11. [Link]
A Researcher's Guide to Navigating the Unseen: Assessing the Off-Target Effects of 4-[(4-Fluorophenoxy)methyl]piperidine Hydrochloride and its Analogs
In the landscape of modern drug discovery, particularly within the complex realm of neuroscience, the piperidine scaffold represents a privileged structure. Its derivatives are integral to the development of therapeutics targeting a range of central nervous system (CNS) disorders.[1][2] The compound 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride is a member of this versatile class, and like any novel chemical entity, its journey from a promising hit to a viable clinical candidate is contingent on a thorough understanding of its biological interactions. This guide provides a comprehensive framework for assessing the off-target effects of this compound, a critical step in de-risking development and ensuring therapeutic specificity.[3][4]
Unintended interactions, or off-target effects, are a primary cause of adverse drug reactions and a significant contributor to late-stage clinical trial failures.[5] Therefore, a proactive and systematic evaluation of a compound's selectivity is not merely a regulatory hurdle but a fundamental aspect of robust scientific inquiry.[6][7] This guide will delve into the causality behind experimental choices, present self-validating protocols, and offer a comparative analysis with structural analogs to provide a holistic view of the off-target assessment process.
For the purpose of this illustrative guide, we will consider this compound (we'll call it Compound A ) as a lead candidate being investigated for its antagonist activity at the Dopamine D4 Receptor (D4R), a target implicated in various neuropsychiatric disorders.[8] Our objective is to build a selectivity profile that informs on its potential liabilities and therapeutic window.
The Strategic Framework for Off-Target Profiling
A tiered and multi-faceted approach is essential for a comprehensive assessment of off-target activities. This typically begins with broad, high-throughput screens and progresses to more focused, functional assays for any identified "hits."
Tier 1: Broad Panel Screening
The initial step involves screening the compound against a large and diverse panel of biological targets. This provides a wide-angle snapshot of the compound's interactivity.
-
Receptor Binding Assays: These assays are the gold standard for identifying potential off-target interactions with a wide array of receptors, including G-protein coupled receptors (GPCRs), ion channels, and transporters.[9][10] By quantifying the displacement of a radiolabeled ligand from its receptor, we can determine the binding affinity of our test compound.[11][12] A standard safety panel often includes targets known to be associated with adverse effects, such as the hERG channel (cardiotoxicity) and various serotonin and adrenergic receptors (cardiovascular and CNS side effects).[13]
-
Kinase Profiling: Unintended kinase inhibition is a common source of off-target effects.[14] Screening against a panel of kinases is crucial, especially for compounds not designed as kinase inhibitors.[15][16] These assays typically measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.[17][18][19]
Tier 2: Functional and Cellular Assays
Any significant binding interactions identified in Tier 1 must be further investigated in functional assays to determine if the binding event translates into a biological response (e.g., agonism, antagonism, or inverse agonism).
-
Cell-Based Functional Assays: These assays measure the downstream consequences of receptor engagement in a cellular context, such as changes in second messenger levels (e.g., cAMP, Ca2+) or reporter gene expression. This step is critical to understand the functional implications of an off-target interaction.
-
Cellular Thermal Shift Assay (CETSA): This technique can be employed to verify target engagement in a cellular environment. It is based on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation.
Below is a visual representation of a typical off-target screening workflow.
Caption: A tiered workflow for off-target effect assessment.
Comparative Analysis of (Phenoxymethyl)piperidine Analogs
To put the off-target profile of Compound A into context, it is invaluable to test it alongside structural analogs. This can provide insights into the structure-activity relationship (SAR) of both on-target and off-target interactions, guiding future medicinal chemistry efforts.
Let's consider two analogs:
-
Compound B: 4-[(4-Chlorophenoxy)methyl]piperidine hydrochloride (modification on the phenoxy ring)
-
Compound C: 4-[(Phenoxy)methyl]piperidine hydrochloride (unsubstituted phenoxy ring)
The following table presents hypothetical, yet plausible, data from a broad-panel binding screen. The values represent the binding affinity (Ki) in nanomolars (nM). A lower Ki value indicates a higher binding affinity.
| Target | Compound A (Ki, nM) | Compound B (Ki, nM) | Compound C (Ki, nM) | Potential Implication of Off-Target Interaction |
| Dopamine D4 (Primary Target) | 15 | 25 | 150 | On-target activity |
| Serotonin 5-HT2A | 250 | 300 | >10,000 | Potential for neuropsychiatric side effects or polypharmacology |
| Adrenergic α1A | 1,200 | 950 | >10,000 | Potential for cardiovascular effects (e.g., hypotension) |
| hERG Channel | >10,000 | >10,000 | >10,000 | Low risk of cardiac arrhythmia |
| Muscarinic M1 | 8,500 | 9,000 | >10,000 | Low risk of anticholinergic side effects |
-
Compound A shows good potency for the primary target (D4R) and a respectable selectivity window against the other tested targets. The 16.7-fold selectivity over the 5-HT2A receptor (250 nM / 15 nM) is a key parameter to monitor.
-
The fluoro and chloro substitutions in Compounds A and B appear to be important for D4R affinity, as evidenced by the weaker potency of the unsubstituted Compound C .
-
All three compounds show a low propensity for hERG channel binding, which is a positive safety indicator.
Detailed Experimental Protocol: Broad-Panel Radioligand Binding Assay
This protocol outlines a general procedure for assessing the binding of a test compound to a panel of receptors.
Objective: To determine the binding affinity (Ki) of test compounds at a panel of 50+ GPCRs, ion channels, and transporters.
Materials:
-
Test compounds (Compound A, B, and C) dissolved in DMSO to a stock concentration of 10 mM.
-
Receptor-containing membranes prepared from cell lines overexpressing the target of interest.
-
Radioligands specific for each target receptor.
-
Assay buffer specific to each receptor.
-
96-well microplates.
-
Glass fiber filter mats.
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Compound Preparation: Perform serial dilutions of the test compound stocks in the appropriate assay buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
A fixed concentration of the specific radioligand (typically at its Kd value).
-
The diluted test compound or vehicle control (for total binding).
-
For non-specific binding (NSB) wells, add a high concentration of a known, unlabeled ligand for that receptor.
-
-
Initiate Reaction: Add the receptor-containing membranes to each well to start the binding reaction.
-
Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Termination and Harvesting: Rapidly terminate the reaction by vacuum filtration through glass fiber filter mats. This separates the bound radioligand (trapped on the filter with the membranes) from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filter mats in scintillation vials or a compatible plate, add scintillation fluid, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate the percent inhibition of radioligand binding by the test compound at each concentration relative to the total binding and non-specific binding.
-
Plot the percent inhibition against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing the Impact of an Off-Target Interaction
Let's assume that our lead candidate, Compound A, was found to have significant antagonist activity at the 5-HT2A receptor. This off-target interaction could have profound physiological consequences. The diagram below illustrates the canonical signaling pathway for the 5-HT2A receptor, providing a visual context for the potential downstream effects of this off-target activity.
Caption: Off-target antagonism of the 5-HT2A receptor signaling pathway.
Conclusion
The systematic assessment of off-target effects is an indispensable component of modern drug development. For compounds like this compound, which belong to a pharmacologically rich class of molecules, early and comprehensive profiling is paramount. By employing a tiered screening strategy, conducting rigorous, well-designed experiments, and performing comparative analysis with relevant analogs, researchers can build a detailed selectivity profile. This not only helps in identifying and mitigating potential safety liabilities but can also uncover opportunities for polypharmacology, where off-target effects may even be therapeutically beneficial. Ultimately, this commitment to scientific integrity and thoroughness paves the way for the development of safer and more effective medicines.
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Chem-Impex International. (n.d.). 4-(4-Methylbenzyl)Piperidine Hydrochloride. Retrieved from [Link]
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Drug Discovery News. (2023). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]
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European Pharmaceutical Review. (2005). A powerful tool for drug discovery. Retrieved from [Link]
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Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from [Link]
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Lindsley, C. W., et al. (2018). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-[(4-Fluorophenoxy)methyl]piperidine Hydrochloride
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper management and disposal of chemical reagents like 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride are not mere regulatory hurdles; they are fundamental to ensuring a safe laboratory environment and protecting our ecosystem. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of this compound, grounded in established safety principles and regulatory standards. The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions.
Core Hazard Assessment and Chemical Profile
This compound is a substituted piperidine derivative. While specific toxicological data for this exact compound is limited, its structure—comprising a piperidine ring, a fluorophenoxy group, and a hydrochloride salt—informs a robust hazard assessment based on analogous compounds. The primary hazards are associated with irritation and potential harm upon direct contact or inhalation.[1][2][3]
Key Hazards:
-
Serious Eye Irritation: Contact can cause significant eye irritation or damage.[1][3]
-
Skin Irritation: May cause skin irritation upon contact.[2][3]
-
Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1][2][3]
-
Harmful if Swallowed: Ingestion of the compound may be harmful.[2][4]
Upon thermal decomposition, fluorinated organic compounds and hydrochloride salts can release highly toxic and corrosive fumes, including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[5] This potential for hazardous byproducts is a critical consideration for the final disposal method.
| Chemical Identity & Properties | |
| IUPAC Name | This compound |
| CAS Number | 3202-34-4[3] |
| Molecular Formula | C₁₁H₁₄FNO · HCl[3] |
| Molecular Weight | 231.69 g/mol [3] |
| Physical Form | White to cream-colored solid (powder or needles).[6] |
| Known Hazards | Causes serious eye irritation, skin irritation, and may cause respiratory irritation.[3] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound in any capacity—from weighing to disposal—the correct PPE is mandatory. This is a non-negotiable standard to prevent accidental exposure.
-
Eye and Face Protection: At a minimum, wear chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1][4] For operations with a higher risk of dust generation or splashing, such as cleaning up a spill, a face shield should be worn in addition to goggles.[4]
-
Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use and disposed of as contaminated waste after handling the chemical.[7][8]
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemical-resistant apron or suit may be necessary.[9] All protective clothing should be clean and put on before work begins.[7]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.[2][9]
Waste Segregation and Collection: Preventing Unwanted Reactions
Proper segregation is a cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to dangerous chemical reactions. Waste containing fluorinated compounds must be collected in dedicated, clearly labeled, and compatible containers.[10]
Protocol for Waste Collection:
-
Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for solid waste. A high-density polyethylene (HDPE) container is a suitable choice.
-
Labeling: The label must, at a minimum, include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazards (e.g., "Irritant," "Toxic")
-
-
Location: Keep the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of laboratory personnel.[11]
-
Closure: The container must be kept securely sealed at all times, except when actively adding waste.[5]
Step-by-Step Disposal Procedures
The guiding principle for disposing of this chemical is that it must be managed through a licensed hazardous waste program. Do not discharge it to sewer systems or dispose of it with regular trash.[1][12]
Methodology for Different Waste Types:
-
Contaminated Labware (Gloves, Weighing Paper, Wipes):
-
Collect all contaminated disposable materials in a designated, sealed waste container as described in Section 3.[10]
-
Do not attempt to decontaminate these items. They should be treated as hazardous waste.
-
-
Empty Reagent Containers:
-
An "empty" container may still hold hazardous residue.
-
Decontaminate the container by triply rinsing it with a suitable solvent (e.g., water or ethanol).[1]
-
Collect the rinsate (the rinse liquid) as a hazardous liquid waste stream. Do not pour it down the drain.
-
After rinsing, deface or remove the original label to prevent misuse.[1]
-
The cleaned container can then be offered for recycling or disposed of as non-hazardous waste, depending on institutional policies.[1]
-
-
Bulk or Unused Quantities:
-
Excess or unused quantities of the chemical must be disposed of through your institution's Environmental Health & Safety (EHS) or hazardous waste management program.[10]
-
Ensure the chemical is in its original or a properly labeled container.
-
Arrange for a scheduled pickup with your EHS office. The final disposal method will likely be controlled incineration at a licensed chemical destruction plant.[1][13] High-temperature incineration is an effective method for destroying halogenated organic chemicals.[14][15]
-
Spill Management Protocol
Even with meticulous care, spills can occur. A prompt and correct response is critical to mitigating exposure and contamination.
Procedure for Minor Solid Spills:
-
Alert Personnel: Immediately alert others in the vicinity.[2]
-
Evacuate (If Necessary): For larger spills or if dust is generated, evacuate the immediate area.
-
Don PPE: Before cleanup, don the full PPE detailed in Section 2, including respiratory protection if dust is present.[2]
-
Containment: Use dry cleanup procedures. DO NOT use water to wash the area initially, as this can spread contamination.[2]
-
Cleanup: Gently sweep or shovel the spilled material into a sealable, labeled container for disposal. Avoid any actions that generate dust.[2][8] Consider using an explosion-proof vacuum cleaner designed for hazardous materials if available.[2]
-
Decontamination: Once the bulk material is collected, decontaminate the area with a wet wipe or cloth. Collect all cleanup materials as hazardous waste.
-
Final Wash: Wash the area down with soap and water.[16]
Regulatory Framework
In the United States, the management and disposal of hazardous waste generated in laboratories are regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][18] Academic and research laboratories may operate under specific regulations, such as 40 CFR Part 262, Subpart K, which provides an alternative set of standards better suited for the laboratory environment.[11] It is imperative that all laboratory personnel adhere to both federal regulations and their institution's specific Laboratory Management Plan.[11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from this compound.
Caption: Disposal workflow for 4-[(4-Fluorophenoxy)methyl]piperidine HCl.
References
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- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE. (2025-07-26).
- New Jersey Department of Health. HAZARD SUMMARY - PIPERIDINE.
- Sigma-Aldrich. SAFETY DATA SHEET - Piperidine. (2025-09-23).
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- Apollo Scientific. Safety Data Sheet - 4-(3-Fluorophenoxy)piperidine hydrochloride. (2023-05-07).
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- CDH Fine Chemical. PIPERIDINE HYDROCHLORIDE CAS NO 6091-44-7 MATERIAL SAFETY DATA SHEET SDS/MSDS.
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A Researcher's Comprehensive Guide to the Safe Handling of 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride
As a novel compound in the landscape of pharmaceutical research, 4-[(4-Fluorophenoxy)methyl]piperidine hydrochloride demands a meticulous approach to laboratory handling. This guide, grounded in established safety protocols for analogous chemical structures, offers a detailed operational plan to ensure the well-being of laboratory personnel and the integrity of research outcomes. We will delve into the requisite personal protective equipment (PPE), procedural steps for safe handling, and compliant disposal methods, providing the causal reasoning behind each recommendation to foster a culture of safety and scientific excellence.
Immediate Safety and Hazard Assessment
Before commencing any work with this compound, a thorough understanding of its potential hazards is crucial. Based on the toxicological data of similar piperidine derivatives, this compound should be handled with care, assuming it may cause skin, eye, and respiratory irritation.[1][2] The hydrochloride salt form suggests it is a solid, likely a crystalline powder, which can pose an inhalation hazard if it becomes airborne.[1]
Core Hazards:
-
Skin and Eye Irritation: Direct contact can lead to irritation or, in more severe cases, chemical burns.[3]
-
Respiratory Tract Irritation: Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.[1]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the first line of defense against accidental exposure. The following table outlines the minimum recommended PPE, with explanations rooted in the anticipated chemical properties of the compound.
| PPE Component | Specifications and Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield are mandatory to protect against airborne particles and accidental splashes.[4] Standard safety glasses do not provide a sufficient seal. |
| Hand Protection | Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[3][5] Always inspect gloves for tears or punctures before use and dispose of them properly after handling the compound.[4] |
| Body Protection | A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[6][7] For procedures with a higher risk of contamination, a full-body suit may be necessary.[4] |
| Respiratory Protection | When handling the solid compound outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter is required to prevent inhalation of dust.[1][6] |
It is imperative to wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5]
Operational Plan: From Receipt to Experimentation
A systematic workflow is critical to minimize exposure and prevent contamination. The following procedural steps provide a clear guide for the safe handling of this compound.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
The storage container should be kept tightly sealed when not in use.[1]
2. Weighing and Aliquoting:
-
All weighing and aliquoting of the solid compound must be conducted in a certified chemical fume hood to control the release of airborne particles.[6]
-
Use non-sparking tools to prevent electrostatic discharge.[2]
-
Place a disposable weighing paper or boat on the balance before adding the compound to prevent contamination of the equipment.
3. Solution Preparation:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process generates heat, use an ice bath to control the temperature.
-
Ensure the vessel is appropriately labeled with the chemical name, concentration, solvent, and date of preparation.
4. Experimental Use:
-
Conduct all experimental procedures involving the compound within a chemical fume hood.[6]
-
Avoid direct contact with the skin, eyes, and clothing.[4]
-
In case of accidental contact, immediately follow the first aid measures outlined in the Safety Data Sheet (SDS).
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, a swift and informed response is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[6] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[1] For larger spills, evacuate the area and contact the institution's Environmental Health and Safety (EHS) department.
Disposal Plan: A Cradle-to-Grave Responsibility
The proper disposal of this compound and any contaminated materials is a critical step in the laboratory workflow. All chemical waste must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[8][9]
Disposal Workflow:
Caption: Logical workflow for the safe disposal of this compound.
Step-by-Step Disposal Protocol:
-
Segregation: Do not mix this waste with other waste streams.
-
Containerization: Use a designated, clearly labeled, and sealed container for all waste containing this compound.[9]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[9]
-
Accumulation: Store the waste container in a designated satellite accumulation area.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company.[9][10]
By adhering to this comprehensive guide, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment conducive to groundbreaking scientific discovery.
References
- Chemos GmbH & Co.KG.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-(4-FLUORO-PHENYL)-PIPERIDINE.
- Cole-Parmer.
- Penta chemicals.
- Apollo Scientific. 4-(3-Fluorophenoxy)
- Sigma-Aldrich.
- CDH Fine Chemical.
- Echemi. 4-(4-fluorophenoxy)piperidine hydrochloride.
- Carl ROTH.
- Fisher Scientific.
- Thermo Fisher Scientific. 4-(4-Fluorobenzyl)
- Sigma-Aldrich.
- Biosynth.
- CDH Fine Chemical.
- Santa Cruz Biotechnology. 4-[2-(4-CHLOROPHENYL)
- Benchchem.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
